Agathisflavone

Catalog No.
S517515
CAS No.
28441-98-7
M.F
C30H18O10
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agathisflavone

CAS Number

28441-98-7

Product Name

Agathisflavone

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H

InChI Key

BACLASYRJRZXMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7''-methyl-agathisflavone, agathisflavone

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O

The exact mass of the compound Agathisflavone is 538.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Biflavonoids - Supplementary Records. It belongs to the ontological category of hydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]. However, this does not mean our product can be used or applied in the same or a similar way.

Agathisflavone biflavonoid definition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biological Data

The following table summarizes quantitative data from key experimental studies on agathisflavone.

Pharmacological Activity Experimental Model/Assay Key Quantitative Result(s)

| Antiviral Activity [1] | SARS-CoV-2 infected human lung cells (Calu-3) | • EC₅₀ (50% effective concentration): 4.23 ± 0.21 µM • CC₅₀ (50% cytotoxic concentration): 61.3 ± 0.1 µM • Selectivity Index (SI): ~14.5 | | Antioxidant Activity [2] [3] [4] | In vitro radical scavenging assays (DPPH, ABTS, OH, NO) | • Scavenged free radicals in a concentration-dependent manner • EC₅₀ for DPPH scavenging: 0.474 mM • EC₅₀ for ABTS scavenging: 0.179 mM (compared to 0.311 mM for Trolox standard) | | Anti-inflammatory & Neuroprotective Activity [5] [6] [7] | Primary microglial and astrocyte cultures induced with LPS | • At 1 µM, reduced pro-inflammatory markers (CD68, IL-1β, IL-6, TNF-α) • Increased anti-inflammatory marker (IL-10) • Promoted a ramified, resting morphology in microglia |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Anti-SARS-CoV-2 Antiviral Assay [1]
  • Cell Culture: Human lung epithelial cells (Calu-3 lineage) were cultured in high-glucose DMEM supplemented with 10% FBS and penicillin/streptomycin.
  • Virus & Infection: SARS-CoV-2 virus (isolated from a clinical sample) was used to infect cells at a Multiplicity of Infection (MOI) of 0.1.
  • Compound Treatment: Cells were treated with varying concentrations of this compound (or the monomer apigenin for comparison) for evaluation of dose-dependent response.
  • Viability & Efficacy Assessment:
    • Cytotoxicity (CC₅₀): Measured using the XTT assay. Cells were treated with a concentration range of this compound (1-800 µM) for 3 days before adding XTT/PMS reagent and measuring absorbance.
    • Antiviral Activity (EC₅₀): Virus titers in the culture supernatant were quantified after this compound treatment to determine the concentration that inhibited 50% of viral replication.
In Vitro Antioxidant Assays [2] [3]

This compound was tested in a battery of standard antioxidant tests, using Trolox as a standard reference.

  • DPPH Radical Scavenging: A solution of this compound (0.058 - 0.928 mM) was mixed with a DPPH ethanolic solution, kept in the dark for 30 minutes, and absorbance was measured at 517 nm.
  • ABTS Radical Scavenging: The ABTS radical cation was generated by reacting ABTS with potassium persulfate. This compound was added, and after 6 minutes, absorbance was measured at 734 nm.
  • Hydroxyl Radical (OH·) Scavenging: The OH· radical was generated via the Fenton reaction (FeSO₄ + H₂O₂). The assay mixture included 2-deoxyribose, and degradation was measured after heating with thiobarbituric acid (TBA) at 532 nm.
  • Nitric Oxide (NO) Scavenging: NO was generated from sodium nitroprusside in phosphate buffer. The amount of nitrite produced was measured using the Griess reaction after incubation at 37°C for 1 hour.
Anti-neuroinflammatory Mechanisms [5] [7]
  • Cell Cultures: Primary microglial cells were isolated from the cortices of newborn Wistar rats.
  • Inflammatory Induction & Treatment: Cells were exposed to E. coli LPS (1 µg/mL) to induce inflammation. They were treated with This compound (1 µM) either alone or concurrently with LPS.
  • GR Antagonist Co-treatment: To investigate mechanism, some cultures were pre-treated with mifepristone (RU486, 1 µM), a glucocorticoid receptor (GR) antagonist, for 2 hours before adding this compound and LPS.
  • Analysis:
    • Immunofluorescence: Cells were stained for markers like Iba-1 (microglia), CD68 (pro-inflammatory), and CD206 (anti-inflammatory). Morphological changes (branching) were quantified.
    • Molecular Docking: In silico analysis was performed to characterize the interaction between this compound and the glucocorticoid receptor (GR) and NLRP3 inflammasome protein.

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple molecular targets. The following diagrams illustrate its key mechanisms of action in neuroinflammation and antiviral activity.

fascia This compound Neuroprotective Mechanism LPS LPS NFkB NFkB LPS->NFkB Activates GR GR AntiInflamGene Anti-inflammatory Genes (e.g., IL-10) GR->AntiInflamGene Upregulates GR->NFkB Inhibits FAB FAB FAB->GR Binds & Activates NLRP3 NLRP3 FAB->NLRP3 Binds Inhibitory Domain InflamGene Pro-inflammatory Genes (e.g., IL-1β, IL-6, TNF) Microglia Microglia Anti-inflammatory Profile (Branched Morphology, ↓CD68) InflamGene->Microglia Promotes AntiInflamGene->Microglia Promotes NeuroProt Neuroprotection (Preserved Neurites, ↑β-tubulin III) Microglia->NeuroProt Conditioned Medium Leads to NFkB->InflamGene Upregulates Caspase1 Caspase1 NLRP3->Caspase1 Activates IL1b IL1b Caspase1->IL1b Cleaves Pro-IL-1β

This compound modulates neuroinflammation via GR activation and NLRP3 inhibition.

fascia This compound Antiviral Mechanism FAB FAB Mpro SARS-CoV-2 Main Protease (Mpro/3CLpro) FAB->Mpro Inhibits (Non-competitive) TNF Pro-inflammatory Cytokine (TNF-α) FAB->TNF Reduces Level ViralPolyprotein Viral Polyproteins Mpro->ViralPolyprotein Cleaves MatureProteins Mature Non-structural Proteins (nsps) ViralPolyprotein->MatureProteins ViralReplication Viral Replication MatureProteins->ViralReplication TNF->ViralReplication Exacerbates

This compound inhibits SARS-CoV-2 replication by targeting Mpro and reducing TNF-α.

Conclusion and Research Implications

This compound presents a promising multi-target phytochemical scaffold for drug development. Its potent anti-SARS-CoV-2 activity, coupled with a strong anti-neuroinflammatory profile and antioxidant capacity, makes it a compelling candidate for further investigation against viral infections and neurodegenerative diseases [1] [5] [7].

The dimerized biflavonoid structure of this compound contributes to enhanced stability and efficacy compared to its monomeric counterpart, apigenin [1]. Future research should focus on pharmacokinetic optimization, in-depth toxicological profiling, and further mechanistic studies in advanced in vivo models to translate these promising in vitro findings into clinical applications.

References

NMR Characterization and Advanced Methodology

Author: Smolecule Technical Support Team. Date: February 2026

A 2012 study specifically addresses the challenge of resolving severely overlapping signals in agathisflavone's NMR spectra, which had previously prevented its full assignment [1].

Aspect Description
Core Challenge Standard 2D HMBC spectra had low resolution in the indirect carbon dimension, making assignment difficult for carbons with chemical shifts < 0.3 ppm apart [1].
Solution Application of the NASCA-HMBC (Non-ambiguous Assignment by Superposition of Coupled Aliased HMBC) methodology [1].
Methodology Principle Combines a pair of HMBC spectra recorded with slightly different carbon windows to increase resolution by an order of magnitude and provide unambiguous chemical shifts [1].
Outcome Achieved spectra with sufficiently high resolution for straightforward assignment, reporting the full assignment of this compound for the first time [1].

The experimental workflow for this resolution technique can be visualized as follows:

G Start Start: Standard HMBC Low Resolution Problem Problem: Severely Overlapping Signals (<0.3 ppm) Start->Problem Solution Apply NASCA-HMBC Methodology Problem->Solution Step1 Record HMBC Spectrum 1 (Carbon Window 1) Solution->Step1 Step2 Record HMBC Spectrum 2 (Slightly Different Carbon Window) Step1->Step2 Aliasing Combine Non-ambiguous Assignment by Superposition Step2->Combine Outcome Outcome: Full Assignment of this compound Combine->Outcome

Structural and General Spectroscopic Data

While the full NMR assignment is not listed in the results, other key structural identifiers and spectral data are available.

Parameter Description
IUPAC Name 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-6,8'-bichromene-4,4'-dione [2]
Chemical Formula C₃₀H₁₈O₁₀ [2] [3]
Average Mass 538.464 Da [2] [3]
Monoisotopic Mass 538.09000 Da [3]
Other Names 6,8''-Biapigenin [2] [3]
SMILES OC1=CC=C(C=C1)C1=CC(=O)C2=C(O)C(=C(O)C=C2O1)C1=C(O)C=C(O)C2=C1OC(=CC2=O)C1=CC=C(O)C=C1 [3]

Mass spectrometric fragmentation data from a 2025 preprint provides details useful for LC-MS/MS identification, with the following characteristic fragments observed in negative ion mode from a precursor ion at m/z 537.0801 [M-H]⁻ [4]:

  • m/z 519: [M-H-18]⁻ (loss of H₂O)
  • m/z 417, 399, 375: Characteristic fragments from Retro-Diels-Alder (RDA) type fragmentation [4]

References

Source Plants and Primary Extraction Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Agathisflavone is a biflavonoid found in various plant species. The table below summarizes the plants and solvents used in documented extraction protocols.

Plant Source Part Used Primary Extraction Solvent Purification Method Citation
Caesalpinia pyramidalis (Syn. Poincianella pyramidalis) Leaves Methanol [1] [2] [3] Chromatography on silica gel [1] [2]
Anacardium occidentale (Cashew) Leaf Ethyl Acetate (for fractionation) [4] Information not specified in source
Rhus parviflora Information not specified Polar or medium-polar solvents (Methanol, Ethanol) [1] [2] Information not specified in source

Detailed Extraction and Isolation Protocol

The most detailed experimental protocol for this compound isolation comes from research on Caesalpinia pyramidalis [1] [2].

  • Plant Material Preparation: Fresh leaves of Caesalpinia pyramidalis are collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.
  • Maceration and Extraction: The fresh leaves are extracted with methanol through a maceration process.
  • Isolation and Purification: The crude methanol extract is subjected to chromatographic separation, often using a silica gel column, to obtain pure this compound.
  • Compound Identification: The structure of the isolated compound is elucidated using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography–Mass Spectrometry (LS-MS) [1] [2]. It is noted that this compound naturally occurs as a mixture of atropisomers.

Modern Extraction Techniques and Solvent Selection

While the specific protocol for this compound uses conventional methods, modern techniques can be applied for improved efficiency.

  • Modern Extraction Techniques: Techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are superior to conventional methods like maceration and Soxhlet. They offer high extraction yields in shorter times, use less solvent, and can improve efficiency [5] [6].
  • Solvent Selection Principles: The choice of solvent is critical. The principle of "like dissolves like" applies, meaning solvents with a polarity close to that of the target solute generally perform better. Ethanol and Methanol are considered universal solvents for phytochemical extraction [7]. Ethanol, in particular, has been consistently shown to be an effective solvent for extracting bioactive compounds and is often preferred over methanol due to its lower toxicity [5] [8].

Analytical Separation and Quantification

For analytical purposes or further purification after initial extraction, High-Performance Liquid Chromatography (HPLC) is a standard method. The phytochemical composition of plant extracts, which can include compounds like this compound, is commonly determined using reverse-phase HPLC coupled with a Diode Array Detector (HPLC-DAD) [8]. This technique helps in identifying and quantifying specific compounds based on their retention times and UV-Vis spectra compared to standards.

Documented Bioactivities and Research Applications

This compound has shown promising biological activities in pre-clinical studies, which justify the interest in its extraction. The following diagram illustrates key mechanisms and effects of this compound on neural cells, based on current research.

G cluster_neuro Neuroprotective & Anti-inflammatory Effects This compound This compound Microglia Microglia This compound->Microglia Astrocytes Astrocytes This compound->Astrocytes Glioma Glioma This compound->Glioma Antioxidant Antioxidant Activity This compound->Antioxidant Modulates NRLP3 & IL-1β Modulates NRLP3 & IL-1β Microglia->Modulates NRLP3 & IL-1β Down-regulates Reduces GFAP Expression Reduces GFAP Expression Astrocytes->Reduces GFAP Expression Down-regulates Inhibits Viability & Migration Inhibits Viability & Migration Glioma->Inhibits Viability & Migration Scavenges DPPH, ABTS, OH, NO radicals Scavenges DPPH, ABTS, OH, NO radicals Antioxidant->Scavenges DPPH, ABTS, OH, NO radicals Inhibits Lipid Peroxidation (TBARS) Inhibits Lipid Peroxidation (TBARS) Antioxidant->Inhibits Lipid Peroxidation (TBARS)

Summary of this compound's Key Bioactivities

  • Antioxidant Activity: this compound exhibits potent, concentration-dependent antioxidant activity against various free radicals (DPPH, ABTS, hydroxyl, and nitric oxide). It also shows strong reducing potential and inhibits lipid peroxidation, comparable to the standard antioxidant Trolox [1] [2] [4].
  • Neuroprotective and Anti-inflammatory Effects: In models of central nervous system injuries, this compound modulates glial cell activation, attenuating neuroinflammation. It downregulates the expression of key markers like GFAP (in astrocytes) and pro-inflammatory factors like the NRLP3 inflammasome and IL-1β (in microglia) [3].
  • Anti-glioblastoma Activity: this compound demonstrates cytotoxicity against human and rat glioblastoma (brain cancer) cells, reducing cell viability and migration at low micromolar concentrations (5-30 µM). It also modulates the expression of oncomirs (miR-125b, miR-155) and inflammatory mediators in tumor cells [9].

Key Takeaways for Researchers

  • Standardized Extraction: The most validated protocol for isolating this compound involves methanolic extraction of Caesalpinia pyramidalis leaves, followed by silica gel chromatography.
  • Embrace Modern Techniques: Consider applying MAE or UAE with ethanol as a greener, more efficient alternative to classic maceration for the initial extraction step.
  • Promising Bioactivity: The compelling pre-clinical evidence for this compound's antioxidant, neuroprotective, and anti-tumor effects underscores its potential as a candidate for further drug development.

References

Docking Studies on Anti-inflammatory Targets

Author: Smolecule Technical Support Team. Date: February 2026

The anti-inflammatory effects of agathisflavone, particularly in the context of neuroinflammation, have been a major focus of research. The table below summarizes its interactions with two key targets.

Target Protein Reported Docking Findings Biological Context / Proposed Role Citation
Glucocorticoid Receptor (GR) Binds to the ligand-binding pocket of GR. Interactions were stronger than control molecules mifepristone (antagonist), dexamethasone (agonist), and its monomer apigenin. Suggests GR is a key mediator for this compound's anti-inflammatory effects in glial cells (microglia & astrocytes), reducing pro-inflammatory markers. [1] [2]
NLRP3 Inflammasome Binds at the NLRP3 NACTH inhibitory domain. Proposed mechanism for its ability to reduce the expression of inflammasome-related components (IL1-β, IL-18) in microglia, contributing to neuroprotection. [3]

Docking Studies on Antiviral Targets

This compound has also been studied for its potential to inhibit SARS-CoV-2 viral replication, with research pointing to its action on a critical viral enzyme.

Target Protein Reported Docking Findings Biological Context / Proposed Role Citation
SARS-CoV-2 Main Protease (Mpro) In silico analysis indicated Mpro as a primary target, with a proposed non-competitive mechanism of inhibition. Showed higher efficacy than its monomer, apigenin. Cell-based assays confirmed antiviral activity, configuring this compound as a promising chemical scaffold for anti-SARS-CoV-2 drug development. [4]

Experimental Protocols for Docking & Validation

The molecular docking studies on this compound are part of a broader experimental workflow that combines computational predictions with laboratory validation in cellular models. The following diagram outlines the general workflow used in these studies.

G Start 1. Target Selection A 2. Molecular Docking (In silico Analysis) Start->A B 3. In Vitro Cellular Models A->B Identifies potential molecular targets C 4. Assessment of Biological Effects B->C Treats cells with This compound End 5. Mechanism Elucidation C->End Confirms proposed mechanism of action

Research workflow from in silico docking to biological validation.

Here is a detailed breakdown of each step shown in the workflow:

  • Target Selection & System Preparation: Targets are chosen based on their established biological role in a disease pathway.

    • Glucocorticoid Receptor (GR): A nuclear receptor that exerts prominent anti-inflammatory effects [1] [2].
    • NLRP3 Inflammasome: A multi-protein complex that drives inflammatory responses in microglia [3].
    • SARS-CoV-2 Mpro: A viral protease essential for processing viral polyproteins, critical for viral replication [4].
    • The 3D structures of these proteins are obtained from databases like the Protein Data Bank (PDB).
  • Molecular Docking (In silico Analysis): This step predicts how this compound interacts with the target.

    • The this compound structure is prepared and energy-minimized.
    • Docking software (e.g., DOCK3.7/3.8, AutoDock Vina) is used to simulate binding.
    • The output includes docking scores (predicted binding affinity) and binding poses (orientation and interactions within the binding pocket) [1] [5] [4].
    • Results are often compared to known agonists/antagonists to gauge relative strength.
  • In Vitro Cellular Validation: Positive docking results are validated in biological systems.

    • Cell Models:
      • Primary glial cultures (microglia/astrocytes) from newborn rats [1] [3].
      • Human microglial cell lines (C20) [6].
      • Virus-infected cells (e.g., Calu-3 human lung epithelial cells for SARS-CoV-2) [4].
    • Inflammatory Induction: Cells are stimulated with LPS (bacterial lipopolysaccharide) or β-amyloid oligomers to trigger neuroinflammatory pathways [1] [6].
  • Assessment of Biological Effects: Researchers measure changes to confirm the effect predicted by docking.

    • Gene Expression: RT-qPCR analyzes mRNA levels of cytokines (e.g., IL-1β, IL-6, IL-10) and other mediators [1] [6].
    • Protein Expression: Immunofluorescence or Western Blot assesses protein levels (e.g., GFAP in astrocytes, Iba-1/CD68 in microglia, p-STAT3) [1] [6].
    • Cell Phenotype: Microscopy evaluates morphological shifts (e.g., microglia transitioning from amoeboid to branched) [1] [3].
    • Viral Replication: Plaque reduction assays measure antiviral potency [4].
  • Mechanism Elucidation: Data from docking and experiments are combined to propose a mechanism of action. For example, docking predicted this compound binds GR, and cellular experiments confirmed that its anti-inflammatory effects were blocked by a GR antagonist, validating the docking prediction [1] [2].

Key Research Insights

  • Promising Multi-Target Profile: this compound demonstrates an ability to engage with diverse targets across different disease contexts, which is a valuable trait in drug discovery [1] [3] [4].
  • Stronger than Reference Compounds: Its binding interactions with the Glucocorticoid Receptor were found to be stronger than those of its natural monomer (apigenin) and the synthetic drugs dexamethasone and mifepristone [1] [2].
  • Direct Link to Cellular Effects: The docking results consistently provide a plausible structural basis for the experimentally observed anti-inflammatory and antiviral activities, strengthening the hypothesis for its mechanism of action.

References

Agathisflavone in silico biomacromolecule interaction

Author: Smolecule Technical Support Team. Date: February 2026

Primary Biomacromolecular Targets and Interactions

The table below summarizes the key biomacromolecules that agathisflavone interacts with, based on current research.

Biomacromolecule Interaction Type / Target Site Reported Binding Affinity / Energy Biological Implication Primary Research Methods
MDM2 Inhibits p53-binding domain [1] Higher binding affinity than reference compound Nutlin-3 [1] Anticancer; Reactivates p53 tumor suppressor function [1] Molecular Docking, Molecular Dynamics (MD) Simulations [1]
Glucocorticoid Receptor (GR) Binds to ligand-binding pocket [2] Stronger interaction than Mifepristone and Dexamethasone [2] Anti-neuroinflammatory; Modulates glial cell activation [2] Molecular Docking, Immunofluorescence, RT-qPCR [2]
NLRP3 Inflammasome Binds to NACTH inhibitory domain [3] Information not specified in search results Anti-neuroinflammatory; Reduces pro-inflammatory cytokine release [3] Molecular Docking, RT-qPCR, Cell Morphology Analysis [3]
SARS-CoV-2 Main Protease (Mpro) Binds to protease active site, non-competitive inhibition [4] [5] Information not specified in search results Antiviral; Inhibits viral replication [4] [5] Molecular Docking, Enzymatic Assays, Cell-based Yield Reduction Assays [4]
Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2) Information not specified in search results Information not specified in search results Anti-inflammatory [6] In silico Molecular Docking (review) [6]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.

Computational Docking and Dynamics

This protocol is synthesized from the methods described across the search results, particularly the MDM2 inhibition study [1].

  • 1. Protein Preparation: The 3D structure of the target protein (e.g., MDM2, GR) is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
  • 2. Ligand Preparation: The 3D structure of this compound is retrieved from a database like PubChem. The structure is energy-minimized, and rotatable bonds are defined.
  • 3. Molecular Docking: Docking simulations are performed using software such as AutoDock Vina [1]. The search space is defined as a grid box encompassing the known active site of the protein. Multiple binding poses are generated and ranked based on their binding affinity (kcal/mol).
  • 4. Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex, MD simulations are run using software like GROMACS [1]. The system is solvated in a water box, ions are added to neutralize charge, and energy minimization is performed. Simulations are run for a defined period (e.g., 100+ nanoseconds) at controlled temperature and pressure. Key stability parameters analyzed include:
    • Root Mean Square Deviation (RMSD) of the protein-ligand complex.
    • Root Mean Square Fluctuation (RMSF) of protein residues.
    • Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA).
  • 5. ADMET Prediction: The pharmacokinetic and toxicity profile of this compound is evaluated in silico using tools that predict absorption, distribution, metabolism, excretion, and toxicity [1].
Cell-Based Assays for Neuroinflammatory Activity

This protocol is based on multiple studies investigating this compound's effects on microglia [3] [7] [2].

  • 1. Cell Culture: Microglial cells (e.g., primary rat microglia or human C20 microglia cell line) are cultured and maintained in appropriate media.
  • 2. Inflammatory Induction and Treatment: Cells are exposed to an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) at 1 µg/mL [3] [2] or β-amyloid oligomers (500 nM) [7] for a set period (e.g., 4-24 hours). This compound (typically at 1 µM) is applied concurrently or after the inflammatory stimulus.
  • 3. Analysis of Anti-inflammatory Effects:
    • Cell Morphology: Microglial activation is assessed by observing a shift from a branched to an amoeboid shape using phase-contrast microscopy or immunofluorescence staining for Iba-1 [2].
    • Molecular Markers: Expression of pro-inflammatory markers (IL-1β, IL-6, TNF-α, NOS2, CD68) and anti-inflammatory markers (IL-10) is quantified using RT-qPCR and immunofluorescence [3] [7] [2].
    • Signaling Pathways: Proteins in relevant pathways (e.g., STAT3/p-STAT3) are analyzed via western blot or similar techniques [7].
    • Cell Viability: Cytotoxicity of the treatments is confirmed using assays like MTT [3] [2].

Visualizing the Neuroinflammatory Signaling Pathway

The following diagram illustrates the molecular mechanisms by which this compound exerts its anti-neuroinflammatory effects, as identified in the studies.

G LPS LPS InflammatoryStimulus Inflammatory Stimulus (LPS or β-Amyloid) NLRP3 NLRP3 Inflammasome InflammatoryStimulus->NLRP3 miR146a miR-146a InflammatoryStimulus->miR146a miR155 miR-155 InflammatoryStimulus->miR155 STAT3 STAT3 pathway InflammatoryStimulus->STAT3 ProinflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, NOS2) NLRP3->ProinflammatoryCytokines miR146a->ProinflammatoryCytokines miR155->ProinflammatoryCytokines via STAT3 STAT3->ProinflammatoryCytokines NeuroprotectiveProfile Anti-inflammatory / Neuroprotective Profile ProinflammatoryCytokines->NeuroprotectiveProfile Reduces GR Glucocorticoid Receptor (GR) GR->NeuroprotectiveProfile This compound This compound This compound->NLRP3 Inhibits This compound->miR146a Downregulates This compound->miR155 Downregulates This compound->STAT3 Modulates This compound->GR Binds to

This compound modulates neuroinflammation by targeting multiple signaling molecules and pathways in microglial cells.

Therapeutic Implications and Future Directions

The multi-target nature of this compound underpins its broad therapeutic potential:

  • Cancer Therapy: By inhibiting MDM2, this compound can reactivate the p53 pathway in cancers with wild-type p53, offering a strategy for novel anticancer agents [1].
  • Neurodegenerative Diseases: Its potent anti-neuroinflammatory effects, mediated via GR activation and modulation of miRNAs and the NLRP3 inflammasome, make it a strong candidate for treating conditions like Alzheimer's disease [3] [6] [7].
  • Antiviral Drug Development: The inhibition of the SARS-CoV-2 main protease suggests this compound is a viable chemical scaffold for developing broad-spectrum antiviral drugs [4] [5].

Future research should prioritize in vivo validation of these mechanisms, comprehensive pharmacokinetic studies, and further lead optimization based on the this compound structure to improve its drug-like properties.

References

Agathisflavone pharmacokinetics preliminary study

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biological Activity & Toxicity Data

The table below summarizes the key quantitative findings from in vitro and in vivo studies on agathisflavone.

Assay Type Model System Key Findings/Values Citation

| Neuroprotection | Neuron-glial cocultures (rat) | • Effective Concentrations: 0.1 µM, 1 µM • Reduced NO production, microglial proliferation (M1 marker CD68) • Altered cytokine expression (↓TNF-α, IL-1β, CCL5, CCL2; ↑IL-10) | [1] [2] | | Anti-amnesic | Zebrafish (Danio rerio) | • Dosage: 1, 3, 5 µg/L (immersion administration) • Improved memory, reduced anxiety, restored brain oxidative stress, regulated AChE activity | [3] [4] | | Antiviral (SARS-CoV-2) | Calu-3 cells (human) | • EC₅₀: 4.23 ± 0.21 µM • CC₅₀: 61.3 ± 0.1 µM • Selectivity Index (SI): ~14.5 | [5] | | Anticancer (Glioblastoma) | GL-15 & C6 cells (human/rat) | • Cytotoxicity Range: 1-30 µM (dose-dependent) • Migration Inhibition: 5 µM, 10 µM (scratch assay) | [6] | | General Cytotoxicity | Vero E6 cells (monkey) | • CC₅₀: >200 µM (suggesting low general cytotoxicity) | [5] | | Acute Toxicity | Zebrafish & Mice | • Zebrafish: No mortality or signs of toxicity at 1-5 µg/L • Mice (other study): No observed adverse effects (specific dosage not stated) | [3] [7] |

Detailed Experimental Protocols

Here are the methodologies from key studies that can be adapted for pharmacokinetic and pharmacodynamic research.

In Vitro Neuroprotection and Anti-inflammatory Assay [1] [2]
  • Cell Culture: Primary neuron-glial cocultures from embryonic or postnatal rat cerebral hemispheres.
  • Treatment:
    • Inflammation Induction: Lipopolysaccharide (LPS, 1 µg/mL) or interleukin-1β (IL-1β, 10 ng/mL) for 24 hours.
    • This compound Treatment: After induction, cultures are treated with this compound (0.1 or 1 µM) for 24 hours.
  • Key Assessments:
    • Nitric Oxide (NO): Measurement of NO production in the culture supernatant.
    • Immunocytochemistry: Staining for neuronal marker (β-tubulin), microglial marker (Iba-1), proliferation marker (BrdU), and M1 activation marker (CD68).
    • Gene Expression: qPCR analysis of pro-inflammatory (TNF-α, IL-1β, CCL2, CCL5) and anti-inflammatory (IL-10) cytokines.
In Vivo Behavioral Study in Zebrafish [3] [4]
  • Model: Adult zebrafish (Danio rerio).
  • Memory Impairment Induction: Scopolamine (100 µM) administered via water immersion.
  • This compound Treatment: Co-administration via immersion at 1, 3, and 5 µg/L for a specified period.
  • Behavioral Tests:
    • Y-maze Test: Assesses spatial working memory and alternation behavior.
    • Novel Tank Diving Test: Evaluates anxiety-like behavior (time spent in top/bottom zones).
  • Biochemical Analysis:
    • Brain Homogenate Analysis: Acetylcholinesterase (AChE) activity and markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme levels).
    • Gene Expression: RT-qPCR for genes like bdnf, npy, egr1, nrf2α, and creb1.
In Vitro Antiviral and Cytotoxicity Assay [5]
  • Cell Lines: Vero E6 (monkey kidney) and Calu-3 (human lung) cells.
  • Cytotoxicity (CC₅₀):
    • Cells treated with a range of this compound concentrations (e.g., 1 to 800 µM).
    • After 3 days, cell viability is measured using the XTT assay.
    • CC₅₀ is calculated via non-linear regression.
  • Antiviral Activity (EC₅₀):
    • Cells infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
    • Infected cells treated with various concentrations of this compound.
    • Viral yield is quantified, and EC₅₀ is calculated.

Proposed Mechanisms of Action

The following diagram synthesizes the key molecular and cellular mechanisms of this compound reported across multiple studies, which are relevant for understanding its pharmacodynamics.

G cluster_neuro Neuroprotective & Anti-inflammatory Effects cluster_viral Antiviral Action (SARS-CoV-2) cluster_cancer Anticancer & Signaling Effects This compound This compound Microglia Microglia Modulation This compound->Microglia OxStress Oxidative Stress Reduction This compound->OxStress Mpro Viral Main Protease (Mpro/3CLpro) This compound->Mpro miR miRNA Modulation (miR-125b, miR-155) This compound->miR AChE AChE Activity Inhibition This compound->AChE Cytokines Cytokine Regulation Microglia->Cytokines ↓ Pro-inflammatory (TNF-α, IL-1β) Microglia->Cytokines ↑ Anti-inflammatory (IL-10) Neurons Neuronal Protection Microglia->Neurons Reduced activation OxStress->Neurons Protection Replication Inhibition of Viral Replication Mpro->Replication Non-competitive inhibition Viability Reduced Cell Viability & Migration miR->Viability Downregulation

Summary of the multi-target mechanisms of action of this compound, as reported in preclinical studies. [3] [1] [5]

Research Gaps and Proposed Next Steps

The available data indicates significant bioactivity but leaves critical pharmacokinetic questions unanswered. Your preliminary study should focus on:

  • ADME Profiling: Establishing basic parameters using in vitro models (e.g., Caco-2 cell monolayers for permeability, liver microsomes for metabolic stability).
  • Bioanalytical Method Development: Validating a sensitive and specific LC-MS/MS method for quantifying this compound in biological matrices like plasma, urine, and tissue homogenates.
  • Initial In Vivo PK: Conducting a single-dose pharmacokinetic study in a rodent model to determine fundamental parameters: Tmax, Cmax, AUC, half-life (t½), volume of distribution (Vd), and clearance (CL).

References

The Foundation: Core Flavonoid Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Agathisflavone is a biflavonoid, meaning it is composed of two flavone units (specifically, two apigenin molecules) [1] [2]. Its synthesis originates from the core plant phenylpropanoid and flavonoid pathways. The table below outlines the key enzymes involved in these foundational steps [3] [4] [5].

Enzyme Function in Pathway
Phenylalanine Ammonia-Lyase (PAL) Initiates phenylpropanoid pathway; deaminates phenylalanine to cinnamic acid [3] [5].
Cinnamate 4-Hydroxylase (C4H) Hydroxylates cinnamic acid to p-coumaric acid [3] [4].
4-Coumarate:CoA Ligase (4CL) Activates p-coumaric acid to p-coumaroyl-CoA [3] [4].
Chalcone Synthase (CHS) Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone [3] [4].
Chalcone Isomerase (CHI) Isomerizes naringenin chalcone to naringenin (a flavanone) [3] [4].
Flavone Synthase (FNS) Converts flavanones (e.g., naringenin) to flavones (e.g., apigenin) [3].

The following diagram illustrates the sequential flow of this core pathway:

flavonoid_pathway Start Phenylalanine PAL PAL Start->PAL C4H C4H PAL->C4H Cinnamic Acid FourCL 4CL C4H->FourCL p-Coumaric Acid CHS CHS FourCL->CHS p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CHI CHI Naringenin Naringenin (Flavanone) CHI->Naringenin FNS FNS Apigenin Apigenin (Flavone) FNS->Apigenin NaringeninChalcone->CHI Naringenin->FNS End This compound (Biflavonoid) Apigenin->End Dimerization (Precursor)

Core flavonoid pathway leading to apigenin, a precursor for this compound. The final dimerization step is not fully characterized.

Documented Bioactivities and Experimental Data

While its biosynthesis in plants is not fully mapped, this compound's pharmacological effects have been extensively studied in neurological and inflammatory models. The table below summarizes key experimental findings and the methodologies used to obtain them [6] [7] [1].

Model / Assay Key Findings / Effects of this compound Experimental Protocol Summary
LPS-induced neuroinflammation (Microglia/Cocultures) Anti-inflammatory profile; ↓ NO, TNF-α, IL-1β, IL-6, CCL2/5; ↑ IL-10; ↓ microglial activation (CD68); ↑ branched morphology (CD206) [6] [2]. Microglia/cocultures treated with LPS (1 µg/mL) + this compound (0.1-1 µM). Analysis after 24h via qPCR, immunocytochemistry, NO assay [6] [2].
Oxygen-Glucose Deprivation (OGD) (Cerebellar Slices) Neuroprotection; prevented oligodendrocyte process retraction; reduced axonal demyelination; protected Purkinje neurons; modulated astrocyte reactivity [1]. Cerebellar slices pretreated with this compound (10 µM) for 1h, then OGD for 1h. Analysis via immunofluorescence (MBP, NF70, GFAP, Calbindin) [1].
Spinal Cord Injury (SCI) Model (Rat) Pro-regenerative effect; protected spinal cord tissue; ↑ NGF, GDNF, arginase expression; reduced macrophage infiltrate; improved motor function [7]. Rats with SCI treated with this compound (10 mg/kg, i.p., 7 days). Analysis via H&E staining, RT-qPCR, BBB scale for locomotion [7].
Influenza Virus Neuraminidase Inhibition Inhibited neuraminidase activity (IC₅₀ 2.0-20 µM); inhibited viral replication (EC₅₀ 1.3 µM); effective against oseltamivir-resistant strains [8]. NA activity assay with this compound; virus replication in infected cells; sequential virus passage to monitor resistance [8].

The neuroprotective and anti-inflammatory mechanisms of this compound identified through these experiments can be visualized as follows:

agathisflavone_mechanism cluster_inflammatory Inflammatory/Ischemic Insult cluster_effects This compound Effects This compound This compound AntiInflammatory • ↓ Pro-inflammatory cytokines • ↑ Anti-inflammatory cytokines • Modulates NLRP3 Inflammasome This compound->AntiInflammatory CellProtection • Preserves cell morphology • Reduces process retraction • Protects myelin integrity This compound->CellProtection Microglia Microglial Cell Astrocyte Astrocyte Neuron Neuron Oligodendrocyte Oligodendrocyte LPS LPS/IL-1β LPS->Microglia OGD Oxygen-Glucose Deprivation (OGD) OGD->Astrocyte OGD->Oligodendrocyte AntiInflammatory->Microglia Modulates AntiInflammatory->Astrocyte Modulates CellProtection->Neuron Protects CellProtection->Oligodendrocyte Protects

Proposed neuroprotective mechanism of this compound via microglial modulation and direct cell protection.

Research Implications and Future Directions

The data indicates that This compound is a highly promising molecule for therapeutic development. Its efficacy across multiple disease models, particularly those involving neuroinflammation and demyelination, is supported by solid in vitro and in vivo evidence [7] [1] [2]. A primary molecular mechanism involves the inhibition of the NLRP3 inflammasome, a key driver of inflammatory responses [6].

The most significant knowledge gap remain in the plant biosynthesis pathway, specifically the enzyme(s) responsible for the dimerization of two apigenin units to form this compound. Elucidating this pathway is crucial for:

  • Sustainable Production: Enabling synthetic biology or plant tissue culture approaches for large-scale, environmentally friendly production.
  • Bioengineering: Allowing scientists to engineer plants or microbes to produce higher yields of this compound or novel analogs with improved efficacy.

Future research should prioritize the discovery and characterization of the dimerizing enzyme to fully unlock the biotechnological potential of this compound.

References

Comprehensive Technical Guide to Agathisflavone: Phytochemistry, Bioactivity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agathisflavone

This compound is a biflavonoid compound characterized as a dimer of the flavonoid apigenin, with the chemical name (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one). It has a molar mass of 538.457 g/mol, density of 1.656 g/cm³, and splitting coefficient of 5.09 [1]. This compound belongs to the class of natural biflavonoids formed through oxidative coupling of two apigenin molecules, resulting in a bond between positions C-6 and C-8 of the two chromene rings [2]. This compound demonstrates restricted occurrence in plants but has been identified in several plant families including Anacardiaceae, Araucariaceae, Ochnaceae, and Fabaceae [2]. It has attracted significant research interest due to its diverse biological activities and potential therapeutic applications, particularly in neurological disorders and inflammatory conditions [3] [4] [5].

Phytochemistry and Natural Occurrence

Structural Characteristics and Properties

This compound features a complex polyphenolic structure based on the C6-C3-C6 flavonoid skeleton duplicated into a biflavonoid framework. The compound exists as a mixture of atropisomers when isolated from natural sources due to its inherent molecular asymmetry [1]. This structural characteristic contributes to its biological activity and interaction with various molecular targets. Like other flavonoids, this compound contains multiple phenolic hydroxyl groups that confer significant antioxidant capacity through free radical scavenging and electron transfer mechanisms [1]. The compound appears as a yellow-colored solid and exhibits medium polarity, making it soluble in polar or medium polar solvents such as methanol and ethanol for extraction purposes [1].

Natural Sources and Extraction

This compound has been identified in various parts (leaves, stems, fruits, and roots) of numerous plant species, with predominant occurrence in the leaves of Poincianella pyramidalis (synonyms: Cenostigma pyramidale, Caesalpinia pyramidalis) [1] [6]. Other documented sources include Schinus polygamus [2], Anacardium occidentale [1], Rhus parviflora [1], and several other species across different plant families.

Multiple extraction and purification methods have been developed for this compound isolation:

  • Traditional chromatographic techniques involving methanol extraction followed by silica gel chromatography [1] [6]
  • Alkaline extraction using inorganic bases that reduces the number of chromatographic steps [6]
  • Automatic flash chromatography in two steps providing high-yield extraction [6]

These methods have been optimized to reduce solvent volume, number of column procedures, processing time, while increasing yields, with HPLC analysis confirming isolation purity exceeding 99% [6].

Quantitative Bioactivity Data

Antioxidant Activity

This compound demonstrates significant concentration-dependent antioxidant activity across multiple assay systems, with efficacy comparable to the standard antioxidant trolox [1]. The table below summarizes its antioxidant performance:

Table 1: Antioxidant Activity of this compound

Assay Method Concentration Range Key Results Reference
DPPH radical scavenging 0.058-0.928 mM Concentration-dependent inhibition comparable to trolox [1]
ABTS radical scavenging 0.058-0.928 mM Significant radical scavenging activity similar to trolox [1]
Hydroxyl radical scavenging 0.058-0.928 mM Protection against 2-deoxyribose degradation [1]
Nitric oxide scavenging 0.058-0.928 mM Dose-dependent inhibition of nitrite ion formation [1]
Reducing potential assay 0.058-0.928 mM Concentration-dependent electron donation capacity [1]
Lipid peroxidation (TBARS) 0.058-0.928 mM Significant inhibition of lipid peroxidation [1]
Neuroprotective and Cognitive Effects

This compound exhibits promising neuroprotective properties across multiple experimental models, particularly in contexts of neuroinflammation and cognitive impairment:

Table 2: Neuroprotective and Cognitive Effects of this compound

Experimental Model Concentration/Dose Key Findings Reference
Scopolamine-induced memory impairment (zebrafish) 1, 3, 5 μg/L Improved memory and reduced anxiety in Y-maze and tank tests [2]
Scopolamine-induced memory impairment (zebrafish) 1, 3, 5 μg/L Restored brain oxidative stress markers and AChE activity [2]
LPS-induced neuroinflammation (microglia) 1 μM Reduced NO, GSH, NLRP3 inflammasome, proinflammatory cytokines [3]
Aβ-induced neuroinflammation (human microglia) 1 μM Decreased miR-146a, miR-155, IL1-β, IL-6, NOS2 [4]
Mechanical injury model (cortical tissue) 5 μM Attenuated glia activation, reduced NRLP3 and IL-1β expression [5]

Detailed Experimental Protocols

In Vitro Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay [1]

  • Principle: Measurement of hydrogen atom or electron donation ability through discoloration of methanol solution of DPPH radical
  • Procedure: Mix 0.5 mL of this compound (0.058-0.928 mM) with 1.4 mL of DPPH solution (100 μM) in ethanol
  • Incubation: Keep in dark at room temperature for 30 minutes
  • Measurement: Absorbance at 517 nm against control
  • Calculation: % Inhibition = [(Ac - At)/Ac] × 100, where Ac = control absorbance, At = test absorbance

ABTS Radical Scavenging Assay [1]

  • Radical generation: Mix 5 mL of 7 mM ABTS with 88 μL of 2.45 mM potassium persulfate, incubate 16 hours in dark
  • Sample preparation: Dilute solution in ethanol to absorbance 0.70 ± 0.05 at 734 nm
  • Procedure: Mix 0.5 mL sample with 1.96 mL ABTS solution, measure absorbance after 6 minutes

Hydroxyl Radical Scavenging Assay [1]

  • Reaction mixture: FeSO₄ (6 mM), 2-deoxyribose (5 mM), H₂O₂ (100 mM), phosphate buffer (20 mM, pH 7.4)
  • Procedure: Add this compound (0.058-0.928 mM), incubate 30 min at ambient temperature
  • Termination: Add phosphoric acid (4% w/w) and 1% TBA (50 mM NaOH)
  • Development: Heat 15 min at 95°C, cool, measure absorbance at 734 nm
Neuroprotection and Anti-neuroinflammatory Assays

Microglial Cell Cultures [3]

  • Source: Cerebral cortex of newborn Wistar rats (0-2 days old)
  • Dissociation: Mechanical dissociation followed by filtration through Nitex membrane
  • Culture medium: DMEM with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics
  • Coating: Poly-D-lysine (25 μg/mL) coated flasks
  • Harvesting: Shake at 165 rpm at 37°C for 3 hours upon confluence (7-10 days)

PC12 Cell Culture and Differentiation [3]

  • Culture conditions: DMEM supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics
  • Differentiation: Treatment with 100 ng/mL NGF for 6 days, medium renewal every 48 hours

Treatment Protocols for Neuroinflammation Studies [3] [4]

  • Inflammatory induction: LPS (1 μg/mL) or Aβ oligomers (500 nM)
  • This compound treatment: 1 μM for 24 hours (based on previous dose-response studies)
  • Conditioned medium transfer: Microglial conditioned medium applied to PC12 cells for 24 hours

Molecular Docking Analysis [7] [8]

  • Objective: Characterize interaction between this compound and glucocorticoid receptor
  • Comparison: Binding affinity compared to mifepristone (antagonist), dexamethasone (agonist), and apigenin (monomer)

Mechanism of Action and Signaling Pathways

This compound exerts its multifaceted biological effects through several key molecular mechanisms and signaling pathways:

Anti-neuroinflammatory Mechanisms

The compound demonstrates significant effects on glial cell modulation, particularly targeting microglia and astrocytes in neuroinflammatory conditions. In LPS-activated microglia, this compound promotes a shift from pro-inflammatory to anti-inflammatory phenotype, evidenced by increased branching morphology, reduced CD68 expression (pro-inflammatory marker), and increased CD206 expression (anti-inflammatory marker) [3]. This transition is associated with reduced production of pro-inflammatory mediators including NO, IL-1β, IL-6, IL-18, TNF, CCL5, and CCL2 [3].

This compound directly targets the NLRP3 inflammasome, a multiprotein complex crucial for inflammatory response activation. Molecular docking studies confirm that this compound binds at the NLRP3 NACTH inhibitory domain, preventing inflammasome assembly and subsequent caspase-1 activation [3]. This mechanism reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, contributing to its potent anti-inflammatory effects.

The following diagram illustrates the key anti-inflammatory mechanisms of this compound in glial cells:

G cluster_glial Glial Cell Activation Pathways cluster_microglia Microglia cluster_astrocyte Astrocyte This compound This compound InflammatoryStimuli Inflammatory Stimuli (LPS, Aβ) This compound->InflammatoryStimuli inhibits MicrogliaActivation Pro-inflammatory Activation (amoeboid morphology, CD68↑) This compound->MicrogliaActivation suppresses MicrogliaAntiInflam Anti-inflammatory Profile (branched morphology, CD206↑) This compound->MicrogliaAntiInflam promotes AstrocyteActivation Reactive Astrogliosis (GFAP↑) This compound->AstrocyteActivation reduces AstrocyteModulation Reduced Reactivity (GFAP↓) This compound->AstrocyteModulation enhances NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 binds & inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF, NOS2) This compound->Cytokines reduces miR miR-146a, miR-155↑ This compound->miR downregulates STAT3 STAT-3/pSTAT-3↑ This compound->STAT3 decreases LPS LPS ABeta ABeta InflammatoryStimuli->MicrogliaActivation InflammatoryStimuli->AstrocyteActivation MicrogliaActivation->NLRP3 MicrogliaActivation->Cytokines MicrogliaActivation->miR MicrogliaActivation->STAT3 Neuroprotection Neuroprotection MicrogliaAntiInflam->Neuroprotection promotes AstrocyteModulation->Neuroprotection supports NLRP3->Cytokines Cytokines->Neuroprotection impairs

Figure 1: Anti-neuroinflammatory mechanisms of this compound in glial cells

Glucocorticoid Receptor-Mediated Mechanisms

Recent research has elucidated that this compound's anti-inflammatory effects are mediated through the glucocorticoid receptor (GR) pathway. Molecular docking analyses reveal that this compound binds to a specific pocket in the glucocorticoid receptor with stronger interactions than mifepristone (GR antagonist), dexamethasone (GR agonist), and its monomer apigenin [7] [8].

The GR-mediated mechanism was confirmed through antagonist studies where mifepristone (RU486) reversed the anti-inflammatory effects of this compound, including:

  • Inhibition of this compound-induced increase in microglial branching [7] [8]
  • Reversal of this compound-mediated reduction in CD68 and GFAP expression [7] [8]
  • Blockade of this compound-induced IL-10 increase (regulatory cytokine) [7] [8]

This GR-dependent activity represents a significant mechanism underlying this compound's regulation of glial reactivity and inflammatory mediator production.

microRNA Modulation

This compound demonstrates significant effects on post-transcriptional regulation through modulation of microRNA expression in activated microglia. In human C20 microglia exposed to LPS or Aβ, this compound treatment significantly reduced the expression of miR-146a and miR-155 [4], both of which are associated with neuroinflammatory processes in neurodegenerative diseases. This microRNA modulation was accompanied by reduced expression of pro-inflammatory cytokines IL-1β, IL-6, and NOS2, suggesting an important role in the compound's anti-inflammatory activity.

Additionally, this compound modulates the JAK2/STAT-3 signaling pathway, which is involved in inflammatory response regulation. In microglia cells induced by Aβ, this compound reduced the increased p-STAT3/STAT3 ratio, indicating suppression of this inflammatory signaling cascade [4].

Research Gaps and Future Directions

Despite promising preclinical data, several research limitations must be addressed to advance this compound toward clinical application:

  • Bioavailability challenges: Like most flavonoids, this compound faces limitations in bioavailability, extensive metabolism, and rapid clearance that may hinder therapeutic efficacy [9]
  • In vivo validation: Most studies have been conducted in vitro; comprehensive animal model studies are needed to confirm efficacy and safety in whole organisms
  • Formulation development: Advanced delivery systems such as nanoemulsions, metal-organic frameworks, or microspheres may be required to improve bioavailability and targeting [9]
  • Clinical trials: No human studies have been conducted to date, representing a critical step in therapeutic development
  • Synthetic approaches: Current isolation from natural sources is inefficient; development of synthetic methodologies would enable larger-scale production [6]

Future research should prioritize structure-activity relationship studies to identify key functional groups responsible for this compound's bioactivity, potentially leading to optimized derivatives with improved pharmacokinetic properties. Additionally, investigation of combination therapies with existing neuroprotective agents may reveal synergistic effects worthy of clinical development.

Conclusion

References

Comprehensive Experimental Protocol for Assessing Agathisflavone's Neuroprotective Effects in Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agathisflavone and Its Neuroprotective Mechanisms

This compound (bis-apigenin), a naturally occurring biflavonoid derived from various plant species including Poincianella pyramidalis and Anacardium occidentale, has emerged as a promising neuroprotective compound with significant anti-inflammatory and anti-oxidative properties [1] [2]. This flavonoid has demonstrated considerable potential in modulating glial cell responses, protecting neuronal integrity, and promoting remyelination across multiple experimental models of neurological damage [3] [4] [5]. The compound exhibits a multi-target mechanism of action, interacting with nuclear receptors including estrogen receptors (ERα and ERβ), retinoic acid receptors (RAR), and retinoid X receptors (RXR), which contributes to its diverse neuroprotective effects [3]. Research indicates that this compound can polarize microglia from pro-inflammatory M1 states to anti-inflammatory M2-like phenotypes, reduce astrogliosis, inhibit NLRP3 inflammasome activation, and directly protect oligodendrocytes from ischemic damage [3] [5] [6].

Table 1: Key Neuroprotective Mechanisms of this compound

Mechanism of Action Experimental Evidence Cellular Pathways
Anti-inflammatory effects Reduces NO, TNF-α, IL-1β, IL-6; increases IL-10 [4] [6] TLR4/NF-κB signaling, NLRP3 inflammasome inhibition [6]
Microglial polarization Shifts microglia from CD68+ M1 to CD206+ M2 phenotype [3] [6] Estrogen receptor-dependent mechanisms [3]
Astrocyte modulation Downregulates GFAP expression, reduces glial scar formation [5] Transcriptional and post-transcriptional regulation [5]
Oligodendrocyte protection Prevents process retraction, promotes remyelination [1] [3] SOX10-mediated pathways, ERα activation [1] [3]
Neuronal protection Preserves neurite outgrowth, reduces caspase-3 activation [4] [6] Maintenance of β-tubulin III expression [6]

Experimental Parameters and Treatment Conditions

The efficacy and specificity of this compound's neuroprotective effects are highly dependent on appropriate dosing, timing, and experimental conditions. Based on comprehensive studies, the optimal concentration range for in vitro applications is 0.1-10 μM, with specific concentrations varying based on the model system and desired outcomes [1] [3] [4]. For pure microglial cultures and neuron-glia co-cultures, lower concentrations (0.1-1 μM) have demonstrated significant anti-inflammatory effects, while cerebellar slice cultures and oligodendrocyte protection studies typically utilize higher concentrations (5-10 μM) [1] [4] [5]. The timing of administration is also critical, with preventative application (60 minutes before injury) showing superior protection in ischemia models compared to therapeutic intervention after damage establishment [1]. Treatment duration generally ranges from 24 hours in acute inflammatory models to 2-3 days in remyelination and tissue repair studies [3] [5].

Table 2: Summary of this compound Treatment Conditions Across Experimental Models

Experimental Model Concentration Range Treatment Duration Administration Timing Key Outcomes
LPS-induced neuroinflammation (neuron-glia co-cultures) 0.1 - 1 μM [4] 24 hours [4] After LPS exposure [4] ↓ NO production, ↓ microglial activation, ↑ neuronal survival [4]
Oxygen-glucose deprivation (cerebellar slices) 10 μM [1] 60 min pre-treatment + during OGD [1] Preventative (pre-OGD) [1] ↓ oligodendrocyte damage, ↑ myelin preservation, ↓ astrocyte reactivity [1]
Lysolecithin-induced demyelination (cerebellar slices) 5 - 10 μM [3] 2 days [3] After injury [3] ↑ remyelination, microglial polarization to M2 phenotype [3]
Mechanical injury (brain slices) 5 μM [5] 3 days [5] After injury [5] ↓ glial scar, ↓ GFAP expression, ↑ neurite outgrowth [5]
Pure microglial cultures (LPS activation) 1 μM [6] 24 hours [6] Concurrent with LPS [6] ↓ pro-inflammatory cytokines, ↑ anti-inflammatory markers [6]

Cell Culture Preparation and Maintenance

Primary Neuron-Glia Co-cultures
  • Cortical tissue is dissected from embryonic Wistar rats (E14-16) or postnatal rats (P1-2) under aseptic conditions [4].
  • After removing meninges and blood vessels, tissue is mechanically dissociated in DMEM/Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 μg/mL streptomycin [4].
  • The cell suspension is filtered through a sterile nylon mesh (70-100 μm) and seeded at densities of 1×10⁵ cells/cm² for glial cultures or 5×10⁴ cells/cm² for neuronal cultures onto poly-D-lysine-coated surfaces [4].
  • Cultures are maintained in a humidified incubator at 37°C with 5% CO₂, with medium changes every 2-3 days [4].
  • Neuron-glia co-cultures are established by seeding neuronal cells onto established astroglial monolayers at a ratio of 1:2 (neurons:glia) and maintained for 8-10 days in vitro (DIV) before experiments [4].
Organotypic Cerebellar Slice Cultures
  • Cerebellar slices are prepared from postnatal mice (P10-12) using a vibrating microtome to obtain 300 μm thick parasagittal sections in oxygenated, ice-cold dissection buffer [1] [3].
  • The dissection buffer contains (in mM): 124 NaCl, 2.95 KCl, 10 MgCl₂, 2 CaCl₂, 10 glucose, 25.95 NaHCO₃, 1.39 NaH₂PO₄, and 1000 units/mL penicillin/streptomycin [3].
  • Slices are transferred onto membrane inserts (0.4 μm pore size) and cultured using the interface method with serum-based medium containing 50% MEM, 23% EBSS, 25% horse serum, 0.13 mg/mL D-glucose, and 1% penicillin-streptomycin [3].
  • Cultures are maintained at 37°C in a humidified atmosphere with 95% O₂/5% CO₂ for 7-10 DIV before experiments, allowing for oligodendrocyte differentiation and myelination [1] [3].
Primary Microglial Cultures
  • Microglial cells are isolated from the cortex of newborn Wistar rats (P0-2) using mechanical dissociation and filtration through a sterile nylon mesh (75 μm) [6].
  • The cell suspension is cultured in DMEM supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, and antibiotics in poly-D-lysine-coated flasks [6].
  • Upon reaching confluence (7-10 DIV), microglia are harvested by shaking at 165 rpm for 3 hours at 37°C [6].
  • Isolated microglia are seeded at a density of 3×10⁴ cells/cm² and experiments are performed 24 hours after plating [6].

Injury Models and this compound Treatment Protocols

Neuroinflammation Induction and Treatment
  • For LPS-induced neuroinflammation, neuron-glia co-cultures or microglial cultures are exposed to E. coli lipopolysaccharide (LPS) at 1 μg/mL for 24 hours [4] [6].
  • Following LPS exposure, cultures are treated with This compound (0.1-1 μM) for 24 hours in fresh medium [4].
  • For IL-1β-induced inflammation, cultures are treated with recombinant IL-1β (10 ng/mL) for 24 hours, followed by this compound treatment [4].
  • To investigate receptor mechanisms, cultures can be pre-treated with receptor antagonists 2 hours before this compound administration: ER-α antagonist MPP dihydrochloride (10 nM) or ER-β antagonist PHTPP (1 μM) [3] [4].
Oxygen-Glucose Deprivation (OGD) Model
  • Cerebellar slice cultures are transferred to glucose-free medium saturated with 95% N₂/5% CO₂ for 60 minutes in an airtight chamber at 37°C to simulate ischemia [1].
  • This compound (10 μM) is administered 60 minutes before OGD induction and maintained during the OGD period (preventative protocol) [1].
  • Following OGD, slices are returned to normal oxygenated medium with glucose and maintained for recovery before analysis [1].
  • Control slices are maintained in oxygen-glucose normal (OGN) conditions throughout the experiment [1].
Lysolecithin-Induced Demyelination
  • After 7 DIV, cerebellar slices are treated with L-α-lysophosphatidylcholine (LPC) at 0.5 mg/mL for 15-17 hours to induce demyelination [3].
  • Following LPC exposure, slices are treated with This compound (5 or 10 μM) for 2 additional days [3].
  • Control slices are maintained in normal medium or treated with vehicle (0.1% DMSO) [3].
Mechanical Injury Model
  • Organotypic brain slices from Wistar rats (P6-8) are subjected to precise mechanical injury using microdissection tools [5].
  • Slices are treated with This compound (5 μM) every 24 hours for 3 days following injury [5].
  • Control slices receive vehicle (0.005% DMSO) under identical conditions [5].

The following diagram illustrates the key neuroprotective mechanisms and signaling pathways modulated by this compound treatment:

G cluster_receptors Receptor Binding cluster_signaling Signaling Pathways This compound This compound ER_alpha ERα Receptor This compound->ER_alpha ER_beta ERβ Receptor This compound->ER_beta RAR_RXR RAR/RXR Receptors This compound->RAR_RXR NFkB NF-κB Pathway Inhibition ER_alpha->NFkB ER_beta->NFkB MAPK MAPK Pathway Modulation RAR_RXR->MAPK NLRP3 NLRP3 Inflammasome Inhibition NFkB->NLRP3 Cytokines Cytokine Modulation TNF-α↓ IL-1β↓ IL-6↓ IL-10↑ NFkB->Cytokines NLRP3->Cytokines MAPK->NLRP3 Neurotrophins Neurotrophin Induction NGF↑ BDNF↑ GDNF↑ MAPK->Neurotrophins subcluster_cellular Cellular Responses Microglial Microglial Polarization M1→M2 Phenotype CD68↓ CD206↑ Astrocyte Astrocyte Reactivity Reduction GFAP↓ Glial Scar↓ Oligodendrocyte Oligodendrocyte Protection Process Retraction↓ Myelin Preservation Neuronal Neuronal Protection Caspase-3↓ β-tubulin III↑ Neurite Outgrowth↑ subcluster_molecular Molecular Effects Cytokines->Microglial Cytokines->Astrocyte Cytokines->Oligodendrocyte Oxidative Oxidative Stress Reduction NO↓ ROS Scavenging Oxidative->Oligodendrocyte Oxidative->Neuronal Neurotrophins->Oligodendrocyte Neurotrophins->Neuronal

Assessment Methods for Neuroprotective Effects

Analysis of Neuronal Protection and Integrity
  • Neuronal viability is assessed using MTT assay (1 mg/mL for 2 hours) or Alamar Blue assay according to standard protocols [6].
  • Neuronal degeneration is detected by Fluoro-Jade B staining following manufacturer's instructions, with quantification of positive cells [4].
  • Immunocytochemistry for neuronal markers: β-tubulin III (1:500) for neuronal cytoplasm, calbindin (1:300) for Purkinje neurons, and neurofilament NF70 (1:300) for axons [1] [4].
  • Apoptotic activity is measured by caspase-3 immunostaining (1:400) and TUNEL assay according to standard protocols [4].
  • Neurite outgrowth is quantified from β-tubulin III-stained images using image analysis software (e.g., ImageJ), measuring total neurite length and branching points [4] [5].
Evaluation of Glial Cell Responses
  • Microglial activation is assessed by Iba-1 immunostaining (1:500) and analysis of morphological changes (ramified vs. amoeboid) [4] [6].
  • Microglial proliferation is determined by double immunostaining for Iba-1 and BrdU following BrdU incorporation protocol [4].
  • Phenotypic markers: CD68 (1:200) for M1 pro-inflammatory state, CD206 (1:200) for M2 anti-inflammatory state [3] [6].
  • Astrocyte reactivity is evaluated by GFAP immunostaining (1:500) and Western blot analysis, quantifying expression levels and morphological changes [1] [5].
  • Astrocyte function is assessed by glutamate synthetase (GS) immunoreactivity to evaluate metabolic support capacity [1].
Oligodendrocyte and Myelin Assessment
  • Oligodendrocyte lineage cells are identified by SOX10-EGFP expression in transgenic models or NG2 immunostaining (1:500) for OPCs, and APC/CC-1 (1:400) for mature oligodendrocytes [1] [3].
  • Morphological analysis of oligodendrocytes includes quantification of process number, length, and branching complexity from SOX10-EGFP images [1].
  • Myelin integrity is evaluated by myelin basic protein (MBP) immunostaining (1:300) and co-localization with neurofilament (NF70) using Pearson's correlation coefficient [1] [3].
  • Remyelination capacity is assessed in lysolecithin model by quantifying the area of MBP immunoreactivity in previously demyelinated lesions [3].
Molecular and Biochemical Analyses
  • Gene expression of inflammatory markers (TNF-α, IL-1β, IL-6, IL-10, NLRP3) and neurotrophic factors (NGF, BDNF, GDNF) is analyzed by RT-qPCR using standard protocols [4] [5] [6].
  • Nitric oxide production is measured in culture supernatants using Griess reagent system according to manufacturer's instructions [4] [6].
  • Cytokine levels in culture media are quantified by ELISA for TNF-α, IL-1β, and IL-6 following standard protocols [4] [6].
  • Western blot analysis for protein expression of GFAP, Iba-1, NLRP3, and signaling proteins (NF-κB, MAPK) using standard immunoblotting techniques [5] [6].
  • Molecular docking studies can be performed using AutoDock Vina with protein structures from PDB to predict binding affinities to potential targets [6] [7].

Conclusion

This compound represents a promising multifunctional neuroprotective agent with demonstrated efficacy across various in vitro models of neurological damage. This comprehensive protocol provides researchers with detailed methodologies for evaluating its effects in relevant experimental systems. The dose-dependent responses and time-sensitive applications highlighted in this protocol should be carefully considered when designing experiments. The compound's ability to simultaneously modulate neuroinflammatory responses, protect vulnerable oligodendrocyte populations, and preserve neuronal integrity makes it particularly attractive for further therapeutic development. Future studies should focus on elucidating its precise molecular targets and potential synergistic effects with established neuroprotective agents to maximize its translational potential for neurodegenerative conditions and CNS injuries.

References

Comprehensive Application Notes and Protocols: Anti-Inflammatory Assay Methods for Agathisflavone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Agathisflavone is a biflavonoid compound consisting of two apigenin molecules joined through an oxidative coupling process. This natural product is primarily isolated from plant species including Cenostigma pyramidale (formerly known as Poincianella pyramidalis and Caesalpinia pyramidalis) and Anacardium occidentale [1] [2]. As a biflavonoid, this compound exhibits enhanced biological activities compared to its monomeric form, attributed to its increased molecular stability and improved pharmacokinetic profile [2]. Research conducted over the past five decades has revealed this compound possesses a diverse range of pharmacological properties, with significant anti-inflammatory effects observed both in the central nervous system (CNS) and peripheral systems [3].

The molecular mechanisms underlying this compound's anti-inflammatory activity involve multiple signaling pathways and receptor systems. Studies have demonstrated that this compound binds to glucocorticoid receptors (GRs) with high affinity, potentially stronger than the synthetic GR agonist dexamethasone, leading to modulation of inflammatory gene expression [4]. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory cascade that promotes the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 [1] [5]. The compound also modulates microRNA expression, particularly downregulating miR-125b and miR-155, which are involved in promoting inflammatory responses in glioblastoma and microglial cells [6]. Through these multifaceted mechanisms, this compound effectively shifts glial cells from a pro-inflammatory to an anti-inflammatory phenotype, making it a promising candidate for treating neuroinflammatory conditions.

In Vitro Anti-Inflammatory Assay Protocols

Cell Culture and Preparation

Primary Microglial Cultures: Isolate microglial cells from the cerebral cortex of newborn Wistar rats (0-2 days old). Following careful removal of meninges and blood vessels, mechanically dissociate the cortical tissue and filter through a sterile 75 mm diameter Nitex membrane. Resuspend the resulting cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum, 4 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 μg/mL streptomycin). Plate the cells on poly-D-lysine (25 μg/mL)-coated flasks and maintain at 37°C in a humidified atmosphere with 5% CO₂. After reaching confluence (7-10 days), harvest microglial cells by shaking at 165 rpm for 3 hours at 37°C. Plate the isolated microglia at a density of 3 × 10⁴ cells/cm² for experimental use [1].

Glioblastoma Cell Lines: Maintain human GL-15 and rat C6 glioma cell lines in DMEM medium supplemented with 10% FBS and antibiotics. Culture cells at 37°C in a 5% CO₂ atmosphere and subculture upon reaching 80-90% confluence using trypsin-EDTA solution [6].

Neuron-Glial Cocultures: Prepare primary glial cultures from postnatal day 1-2 Wistar rats as described above and culture for 15 days. Isolate neurons from embryonic day 14-16 Wistar rat cerebral hemispheres using the same dissociation method. Seed neuronal cells at half the density of glial cells (5 × 10⁴ cells/cm²) onto the established astroglial monolayer. Maintain cocultures for 8 days in vitro before treatments [7].

Inflammation Induction and Treatment

Lipopolysaccharide (LPS) Induction: To induce inflammatory activation, treat cells with Escherichia coli lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 24 hours. Prepare LPS stock solution in sterile phosphate-buffered saline (PBS) and dilute directly in the culture medium at the time of treatment [1] [7].

Cytokine Induction: As an alternative inflammatory stimulus, use interleukin-1β (IL-1β) at 10 ng/mL for 24 hours. Prepare IL-1β stock solutions according to manufacturer recommendations and dilute in culture medium immediately before use [7].

This compound Treatment: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at 4°C protected from light. For experimental treatments, dilute directly in culture medium to achieve final concentrations typically ranging from 0.1 μM to 10 μM, with 1 μM and 5 μM being most commonly used in anti-inflammatory assays. Include vehicle control groups treated with equivalent concentrations of DMSO (typically 0.001-0.01%) [6] [1] [7].

Cell Viability Assessment (MTT Assay)

The MTT assay is critical for determining non-toxic concentrations of this compound and ensuring that observed anti-inflammatory effects are not secondary to cytotoxicity.

  • Plate cells in 96-well plates at appropriate densities (2-3 × 10⁴ cells/well for microglia, 1 × 10⁴ cells/well for glioma cells)
  • After treatments, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 1 mg/mL
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation
  • Carefully remove medium and dissolve formazan crystals in SDS-DMF solution (20% SDS, 50% DMF, pH 4.7)
  • Incubate overnight at 37°C to ensure complete dissolution
  • Measure optical density at 540 nm using a microplate reader
  • Calculate cell viability as percentage relative to untreated control cells [1]
Morphological Analysis of Glial Activation

Immunofluorescence Staining:

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature
  • Permeabilize with 0.3% Triton X-100 in PBS for 5 minutes
  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-Iba-1 (1:500-1:1000) for microglia identification
    • Anti-GFAP (1:500-1:1000) for astrocytes
    • Anti-CD68 (1:200-1:500) for pro-inflammatory microglia
    • Anti-β-tubulin III (1:1000) for neurons
  • Wash and incubate with appropriate fluorescent-conjugated secondary antibodies (1:500-1:1000) for 2 hours at room temperature protected from light
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes
  • Mount and visualize using fluorescence or confocal microscopy [4] [7]

Morphological Quantification:

  • For microglia: Assess the degree of branching and process length; pro-inflammatory activation typically results in amoeboid morphology with reduced branching, while anti-inflammatory states show increased branching and ramified morphology
  • For astrocytes: Evaluate GFAP expression intensity and process thickness; reactive astrocytes show intensified GFAP staining and hypertrophied processes [4] [5]

Molecular Assays for Inflammatory Markers

Gene Expression Analysis (RT-qPCR)

RNA Extraction:

  • Extract total RNA using TRIzol reagent or commercial kits according to manufacturer instructions
  • Quantify RNA concentration and purity using spectrophotometry (A260/A280 ratio of 1.8-2.0 indicates pure RNA)

cDNA Synthesis:

  • Use 1 μg of total RNA for reverse transcription with oligo(dT) primers or random hexamers
  • Perform reverse transcription at 42°C for 60 minutes followed by enzyme inactivation at 70°C for 5 minutes

Quantitative PCR:

  • Prepare reaction mixtures containing cDNA template, specific primers, and SYBR Green master mix
  • Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute
  • Include melt curve analysis to verify amplification specificity
  • Normalize expression of target genes to reference housekeeping genes (e.g., GAPDH, β-actin)
  • Calculate relative expression using the 2^(-ΔΔCt) method [6] [1]

Table 1: Primer Sequences for Inflammatory Marker Analysis

Target Gene Forward Primer (5'-3') Reverse Primer (5'-3') Function
IL-1β Available in referenced studies Available in referenced studies Pro-inflammatory cytokine
IL-6 Available in referenced studies Available in referenced studies Pro-inflammatory cytokine
TNF-α Available in referenced studies Available in referenced studies Pro-inflammatory cytokine
IL-10 Available in referenced studies Available in referenced studies Anti-inflammatory cytokine
NLRP3 Available in referenced studies Available in referenced studies Inflammasome component
CCL2 Available in referenced studies Available in referenced studies Chemokine (MCP-1)
CCL5 Available in referenced studies Available in referenced studies Chemokine (RANTES)
Arginase-1 Available in referenced studies Available in referenced studies M2 microglia marker
Protein Detection Methods

Western Blotting:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
  • Determine protein concentration using BCA assay
  • Separate 20-30 μg of protein by SDS-PAGE (8-15% gels depending on target protein size)
  • Transfer to PVDF membranes and block with 5% non-fat milk in TBST
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-GFAP (1:1000) for astrocyte activation
    • Anti-Iba-1 (1:1000) for microglia
    • Anti-CD68 (1:500) for pro-inflammatory microglia
    • Anti-β-actin (1:5000) or GAPDH (1:5000) as loading controls
  • Incubate with HRP-conjugated secondary antibodies (1:5000-1:10000) for 1-2 hours at room temperature
  • Detect using enhanced chemiluminescence substrate and visualize with imaging system [5]

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Collect cell culture supernatants and centrifuge to remove debris
  • Use commercial ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6, IL-10) following manufacturer protocols
  • Measure absorbance at appropriate wavelengths and calculate concentrations from standard curves [7]
Nitric Oxide Measurement

Griess Assay:

  • Mix equal volumes of cell culture supernatant and Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride, 2.5% phosphoric acid)
  • Incubate for 10 minutes at room temperature protected from light
  • Measure absorbance at 540 nm
  • Calculate nitrite concentration using sodium nitrite standard curve [7]
Computational Molecular Docking

Receptor Preparation:

  • Obtain 3D structures of target proteins (e.g., NLRP3, glucocorticoid receptor) from Protein Data Bank
  • Remove water molecules and add hydrogen atoms using molecular visualization software
  • Define binding sites based on known ligand locations or predicted binding pockets

Ligand Preparation:

  • Obtain 3D structure of this compound (CID: 108169) from PubChem database
  • Optimize geometry using molecular mechanics force fields

Docking Procedure:

  • Use docking software such as AutoDock Vina or similar programs
  • Set grid box dimensions to encompass the entire binding site
  • Run docking simulations with appropriate exhaustiveness settings
  • Analyze binding poses, interaction types, and calculate binding energies
  • Compare with known agonists/antagonists to evaluate relative binding affinity [1] [4]

Ex Vivo and In Vivo Models

Organotypic Brain Slice Model of Traumatic Brain Injury

Slice Preparation:

  • Prepare microdissections from the encephalon of Wistar rats (postnatal day 6-8)
  • Maintain slices in culture medium at 37°C in a 5% CO₂ atmosphere

Mechanical Injury Induction:

  • Create standardized mechanical lesions in cortical regions using precision instruments
  • Ensure consistent lesion size and location across experimental groups

Treatment Protocol:

  • Treat slices daily with this compound (5 μM) or vehicle control for 3 days post-injury
  • Change medium and treatments every 24 hours [5]

Analysis Parameters:

  • Assess glial scar formation at lesion edges using GFAP immunofluorescence
  • Quantify microglial infiltration using Iba-1 staining
  • Evaluate neuronal integrity via β-tubulin III immunostaining
  • Analyze mRNA expression of inflammatory markers (NLRP3, IL-1β) in lesion area
Spinal Cord Injury Model in Rats

Animal Model:

  • Use adult male Wistar rats (250-280 g)
  • Induce acute spinal cord injury with F-2 Fogarty catheter

Treatment Groups:

  • This compound alone: 10 mg/kg intraperitoneally daily for 7 days
  • Mesenchymal stem cells (MSCs) pre-treated with this compound (1 μM every 2 days for 21 days in vitro)
  • Methylprednisolone control: Single dose (60 mg/kg ip)
  • Vehicle control group

Functional Assessment:

  • Evaluate motor function using Basso, Beattie, Bresnahan (BBB) locomotor rating scale
  • Perform assessments at regular intervals post-injury [8]

Histological and Molecular Analysis:

  • Analyze injured tissue area after H&E staining
  • Assess expression of neurotrophins (NGF, GDNF) and arginase by RT-qPCR
  • Evaluate macrophage infiltration by immunohistochemistry

Data Interpretation and Applications

Analysis of Anti-Inflammatory Effects

When interpreting results from this compound anti-inflammatory assays, several key parameters indicate successful modulation of inflammatory pathways:

Microglial Phenotype Shift: Effective this compound treatment typically results in a transition from pro-inflammatory (M1) to anti-inflammatory (M2) microglial phenotype. This is evidenced by decreased expression of M1 markers (CD68, iNOS, MHC-II) and increased expression of M2 markers (arginase-1, CD206, IL-10). Morphologically, this shift correlates with increased branching and process complexity in microglia, moving away from the amoeboid shape characteristic of activated states [4] [7].

Cytokine Profile Alteration: Successful anti-inflammatory intervention demonstrates significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL2, CCL5), alongside potential increases in regulatory cytokines such as IL-10. The magnitude of these changes typically shows dose-dependence, with optimal effects observed in the 1-5 μM concentration range [1] [7].

Inflammasome Inhibition: Effective this compound treatment suppresses NLRP3 inflammasome activation, evidenced by reduced expression of NLRP3 and its downstream effectors (caspase-1, IL-1β, IL-18). Molecular docking studies suggest this occurs through direct binding to the NLRP3 NACTH inhibitory domain [1] [5].

Research Applications

The protocols outlined herein enable researchers to comprehensively evaluate this compound's potential for various research applications:

Neuroinflammatory Disease Modeling: These methods facilitate investigation of this compound's therapeutic potential for conditions including Alzheimer's disease, multiple sclerosis, Parkinson's disease, and traumatic CNS injuries. The compound's dual capacity to modulate neuroinflammation while promoting neuroprotection makes it particularly valuable for neurodegenerative disease research [7] [5].

Drug Development Scaffold: The detailed mechanistic insights into this compound's interactions with specific molecular targets (GR, NLRP3) provide a foundation for structure-activity relationship studies and semi-synthetic derivative development aimed at enhancing potency, selectivity, and pharmacokinetic properties [4] [2].

Combination Therapy Evaluation: These protocols support investigation of this compound as an adjuvant therapy, particularly its ability to enhance the therapeutic properties of mesenchymal stem cells or other regenerative approaches for CNS repair [8].

Table 2: Summary of this compound's Anti-Inflammatory Activities in Experimental Models

Experimental System Concentration/Dose Key Anti-Inflammatory Effects Reference
LPS-activated microglia 1 μM Reduced NO production; decreased IL-1β, IL-6, TNF-α, CCL5, CCL2 mRNA; increased IL-10; inhibited NLRP3 inflammasome [1]
Neuron-glial cocultures + LPS 0.1-1 μM Decreased microglial proliferation; reduced CD68; attenuated neuronal loss; preserved neurite outgrowth [7]
Glioblastoma cells 5 μM Downregulated miR-125b and miR-155 in secretome; increased IL-6 and arginase-1 mRNA [6]
Organotypic brain slices + mechanical injury 5 μM Modulated astrogliosis; reduced microglial infiltration; downregulated NLRP3 and IL-1β mRNA [5]
Spinal cord injury model 10 mg/kg (ip) Reduced macrophage infiltrate; increased NGF, GDNF and arginase expression; improved tissue repair [8]

Visualized Experimental Workflows

Molecular Mechanisms of this compound Action

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Functional Outcomes This compound This compound GR GR This compound->GR Binds to inhibitory domain NLRP3 NLRP3 This compound->NLRP3 Binds to NACTH domain miRNAs miRNAs This compound->miRNAs Downregulates miR-125b/155 Microglia Microglia GR->Microglia Promotes anti-inflammatory phenotype Astrocytes Astrocytes GR->Astrocytes Reduces GFAP expression Cytokines Cytokines NLRP3->Cytokines Reduces IL-1β IL-18 production miRNAs->Cytokines Modulates inflammatory mediators Neuroprotection Neuroprotection Microglia->Neuroprotection Decreases neurotoxicity Astrocytes->Neuroprotection Reduces glial scar formation Repair Repair Cytokines->Repair Promotes tissue remodeling Neuroprotection->Repair Enhances

Experimental Workflow for In Vitro Assessment

G cluster_culture Cell Culture Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Methods cluster_assessment Functional Assessment Primary Primary InflammInduce InflammInduce Primary->InflammInduce Microglia/Astrocytes CellLines CellLines CellLines->InflammInduce GL-15/C6 cells Cocultures Cocultures Cocultures->InflammInduce Neuron-Glia AgathisTreat AgathisTreat InflammInduce->AgathisTreat LPS (1μg/mL) or IL-1β (10ng/mL) Viability Viability AgathisTreat->Viability 0.1-10 μM for 24-72 hours Morphology Morphology Viability->Morphology MTT assay confirms non-toxic doses Molecular Molecular Morphology->Molecular Iba-1/GFAP/CD68 immunostaining CytokineProfile CytokineProfile Molecular->CytokineProfile RT-qPCR/ELISA for cytokines Phenotype Phenotype Molecular->Phenotype Microglial morphology and markers Signaling Signaling Molecular->Signaling Western blot for pathway analysis CytokineProfile->Phenotype Correlates with phenotype shift Phenotype->Signaling Mechanistic insights

References

Comprehensive Antioxidant Profiling of Agathisflavone: Detailed Protocols for DPPH and ABTS Assays and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agathisflavone

This compound is a biflavonoid compound characterized as a dimer of apigenin molecules with the chemical name (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one). It has a molar mass of 538.457 g/mol and density of 1.656 g/cm³. This compound occurs naturally in various plant species including Caesalpinia pyramidalis, Anacardium occidentale, and Rhus parviflora, and can be extracted from different plant parts (leaves, stems, fruits, roots) using polar or medium polar solvents such as methanol and ethanol [1].

As a biflavonoid, this compound belongs to an important class of natural antioxidants that have attracted significant research interest due to their therapeutic potential with minimal side effects. Flavonoids collectively represent a vital class of dietary polyphenolic compounds known for their powerful biological activities, including immunoregulatory effects and anti-inflammatory properties [2]. The growing interest in natural antioxidants stems from their ability to scavenge free radicals, which are considered causative agents of various acute and chronic pathologies [1].

Antioxidant Capacity of this compound

Quantitative Assessment of Radical Scavenging Activity

Comprehensive in vitro studies have demonstrated that this compound exhibits concentration-dependent antioxidant activity against multiple types of free radicals. The table below summarizes the antioxidant capacity of this compound across various assay systems:

Table 1: Antioxidant Activity Profile of this compound in Various Assay Systems

Assay Method Radical Type Activity Profile Comparison to Standard
DPPH assay Stable organic radical Concentration-dependent scavenging Comparable to Trolox [1]
ABTS assay Cation radical Concentration-dependent scavenging Comparable to Trolox [1]
Hydroxyl radical assay OH· generated by Fenton reaction Concentration-dependent scavenging Comparable to Trolox [1]
Nitric oxide scavenging NO from SNP decomposition Concentration-dependent inhibition of nitrite formation Comparable to Trolox [1]
Reducing potential assay Electron transfer Concentration-dependent reducing power EC₅₀ comparable to Trolox [1]
Lipid peroxidation inhibition Peroxyl radicals in lipid environment Significant inhibition of TBARS formation Comparable to Trolox [1]

The concentration-dependent response observed across all assays indicates a robust and consistent antioxidant capacity. Notably, the reducing potential and inhibition of lipid peroxidation demonstrated by this compound were particularly significant, showing comparable efficacy to Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard [1]. This comprehensive antioxidant profile suggests that this compound employs multiple mechanisms to counteract oxidative stress, including hydrogen atom transfer, single electron transfer, and metal chelation capabilities.

Thermodynamic and Kinetic Considerations in Antioxidant Assays

The variation in antioxidant activities measured by different assays can be attributed to both thermodynamic factors and kinetic factors. The thermodynamic condition for any redox reaction requires that the redox potential of the oxidant must be higher than that of the antioxidant. However, research has shown that kinetic factors often play a primary role in determining measured antioxidant activities [3].

Table 2: Redox Potentials of Common Antioxidant Assays and Reference Compounds

Assay System/Compound Redox Potential (E°') Significance in Antioxidant Assessment
Fe(III)/o-phenanthroline 1.15 V Highest redox potential oxidant
ABTS•+/ABTS 0.68 V Similar potential to Fe(III)TPTZ in FRAP
DPPH•/DPPH 0.537 V Intermediate redox potential
Trolox radical/Trolox 0.48 V Common reference standard
Ferricyanide/ferrocyanide 0.36 V Lower redox potential system
Ascorbyl radical/ascorbate 0.282 V Physiological relevant antioxidant

The redox potential differences explain why antioxidants may show varying activities across different assay systems. This compound's ability to demonstrate significant activity across multiple assays with different redox potentials indicates its versatile antioxidant mechanism and capability to address various oxidative stress conditions [3].

Detailed Experimental Protocols

DPPH Radical Scavenging Assay
3.1.1 Principle and Mechanism

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for evaluating the free radical scavenging capacity of antioxidants. The assay is based on the reduction of the stable purple-colored DPPH radical to yellow-colored diphenylpicrylhydrazine in the presence of hydrogen-donating antioxidants. The degree of discoloration indicates the scavenging potential of the test compound [1].

3.1.2 Step-by-Step Protocol
  • DPPH solution preparation: Prepare a 100 µM stock solution of DPPH in ethanol [1].

  • Sample preparation: Prepare this compound solutions in appropriate concentrations (e.g., 0.058, 0.116, 0.232, 0.464, and 0.928 mM) using ethanol as solvent [1].

  • Reaction mixture: Combine 0.5 mL of each this compound concentration with 1.4 mL of DPPH stock solution [1].

  • Incubation: Mix vigorously and incubate in the dark at room temperature for 30 minutes [1].

  • Absorbance measurement: Measure absorbance at 517 nm against a control [1].

  • Calculation: Calculate percentage inhibition using the formula: % Inhibition = [(Ac - At) / Ac] × 100 where Ac is absorbance of control and At is absorbance of test sample [1].

  • Standardization: Include Trolox as a reference standard for comparison [1].

The following diagram illustrates the experimental workflow for the DPPH assay:

G Start Start DPPH Assay P1 Prepare DPPH stock solution (100 µM in ethanol) Start->P1 P2 Prepare this compound concentration series P1->P2 P3 Mix 0.5 mL sample with 1.4 mL DPPH solution P2->P3 P4 Incubate in dark at room temperature for 30 min P3->P4 P5 Measure absorbance at 517 nm P4->P5 P6 Calculate % inhibition using standard formula P5->P6 P7 Compare with Trolox standard curve P6->P7 End Result Interpretation P7->End

3.1.3 Critical Parameters and Troubleshooting
  • Solvent selection: Ethanol is preferred over methanol due to better solubility of DPPH.
  • Light sensitivity: DPPH is photosensitive, requiring dark conditions during incubation.
  • Reaction time: The 30-minute incubation period is standardized for reproducible results.
  • Concentration range: The recommended concentration series (0.058-0.928 mM) provides optimal calibration.
  • Temperature control: Maintain consistent room temperature throughout the assay.
ABTS Radical Scavenging Assay
3.2.1 Principle and Mechanism

The ABTS (2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated through oxidation of ABTS. The radical cation has a characteristic blue-green color that decreases in intensity when reduced by antioxidants [1] [4].

3.2.2 Step-by-Step Protocol
  • ABTS radical generation: Mix 5 mL of 7 mM ABTS solution with 88 µL of 2.45 mM potassium persulfate (K₂S₂O₈) [1].

  • Incubation for radical formation: Incubate the mixture at room temperature in the absence of light for 16 hours to generate the ABTS radical cation [1].

  • Working solution preparation: Dilute the resulting ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.05 at 734 nm [1].

  • Sample preparation: Prepare this compound solutions in concentrations ranging from 0.058 to 0.928 mM [1].

  • Reaction mixture: Combine 0.5 mL of this compound solution with 1.96 mL of ABTS working solution [1].

  • Incubation and measurement: Incubate in the dark at room temperature for 6 minutes, then measure absorbance at 734 nm [1].

  • Calculation: Express results as percentage inhibition of ABTS radical cation compared to control [1].

The following diagram illustrates the ABTS radical formation and scavenging mechanism:

G Start Start ABTS Assay P1 Prepare ABTS radical cation: Mix ABTS with K₂S₂O₈ Start->P1 P2 Incubate 16 hours in dark for radical formation P1->P2 P3 Dilute to absorbance 0.70 ± 0.05 at 734 nm P2->P3 P4 Prepare agathisflavon concentration series P3->P4 P5 Mix 0.5 mL sample with 1.96 mL ABTS working solution P4->P5 P6 Incubate 6 min in dark at room temperature P5->P6 P7 Measure absorbance at 734 nm P6->P7 P8 Calculate % inhibition vs. control P7->P8 End Result Interpretation P8->End

3.2.3 Critical Parameters and Troubleshooting
  • Radical stability: The ABTS radical cation solution should be used within 2-3 hours after preparation.
  • pH dependence: The assay is pH-dependent, so maintain consistent buffer conditions.
  • Incubation time: The 6-minute reaction time is optimal for this compound assessment.
  • Interference considerations: Compounds with strong absorbance at 734 nm may interfere.
  • Standard curve: Always include Trolox as a reference standard for quantification.

Therapeutic Applications and Mechanistic Insights

Neuroprotective Effects Through Microglial Modulation

This compound demonstrates significant neuroprotective properties through its ability to modulate microglial activation states. In studies using microglia isolated from cortices of newborn Wistar rats, this compound (1 µM) effectively counteracted lipopolysaccharide (LPS)-induced pro-inflammatory activation [5].

Key neuroprotective mechanisms include:

  • Phenotype switching: this compound promotes a shift from pro-inflammatory M1 microglia (characterized by increased CD68 and amoeboid morphology) to anti-inflammatory M2 states (evidenced by increased CD206 and branched phenotype) [5].

  • Cytokine regulation: Treatment significantly reduces expression of pro-inflammatory factors including NO, IL-1β, IL-6, IL-18, TNF, CCL5, and CCL2 [5].

  • NLRP3 inflammasome suppression: Molecular docking studies confirm that this compound binds at the NLRP3 NACTH inhibitory domain, regulating inflammasome activation [5].

  • Functional validation: Conditioned medium from this compound-treated microglia preserved neuronal integrity in PC12 cells, with most cells maintaining neurites and showing increased expression of β-tubulin III [5].

Anti-inflammatory Mechanisms in Traumatic Brain Injury

Recent research has elucidated the role of this compound in modulating glial activation following mechanical injury to cortical tissue. Using an ex vivo model of traumatic brain injury (TBI), this compound (5 µM) demonstrated several protective mechanisms [6]:

  • Astrocyte reactivity modulation: The flavonoid downregulated GFAP expression at both transcriptional and post-transcriptional levels, reducing glial scar formation [6].

  • Microglial regulation: this compound treatment significantly reduced the proportion of activated microglia (Iba-1+ cells) in lesioned areas [6].

  • Inflammasome control: The compound negatively regulated both NLRP3 and IL-1β mRNA expression that were increased following mechanical injury [6].

The following diagram illustrates the neuroprotective signaling pathways modulated by this compound:

G cluster_neuroprotection Neuroprotective Outcomes AG This compound M1 M1 Phenotype (Pro-inflammatory) AG->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) AG->M2 Promotes NLRP3 NLRP3 Inflammasome AG->NLRP3 Suppresses Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-18, TNF) AG->Cytokines Reduces NP Neuronal Protection M1->NP M2->NP GS Reduced Glial Scar NLRP3->GS NS Neurite Stability Cytokines->NS

Anticancer Potential in Glioblastoma Models

This compound demonstrates promising antitumor activity against glioblastoma (GBM), the most prevalent and aggressive primary brain tumor [7]. The biflavonoid exhibits the following anticancer mechanisms:

  • Cytotoxicity and migration inhibition: this compound (5-30 µM) induces dose- and time-dependent reduction in viability of both human GL-15 and rat C6 glioma cells and significantly reduces cell migration [7].

  • microRNA modulation: Treatment with this compound (5 µM) significantly downregulates miR-125b and miR-155 in the secretome of GBM cells, microRNAs associated with oncogenic upregulation and tumor proliferation [7].

  • Inflammatory mediator regulation: this compound upregulates mRNA expression of IL-6 and arginase-1, immunoregulatory factors in the tumor microenvironment [7].

  • Microglial impact modulation: Conditioned medium from this compound-treated GBM cells reduces microglial proliferation and promotes a more branched, surveillant phenotype [7].

Conclusion and Research Implications

This compound demonstrates significant antioxidant capacity through multiple mechanisms, effectively scavenging various free radicals including DPPH, ABTS, hydroxyl, and nitric oxide radicals. The compound shows comparable efficacy to the standard antioxidant Trolox in concentration-dependent manners across diverse assay systems [1]. These direct antioxidant properties, combined with its ability to modulate cellular antioxidant defenses and inflammatory pathways, position this compound as a promising multifunctional therapeutic agent [5] [6].

The neuroprotective effects of this compound, particularly through regulation of microglial activation and NLRP3 inflammasome suppression, highlight its potential for treating neurodegenerative conditions, traumatic brain injury, and neuroinflammatory disorders [5] [6]. Additionally, its antiproliferative and migration-inhibitory effects on glioblastoma cells, coupled with modulation of oncogenic miRNAs and tumor microenvironment, suggest potential applications in adjuvant cancer therapy [7].

Future research should address bioavailability optimization through advanced delivery systems, conduct detailed structure-activity relationship studies to enhance potency, and perform standardized clinical trials to validate preclinical findings. The comprehensive protocols provided for DPPH and ABTS assays offer robust methodological frameworks for standardized assessment of this compound's antioxidant properties across different research settings, facilitating comparative studies and quality control in natural product research.

References

Comprehensive Application Notes: Agathisflavone as a Potent Inhibitor of Lipid Peroxidation via TBARS Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agathisflavone

This compound is a naturally occurring biflavonoid characterized as a dimeric flavonoid structure connected through carbon-carbon linkages. This compound has attracted significant scientific interest due to its potent antioxidant properties and potential therapeutic applications against oxidative stress-mediated pathologies. Chemically identified as (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one), this compound has a molar mass of 538.457 g/mol and density of 1.656 g/cm³ [1] [2]. It occurs naturally in various plant species including Caesalpinia pyramidalis, Anacardium occidentale, and Rhus parviflora, from which it can be extracted using polar or medium polar solvents such as methanol and ethanol [1] [2].

The significance of this compound in biomedical research stems from the growing understanding of oxidative stress in numerous acute and chronic diseases. Free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), are inevitable byproducts of cellular metabolism that play dual roles in physiological processes and pathological mechanisms [1]. When cellular levels of ROS/RNS exceed antioxidant defense capabilities, they induce macromolecular damage to lipids, proteins, carbohydrates, and genetic materials, ultimately contributing to serious conditions including cancer, diabetes, atherosclerosis, cardiovascular diseases, and neurodegenerative disorders [1] [2]. Within this context, this compound represents a promising natural antioxidant compound worthy of detailed investigation.

Comprehensive Antioxidant Profile of this compound

Quantitative Assessment of Radical Scavenging Activity

The antioxidant capacity of this compound has been rigorously evaluated through multiple established in vitro assays, demonstrating consistent and concentration-dependent activity across various free radical species [1] [2] [3]. The compound exhibits direct free radical scavenging ability against several biologically relevant radicals, making it a broad-spectrum antioxidant agent worthy of further development.

Table 1: Radical Scavenging Activity of this compound Across Multiple Assay Systems

Assay Type Radical Target Concentration Range Key Results Reference Compound
DPPH Assay Stable nitrogen-centered radical 0.058–0.928 mM Concentration-dependent scavenging activity comparable to trolox Trolox [1] [2]
ABTS Assay Cationic radical chromophore 0.058–0.928 mM Significant radical decolorization similar to standard Trolox [1] [2]
Hydroxyl Radical Assay OH· generated via Fenton reaction 0.058–0.928 mM Effective scavenging of highly reactive OH· radicals Trolox [1] [2]
Nitric Oxide Scavenging NO generated from SNP 0.058–0.928 mM Concentration-dependent inhibition of nitrite formation Trolox [1] [2]
Reducing Power and Lipid Peroxidation Inhibition

Beyond direct radical scavenging, this compound demonstrates significant electron-donating capacity and inhibition of lipid peroxidation, two critical mechanisms of antioxidant action in biological systems. The reducing potential indicates the compound's ability to transfer electrons to reactive species, thereby neutralizing them, while lipid peroxidation inhibition directly reflects its capacity to protect cellular membranes from oxidative degradation [1] [2].

Table 2: Reducing Power and Lipid Protection Capabilities of this compound

Assessment Method Experimental Measure Concentration Range Key Findings Biological Significance
Reducing Potential Assay Ferric ion reduction capability 0.058–0.928 mM Concentration-dependent reducing power comparable to trolox Electron-donating capacity for neutralizing oxidants [1] [2]
TBARS Assay Malondialdehyde (MDA) formation from lipid peroxidation 0.058–0.928 mM Significant inhibition of lipid peroxidation comparable to trolox Protection of cellular membranes from oxidative damage [1] [2] [3]

The collective data from these comprehensive assays establishes this compound as a multifunctional antioxidant compound with mechanisms of action including direct radical scavenging, electron donation, and inhibition of lipid peroxidation chain reactions. The consistent finding that its activity is comparable to trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard, further validates its potency and potential therapeutic utility [1] [2] [3].

Detailed Experimental Protocol: TBARS Assay for Lipid Peroxidation Inhibition

Principle and Background of TBARS Methodology

The thiobarbituric acid reactive substances (TBARS) assay serves as a well-established method for quantifying lipid peroxidation by measuring malondialdehyde (MDA) and related secondary oxidation products [4]. The assay capitalizes on the reaction between thiobarbituric acid (TBA) and lipid peroxidation products (primarily MDA) under acidic conditions at elevated temperatures, forming MDA-TBA₂ adducts that produce a characteristic red-pink chromophore with maximum absorbance at 532 nm [4]. Although the TBARS assay has limitations in absolute specificity, it remains widely used as a general indicator of oxidative stress in biological systems when properly implemented and interpreted [4].

Reagents and Equipment Requirements

Essential Reagents:

  • Thiobarbituric acid (TBA) solution: 0.375% in 0.25M HCl
  • Trichloroacetic acid (TCA) solution: 15% in 0.25M HCl
  • Butylated hydroxytoluene (BHT): 0.01% in the TCA solution (optional, to prevent further oxidation)
  • MDA standard: 1,1,3,3-tetramethoxypropane (MDA precursor) in ultrapure water
  • This compound test solutions: Serial dilutions in appropriate solvent (e.g., DMSO, ethanol)
  • Positive control: Trolox or other reference antioxidant compound

Equipment Requirements:

  • Spectrophotometer or microplate reader capable of measuring 532 nm
  • Water bath or heating block maintaining 95°C ± 2°C
  • Centrifuge with temperature control capability
  • Vortex mixer
  • Precision pipettes and appropriate tips
  • Glass test tubes with Teflon-lined caps or 96-well microplates
Step-by-Step Procedure
  • Sample Preparation:

    • Prepare biological samples (serum, cell lysates, or liposomes) in uniform aliquots. For cell-based studies, utilize approximately 10×10⁶ cells lysed in RIPA buffer with protease inhibitors to prevent degradation [4].
    • Add this compound at desired test concentrations (typically 0.058–0.928 mM based on published studies) to sample aliquots [1] [2].
    • Include appropriate controls: blank (buffer only), negative control (sample without antioxidant), and positive control (sample with trolox or other reference antioxidant).
  • Oxidation Induction:

    • Induce lipid peroxidation by adding 6 μL of 35 mM CuCl₂ stock solution to 94 μL of cell lysate to achieve a final concentration of approximately 2 mM CuCl₂ [4].
    • For alternative induction methods, AAPH (2,2'-azobis-2-amidinopropane dihydrochloride) at 10-50 mM or FeSO₄/ascorbate systems may be employed.
    • Incubate samples at 37°C for 24 hours to permit oxidation [4].
  • TBARS Reaction:

    • Add 500 μL of TCA-BHT solution to 500 μL of each sample to precipitate proteins and prevent further oxidation.
    • Add 500 μL of TBA solution to each sample, vortex thoroughly.
    • Heat mixtures at 95°C for 30-60 minutes to develop the color reaction.
    • Cool samples on ice or at room temperature for 10 minutes to stabilize the chromophore.
  • Measurement and Analysis:

    • Centrifuge samples at 1000-2000 × g for 10 minutes to remove precipitated material.
    • Transfer 200 μL of supernatant to a 96-well microplate or measure directly in cuvettes.
    • Measure absorbance at 532 nm against appropriate blanks.
    • Calculate MDA equivalence using a standard curve prepared from 1,1,3,3-tetramethoxypropane (typically 0-50 μM).
    • Express lipid peroxidation inhibition as percentage reduction in MDA formation compared to untreated controls: % Inhibition = [(Ac - At) / Ac] × 100 where Ac = absorbance of control and At = absorbance of test sample [1] [2].

G cluster_0 Control Samples Start Sample Preparation (Cell lysates, serum, or liposomes) Treatment This compound Treatment (0.058-0.928 mM) Start->Treatment Aliquot samples Negative Negative Control (No antioxidant) Start->Negative Prepare in parallel Positive Positive Control (Trolox standard) Start->Positive Prepare in parallel Blank Blank Sample (Buffer only) Start->Blank Prepare in parallel Induction Peroxidation Induction (CuCl₂, AAPH, or Fe²⁺/ascorbate) Treatment->Induction Add oxidant Precipitation Protein Precipitation (TCA/BHT solution) Induction->Precipitation Incubate 24h at 37°C TBA_Reaction TBA Reaction (95°C for 30-60 min) Precipitation->TBA_Reaction Add TBA reagent Measurement Spectrophotometric Measurement (532 nm) TBA_Reaction->Measurement Cool & centrifuge Analysis Data Analysis % Inhibition Calculation Measurement->Analysis Measure absorbance

Figure 1: Experimental workflow for TBARS assay to evaluate this compound's inhibition of lipid peroxidation

Critical Technical Considerations
  • Sample Handling: Proper handling and storage of biological samples is crucial. Repeated freeze-thaw cycles should be avoided as they artificially increase TBARS values. Samples should be stored at -80°C and analyzed promptly after collection [4].

  • Standardization: The TBARS assay exhibits limited analytical ruggedness, meaning seemingly minor variations in protocol can substantially impact results. Strict adherence to consistent reaction times, temperatures, and pH conditions is essential for reproducible data [4].

  • Specificity Limitations: The assay measures all thiobarbituric acid reactive substances, not exclusively MDA. Various aldehydes and other compounds can contribute to absorbance at 532 nm. For greater specificity, HPLC separation of the MDA-TBA₂ adduct can be employed following the reaction [4].

  • Interference Control: Sample components such as sucrose may produce chromophores that interfere with measurements. Appropriate sample and reagent blanks are essential to control for such interference [4].

Neuroprotective Mechanisms and Therapeutic Potential

Anti-inflammatory Effects in Microglial Cells

Beyond its direct antioxidant activity, this compound demonstrates significant immunomodulatory properties in central nervous system cell populations, particularly microglia. When microglial cells are exposed to inflammatory stimuli such as lipopolysaccharide (LPS), they typically assume an activated proinflammatory state characterized by rounded/amoeboid morphology and increased expression of activation markers including CD68 [5]. However, treatment with this compound (1 µM) promotes an anti-inflammatory phenotype characterized by increased branching, elevated CD206 expression (an M2 marker), and reduced production of proinflammatory mediators [5].

At the molecular level, this compound treatment significantly reduces the expression of multiple inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-18 in activated microglia [5]. Additionally, it decreases the expression of chemokines CCL5 and CCL2, which are involved in leukocyte recruitment during neuroinflammatory processes [5]. These changes in cytokine and chemokine profiles create a more favorable microenvironment for neuronal survival and function, highlighting the compound's potential for mitigating neuroinflammation-related pathology.

Molecular Targets and Signaling Pathways

Molecular docking studies indicate that this compound binds at the NLRP3 NACTH inhibitory domain, suggesting a direct mechanism for its observed suppression of NLRP3 inflammasome activation [5]. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by facilitating the maturation of pro-inflammatory cytokines IL-1β and IL-18. Its activation has been implicated in numerous neurodegenerative conditions, making it a promising therapeutic target.

This compound also modulates microglial polarization, shifting cells from the pro-inflammatory M1 state toward the anti-inflammatory M2 phenotype [5]. This phenotypic shift is associated with increased expression of regulatory molecules such as IL-10, which helps resolve inflammatory responses and promote tissue repair. The compound's effects on microglial activation and cytokine production contribute significantly to its observed neuroprotective properties in experimental models.

G LPS Inflammatory Stimulus (LPS or IL-1β) Microglia Microglial Activation (M1 Phenotype) LPS->Microglia Induces Inflammasome NLRP3 Inflammasome Activation Microglia->Inflammasome Activates Chemokines Chemokine Release (CCL2, CCL5) Microglia->Chemokines Produces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-18) Inflammasome->Cytokines Releases NeuronalDamage Neuronal Damage (β-tubulin loss, caspase-3 activation) Cytokines->NeuronalDamage Causes Chemokines->NeuronalDamage Contributes to FAB This compound Treatment (1 µM) FAB->Cytokines Reduces FAB->Chemokines Decreases NLRP3_Binding Binds NLRP3 NACTH Domain FAB->NLRP3_Binding Direct binding MicrogliaM2 Microglial Polarization (M2 Phenotype) FAB->MicrogliaM2 Promotes ReducedCytokines Suppressed Cytokine Production NLRP3_Binding->ReducedCytokines Inhibits IL10 Increased IL-10 Expression MicrogliaM2->IL10 Expresses Neuroprotection Neuroprotection (Preserved neurites, viability) ReducedCytokines->Neuroprotection Enables IL10->Neuroprotection Supports

Figure 2: this compound's mechanisms in modulating neuroinflammatory pathways and providing neuroprotection

Direct Neuroprotective Evidence

In neuron-glia coculture systems exposed to inflammatory stimuli (LPS or IL-1β), this compound treatment (0.1 and 1 µM) demonstrates significant neuroprotective effects [6]. These protective effects are evidenced by reduced Fluoro-Jade B staining (a marker of neuronal degeneration), preserved neuronal morphology, increased β-tubulin III immunoreactivity (indicating maintained neuronal structure), and decreased caspase-3 activation (indicating suppressed apoptotic pathways) [5] [6].

Furthermore, when neuronal PC12 cells are exposed to conditioned medium from microglia treated with both LPS and this compound, they exhibit preserved neurite networks and enhanced neuronal marker expression compared to cells exposed to conditioned medium from LPS-treated microglia alone [5]. This finding indicates that this compound's modulation of microglial activation creates a more supportive microenvironment for neuronal survival and maintenance, independent of any direct effects on the neurons themselves.

Research Applications and Future Directions

Potential Therapeutic Applications

The compelling in vitro evidence for this compound's antioxidant and anti-inflammatory activities suggests several promising therapeutic applications:

  • Neurodegenerative Disorders: this compound's combined antioxidant and anti-inflammatory effects position it as a promising candidate for addressing the multifactorial pathology of conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis [5] [6]. The compound's ability to cross the blood-brain barrier would be an important focus for future pharmacokinetic studies.

  • Mood Disorders: Given the established role of oxidative stress in bipolar disorder and the validation of TBARS as a state biomarker in manic phases [7], this compound warrants investigation as a potential mood stabilizer with antioxidant properties.

  • Metabolic Conditions: The compound's potent inhibition of lipid peroxidation suggests potential applications in conditions characterized by oxidative stress-mediated tissue damage such as atherosclerosis, diabetes complications, and metabolic syndrome.

Technical Recommendations for Researchers

For researchers intending to investigate this compound's effects on lipid peroxidation, several practical considerations will enhance experimental outcomes:

  • Compound Sourcing and Preparation: this compound can be isolated from natural sources such as Caesalpinia pyramidalis leaves via methanol extraction and silica gel chromatography [1] [2]. Alternatively, commercially available standards should be obtained from reputable suppliers. Stock solutions (100 mM in DMSO) are stable at 4°C for extended periods when protected from light [5].

  • In Vitro Concentration Ranges: For antioxidant assays, concentrations of 0.058–0.928 mM have demonstrated efficacy [1] [2]. In cell-based neuroprotection studies, lower concentrations of 0.1–1 µM have shown significant effects [5] [6]. Researchers should conduct dose-response studies to determine optimal concentrations for specific experimental systems.

  • TBARS Protocol Adaptation: The TBARS assay requires careful temperature and timing control. Researchers should conduct preliminary experiments to establish the optimal oxidation induction period for their specific biological system, as excessive oxidation may mask protective effects. Including both positive (trolox) and negative controls in each experiment is essential for proper data interpretation.

  • Complementary Assays: While the TBARS assay provides valuable information about lipid peroxidation inhibition, it should be complemented with other antioxidant assays (DPPH, ABTS, hydroxyl radical scavenging) and cell viability assessments (MTT, LDH) to fully characterize compound activity [1] [2] [5].

Conclusion

This compound represents a promising natural biflavonoid with demonstrated efficacy in inhibiting lipid peroxidation via the TBARS assay and exhibiting complementary anti-inflammatory activities. Its concentration-dependent antioxidant effects against multiple radical species, combined with its ability to modulate microglial activation and promote neuronal survival, position it as an attractive candidate for further therapeutic development. The detailed TBARS protocol provided in this document offers researchers a validated methodology for assessing the compound's antioxidant properties in various experimental systems. Future research should focus on in vivo validation of these effects and more detailed pharmacological characterization to fully realize this compound's potential as a therapeutic agent for oxidative stress-related pathologies.

References

Application Note: Anti-Glioblastoma Activity of Agathisflavone - Experimental Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Agathisflavone, a biflavonoid derived from Cenostigma pyramidale and other plant species, has emerged as a promising therapeutic candidate for glioblastoma (GBM) treatment. As the most aggressive and lethal primary brain tumor, GBM presents significant therapeutic challenges due to its highly invasive nature, cellular heterogeneity, and resistance to conventional therapies. Current standard-of-care involving temozolomide chemotherapy only provides approximately 15 months median survival, highlighting the urgent need for novel therapeutic approaches. This Application Note consolidates experimental evidence and provides detailed methodologies for evaluating this compound's anti-glioma properties, focusing on its effects on cell viability, migration capacity, and modulation of the tumor microenvironment through regulation of critical signaling pathways and microRNA expression.

Anti-Glioma Effects of this compound

Cytotoxic and Anti-Migratory Activities

This compound demonstrates dose-dependent cytotoxicity against various glioblastoma cell models while exhibiting selective toxicity that preferentially targets glioma cells over normal neural cells. The compound significantly impairs glioblastoma migration capacity, a critical property given the highly infiltrative nature of GBM that complicates surgical resection and contributes to recurrence.

Table 1: Anti-Viability Effects of this compound on Glioblastoma Cells

Cell Line Species Origin Effective Concentrations Exposure Time Viability Reduction Citation
GL-15 Human 5-30 µM 24 hours Dose-dependent [1]
C6 Rat 5-30 µM 24 hours Dose-dependent [1]
U373 Human 3-10 µM 24 hours Dose-dependent [2]
GL-15 Human 5-10 µM 24 hours Migration inhibition [1]
Effects on Tumor Microenvironment and Stem Cells

This compound modulates the complex tumor microenvironment of glioblastoma, particularly impacting the interaction between glioma cells and mesenchymal stem cells (MSCs). This is significant given that MSCs within the tumor niche can both inhibit and promote tumor progression depending on context. The flavonoid modifies the pattern of interaction between GBM cells and MSCs, potentially counteracting tumor-supportive effects. Additionally, this compound influences the inflammatory landscape of the tumor microenvironment by downregulating key oncomiRNAs (miR-125b and miR-155) in glioma cell secretome and upregulating mRNA expression of immunoregulatory factors including IL-6 and arginase-1 [1].

Experimental Protocols

Cell Viability Assay (MTT Protocol)

The MTT assay provides a quantitative measure of cell viability and metabolic activity based on the reduction of yellow tetrazolium salt to purple formazan crystals by viable cells.

3.1.1 Materials and Reagents
  • Cell lines: GL-15 (human glioblastoma), C6 (rat glioma), U373 (human glioblastoma)
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • This compound stock: Prepare 10 mM solution in DMSO; store at -20°C
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, prepare 5 mg/mL in phosphate-buffered saline (PBS)
  • Solubilization solution: Acidified isopropanol (0.1 N HCl) or DMSO
3.1.2 Procedure
  • Cell seeding: Plate cells in 96-well plates at density of 5 × 10³ cells/well in 100 µL complete medium
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Treatment preparation: Prepare this compound working concentrations (1-30 µM) in complete medium from DMSO stock; ensure final DMSO concentration ≤0.03% (v/v)
  • Treatment application: Remove culture medium and add 100 µL of treatment solutions per well; include vehicle control (0.03% DMSO) and blank wells (medium only)
  • Incubation: Treat cells for 24 hours at 37°C, 5% CO₂
  • MTT application: Add 10 µL MTT solution (5 mg/mL) to each well; incubate 3-4 hours at 37°C
  • Formazan solubilization: Carefully remove medium and add 100 µL solubilization solution; incubate 15 minutes with gentle shaking
  • Absorbance measurement: Measure absorbance at 570 nm with reference filter at 630 nm using microplate reader
3.1.3 Data Analysis
  • Calculate percentage viability: (Absorbance treated cells / Absorbance control cells) × 100
  • Generate dose-response curves using nonlinear regression analysis
  • Determine IC₅₀ values using appropriate statistical software

Table 2: Molecular Targets of this compound in Glioblastoma Models

Target Experimental Model Effect of this compound Functional Consequence Citation
miR-125b GL-15 human GBM cells Downregulation in secretome Reduced tumor aggressiveness [1]
miR-155 GL-15 human GBM cells Downregulation in secretome Modulation of immune response [1]
STAT3 GL-15, U373 GBM cells Reduced expression Impaired migration, increased differentiation [2]
IL-6 mRNA GL-15 human GBM cells Upregulation Altered immunomodulation [1]
Arginase-1 GL-15 human GBM cells Upregulation Modified tumor microenvironment [1]
Cell Migration Assay (Scratch/Wound Healing Assay)

The scratch assay evaluates two-dimensional cell migration capacity by creating a "wound" in a confluent cell monolayer and monitoring closure over time.

3.2.1 Materials and Reagents
  • Cell lines: GL-15 (human glioblastoma), C6 (rat glioma)
  • Culture medium: As described in MTT protocol
  • This compound working solutions: 5 µM and 10 µM in complete medium
  • Marker for wound demarcation
  • Image analysis software (e.g., ImageJ with appropriate plugins)
3.2.2 Procedure
  • Cell seeding: Plate cells in 12-well or 24-well plates at high density (1 × 10⁵ cells/well) to achieve 90-100% confluency within 24 hours
  • Monolayer formation: Incubate until complete confluent monolayer forms (typically 24-48 hours)
  • Wound creation: Create a straight scratch using a sterile 200 µL pipette tip; maintain consistent pressure and angle
  • Wash cells: Gently wash with PBS to remove detached cells and debris
  • Treatment application: Add fresh medium containing this compound (5-10 µM) or vehicle control
  • Image acquisition: Immediately capture initial images (t=0) of wound area using phase-contrast microscope; mark positions for consistent relocation
  • Time-course monitoring: Capture images at 6, 12, and 24 hours at same positions
  • Environmental maintenance: Maintain cells at 37°C, 5% CO₂ during entire experiment
3.2.3 Data Analysis
  • Measure wound area using ImageJ software or similar
  • Calculate percentage wound closure: [(Area t=0 - Area t=x) / Area t=0] × 100
  • Compare migration rates between treated and control conditions

Mechanisms of Action

miRNA and Inflammatory Mediator Regulation

This compound modulates the expression of key microRNAs and inflammatory mediators that contribute to glioblastoma pathogenesis. At the subtoxic concentration of 5 µM, this compound significantly downregulates the expression of miR-125b and miR-155 in the secretome of GL-15 human glioblastoma cells, while simultaneously upregulating mRNA expression of IL-6 and arginase-1 immunoregulatory factors [1]. These microRNAs are known to be involved in oncogenic upregulation, STAT3 signaling pathway activation, and contribute to GBM proliferation, migration, invasion, and therapy resistance. The modulation of these key regulators in the tumor secretome represents a mechanism through which this compound may disrupt tumor-stroma communication and alter the immunosuppressive tumor microenvironment.

STAT3 Signaling Pathway

This compound mediates significant anti-glioma effects through modulation of the STAT3 signaling pathway, a critical regulator of glioblastoma progression. Treatment with this compound reduces the expression of both constitutive and phosphorylated STAT3 (pSTAT3) in glioblastoma cells [1] [2]. This downregulation of STAT3 is associated with several anti-tumor effects including inhibition of cell migration, increased differentiation of GBM cells toward a neural progenitor phenotype expressing astrocytic markers and neuronal processes, and reduced expression of STAT3 target genes involved in proliferation and survival [2]. The STAT3 pathway is known to promote tumor proliferation, migration, invasion, and maintenance of cancer stem cells, making it a significant target for glioblastoma therapy.

G cluster_molecular This compound Molecular Mechanisms cluster_cell_effects Cellular Effects cluster_molecular_targets Molecular Targets cluster_microenvironment Microenvironment Modulation cluster_functional Functional Outcomes AF This compound (5-30 µM) Viability Reduced Cell Viability AF->Viability Migration Inhibited Migration AF->Migration miRNAs miR-125b/miR-155 Downregulation AF->miRNAs STAT3 STAT3 Pathway Inhibition AF->STAT3 MSC Modified MSC-GBM Interactions AF->MSC Conditioned Medium AntiTumor Anti-Tumor Activity Viability->AntiTumor Migration->AntiTumor Differentiation Increased Differentiation Differentiation->AntiTumor Cytokines IL-6/Arginase-1 Upregulation miRNAs->Cytokines Secretome Modulation STAT3->Migration STAT3->Differentiation Microglia Altered Microglial Activation Cytokines->Microglia ImmunoMod Immunomodulation Microglia->ImmunoMod MSC->ImmunoMod

Figure 1: this compound's multi-target mechanisms against glioblastoma. The flavonoid exerts direct anti-tumor effects through cytotoxicity and migration inhibition while modulating molecular targets and the tumor microenvironment.

Impact on Tumor Microenvironment

Microglia Modulation

This compound significantly influences the activation state of microglia within the glioblastoma microenvironment, which constitutes a critical component of the tumor-associated immune response. When human C20 microglia are exposed to conditioned medium from GL-15 GBM cells treated with this compound (5 µM), they exhibit reduced proliferation and a shift toward a more branched, surveillant morphology compared to the amoeboid, activated morphology induced by control GBM conditioned medium [1]. This is associated with a significant reduction in proliferating (Ki67+) microglial cells. Additionally, microglia exposed to conditioned medium from rutin-treated GBM cells (a related flavonoid) show reduced expression of IL-6, TNF, and STAT3, indicating a modulation away from a pro-tumorigenic phenotype [3]. These findings demonstrate that this compound treatment of GBM cells indirectly influences microglial activation toward a phenotype that may be less supportive of tumor growth.

Experimental Considerations for Microenvironment Studies
  • Conditioned medium preparation: Treat GBM cells with this compound for 24 hours, collect medium, centrifuge to remove cells/debris, and apply to microglial cultures
  • Microglia proliferation assessment: Quantify Ki67+ cells via immunofluorescence or flow cytometry
  • Morphological analysis: Classify microglial morphology as branched, hypertrophic, or amoeboid using standardized categorization systems
  • Cytokine profiling: Measure expression of IL-6, TNF, IL-1β, and other inflammatory mediators via RT-qPCR or ELISA

G cluster_workflow Experimental Workflow: Microenvironment Impact cluster_assays Assessment Methods Step1 1. Treat GBM cells with This compound (5-30 µM, 24h) Step2 2. Prepare conditioned medium (centrifuge, filter) Step1->Step2 Step3 3. Apply to microglial cultures (24h exposure) Step2->Step3 Step4 4. Assess microglial response Step3->Step4 Morphology Morphological analysis (branched vs. amoeboid) Step4->Morphology Proliferation Proliferation assay (Ki67+ cells) Step4->Proliferation Cytokine Cytokine expression (IL-6, TNF, STAT3) Step4->Cytokine Outcomes Outcomes: Reduced proliferation Shift to surveillant phenotype Decreased pro-inflammatory mediators Morphology->Outcomes Proliferation->Outcomes Cytokine->Outcomes

Figure 2: Experimental workflow for evaluating this compound's impact on the glioblastoma microenvironment through microglial modulation.

Conclusion and Research Applications

This compound represents a promising multi-target therapeutic candidate for glioblastoma treatment based on its demonstrated efficacy across multiple hallmarks of GBM pathogenesis. The compound directly inhibits tumor cell viability and migration while simultaneously modulating the immunosuppressive tumor microenvironment through regulation of microRNA expression, STAT3 signaling, and microglial activation. The detailed protocols provided in this Application Note enable researchers to systematically evaluate this compound's anti-glioma properties and mechanisms of action. Future research directions should focus on in vivo validation using orthotopic glioblastoma models, combination studies with standard chemotherapeutic agents like temozolomide, and further exploration of its effects on glioma stem cell populations that drive tumor recurrence and therapeutic resistance.

References

Agathisflavone Modulation of Microglial Activation: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Agathisflavone (C₃₀H₁₈O₁₀), a biflavonoid derived from Cenostigma pyramidale (Tul.), has emerged as a significant natural compound with potent anti-neuroinflammatory properties and promising therapeutic potential for central nervous system (CNS) disorders. This dimer of apigenin demonstrates a multifaceted pharmacological profile encompassing neuroprotective, neurogenic, and immunomodulatory activities across diverse experimental models [1] [2]. This compound's particular significance lies in its ability to selectively modulate microglial activation states, shifting the balance from pro-inflammatory neurotoxic phenotypes toward anti-inflammatory neuroprotective phenotypes, thereby creating a more favorable environment for neural repair and homeostasis [3] [4].

The molecular mechanisms underlying this compound's effects on microglial activation involve multiple signaling pathways and molecular targets. Research indicates that this compound binds to the glucocorticoid receptor (GR) with higher affinity than its monomer apigenin, and this interaction mediates significant aspects of its anti-inflammatory effects [3]. Additionally, this compound demonstrates allosteric inhibition of the NLRP3 inflammasome by binding to its NACTH domain, thereby reducing the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 [4]. The compound also modulates microRNA expression, significantly downregulating miR-146a and miR-155, which are overexpressed in activated microglia, and regulates the JAK2/STAT-3 signaling pathway, reducing phosphorylation of STAT3 that is elevated in neuroinflammatory conditions [1] [5]. Through these multifaceted mechanisms, this compound effectively suppresses the production of pro-inflammatory mediators while promoting expression of anti-inflammatory and neurotrophic factors.

Experimental Protocols

In Vitro Microglial Culture Models
2.1.1 Primary Microglial Culture from Rodent Cortex
  • Cell Isolation: Isolate microglia from cerebral cortices of newborn Wistar rats (0-2 days old) using mechanical dissociation followed by filtration through a 75μm Nitex membrane [4].
  • Culture Conditions: Plate cells in DMEM supplemented with 10% fetal bovine serum (FBS), 10% horse serum (HS), 4mM L-glutamine, and antibiotics (100U/mL penicillin, 100μg/mL streptomycin) on poly-D-lysine (25μg/mL) coated flasks [4].
  • Microglial Separation: After 7-10 days at 37°C with 5% CO₂, harvest microglia by shaking flasks at 165rpm for 3 hours at 37°C [4].
  • Experimental Plating: Plate isolated microglia at density of 3×10⁴ cells/cm² in appropriate culture vessels and allow to adhere for 24h before treatments [4].
2.1.2 Human Microglial Cell Lines
  • C20 Microglia Culture: Maintain human C20 microglia in recommended medium, replacing medium every 2-3 days until 70-80% confluence [1] [5].
  • Subculturing: Use standard trypsinization protocols for passaging, and plate cells at appropriate densities for experiments [1].
2.1.3 Treatment Protocols
  • This compound Preparation: Prepare 100mM stock solution in DMSO, store at -4°C protected from light. Dilute in culture medium to working concentrations (typically 0.1-10μM) immediately before use [3] [4].
  • Inflammatory Activation: Induce inflammation using E. coli lipopolysaccharide (LPS) at 1μg/mL for 24h or β-amyloid oligomers (Aβ) at 500nM for 4h [1] [4].
  • Experimental Groups: Include (1) vehicle control (DMSO ≤0.01%), (2) this compound alone, (3) inflammatory stimulus alone, and (4) inflammatory stimulus + this compound [1] [3].
  • Co-treatment Design: For pre-treatment models, add this compound 2h before inflammatory stimulus; for most studies, apply this compound concurrently with or after inflammatory stimulus [3].
Ex Vivo Organotypic Brain Slice Models
2.2.1 Organotypic Cerebellar Slice Culture
  • Tissue Preparation: Prepare 300-400μm thick cerebellar slices from P10-P12 transgenic mice (e.g., Sox10-EGFP and Plp1-DsRed) using McIlwain tissue chopper or vibratome in ice-cold dissection buffer [6] [7].
  • Culture Conditions: Maintain slices on semi-porous membrane inserts in culture medium at 35°C with 5% CO₂, with medium changes every 2-3 days [7].
  • This compound Treatment: Apply this compound (5-50μM) daily for 3-7 days, depending on experimental endpoints [6] [7].
2.2.2 Mechanical Injury Model
  • Lesion Induction: Create standardized mechanical lesions in cortical regions of brain slices using microdissection tools [2].
  • Treatment Regimen: Treat slices with this compound (5μM) daily for 3 days post-injury [2].
  • Analysis: Assess glial scar formation, neuronal integrity, and inflammatory markers at conclusion of treatment period [2].
In Vivo Disease Models
2.3.1 Spinal Cord Injury Model
  • Animal Model: Use adult male Wistar rats (250-280g) subjected to acute spinal cord injury with F-2 Fogarty catheter [8].
  • This compound Administration: Administer this compound (10mg/kg, intraperitoneal) daily for 7 days beginning 4h post-injury [8].
  • Mesenchymal Stem Cell Combination: Pre-treat rat mesenchymal stem cells (rMSCs) with this compound (1μM) for 21 days in vitro, then administer single intravenous dose of 1×10⁶ cells [8].
  • Functional Assessment: Evaluate motor function using Basso, Beattie, Bresnahan (BBB) locomotor rating scale at multiple timepoints [8].

Data Presentation and Analysis

This compound Effects in Experimental Models

Table 1: Summary of this compound Effects on Microglial Activation and Neuroinflammation

Experimental Model Concentration Range Key Effects on Microglia Impact on Neuroinflammation Reference
LPS-activated human C20 microglia 1μM ↓ miR-146a, ↓ miR-155, ↓ IL-1β, ↓ IL-6, ↓ NOS2 Reduced pro-inflammatory activation; increased ramified morphology [1]
Aβ-activated human microglia 1μM ↓ miR-146a, ↓ miR-155, ↓ p-STAT3/STAT3 ratio Attenuated Alzheimer's disease-related inflammation [1]
Organotypic cerebellar slices 5-50μM Altered morphology: smaller somata, reduced branching Increased myelination (MBP+/NF+ axons) [6] [7]
Mechanically injured brain slices 5μM ↓ Iba-1+ cells, ↓ GFAP expression, ↓ NLRP3, ↓ IL-1β mRNA Reduced glial scar formation; improved neuronal integrity [2]
LPS-activated rat primary microglia 1μM ↓ CD68, ↑ CD206, ↓ NO, ↓ NLRP3, ↑ branched morphology Induced neuroprotective state; reduced oxidative stress [4]
GL-15 glioblastoma secretome 5μM ↓ miR-125b, ↓ miR-155 in secretome; ↓ microglial proliferation Altered tumor microenvironment; anti-tumor effects [5]

Table 2: Concentration-Dependent Effects of this compound in Different Cell Types

Cell Type Effective Concentrations Biological Effects Toxic Concentrations Reference
Primary microglia 0.1-1μM Anti-inflammatory: ↓ cytokines, ↑ neuroprotection Non-toxic up to 10μM [3] [4]
Human C20 microglia 1μM miRNA modulation, morphological improvements Non-toxic at 1μM [1]
Organotypic slices 5-50μM Enhanced myelination, microglial modulation Non-toxic up to 50μM [6] [7]
GL-15 glioblastoma 5-30μM Cytotoxicity, reduced migration Dose-dependent from 5μM [5]
C6 glioma 5-30μM Cytotoxicity, migration inhibition Dose-dependent from 5μM [5]
Primary astrocytes 1μM Reduced GFAP expression, morphological changes Non-toxic at 1μM [3]
Analysis Methods for Microglial Modulation
3.2.1 Morphological Analysis
  • Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with appropriate serum, and incubate with primary antibodies (Iba-1 for microglia, GFAP for astrocytes) followed by fluorescent secondary antibodies [3] [4].
  • Branching Analysis: Quantify microglial branching using image analysis software (e.g., ImageJ); assess number of endpoints, process length, and branching complexity [3].
  • Morphological Classification: Categorize microglia as ramified (resting), hypertrophic (activated), or amoeboid (phagocytic) based on soma size and process morphology [4].
3.2.2 Molecular Analysis
  • RNA Extraction and RT-qPCR: Extract total RNA using commercial kits, synthesize cDNA, and perform quantitative PCR with SYBR Green for genes of interest (IL-1β, IL-6, TNF, IL-10, TGF-β, NLRP3) [1] [2].
  • microRNA Analysis: Isolate miRNAs using specific kits, reverse transcribe with stem-loop primers, and quantify using specific TaqMan assays for miR-146a, miR-155, miR-125b [1] [5].
  • Western Blotting: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against target proteins (STAT3, p-STAT3, Iba-1, GFAP) [1] [3].
3.2.3 Functional Assays
  • Nitric Oxide Production: Measure nitrite accumulation in culture supernatants using Griess reagent [4].
  • Phagocytosis Assay: Assess phagocytic activity using fluorescent latex beads or pHrodo-labeled E. coli bioparticles, quantifying uptake by flow cytometry or fluorescence microscopy [4].
  • Cell Viability: Evaluate using MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure mitochondrial activity [1] [5].

Therapeutic Applications and Research Implications

The modulation of microglial activation states by this compound has significant implications for developing novel therapeutic approaches for numerous neurological conditions. In neurodegenerative diseases such as Alzheimer's disease, where chronic neuroinflammation driven by activated microglia contributes to disease progression, this compound's ability to suppress pro-inflammatory miR-146a and miR-155 expression while reducing STAT3 phosphorylation offers a multimodal approach to intervention [1]. For demyelinating disorders like multiple sclerosis, the compound's capacity to enhance remyelination while modulating microglial activation presents a unique combination of reparative and anti-inflammatory activities [6] [7].

In acute CNS injuries including traumatic brain injury and spinal cord injury, this compound demonstrates promising effects in reducing glial scar formation and creating a more permissive environment for recovery [2] [8]. The flavonoid's ability to modulate astrocyte reactivity and reduce expression of inhibitory molecules like GFAP while promoting neurotrophic factor expression supports its potential as a neuroregenerative agent. Additionally, in oncological applications, this compound shows selective toxicity toward glioblastoma cells while positively influencing the tumor microenvironment through modulation of microglial activation and miRNA expression in tumor secretomes [5].

The translational potential of this compound is further enhanced by its effects when combined with cell-based therapies. The improvement in therapeutic efficacy of mesenchymal stem cells pre-treated with this compound in spinal cord injury models suggests a promising combinatorial approach that could enhance current regenerative strategies [8]. As research progresses, the comprehensive modulation of microglial phenotypes by this compound positions this natural compound as a valuable candidate for drug development across a spectrum of neurological disorders characterized by neuroinflammatory components.

Visualization of Mechanisms and Workflows

This compound Modulation of Microglial Signaling Pathways

G This compound Modulation of Microglial Signaling Pathways This compound This compound GR GR This compound->GR Binds NLRP3 NLRP3 This compound->NLRP3 Inhibits STAT3 STAT3 This compound->STAT3 Reduces phosphorylation miR146a miR146a This compound->miR146a Downregulates miR155 miR155 This compound->miR155 Downregulates LPS LPS NFκB NFκB LPS->NFκB Aβ->NFκB AntiinflammatoryCytokines Anti-inflammatory Cytokines (IL-10, TGF-β) GR->AntiinflammatoryCytokines InflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF) NLRP3->InflammatoryCytokines NFκB->NLRP3 NFκB->InflammatoryCytokines STAT3->miR146a STAT3->miR155 miR146a->InflammatoryCytokines miR155->InflammatoryCytokines InflammatoryCytokines->STAT3 MicrogliaM1 Microglia M1 Phenotype Pro-inflammatory InflammatoryCytokines->MicrogliaM1 MicrogliaM2 Microglia M2 Phenotype Anti-inflammatory AntiinflammatoryCytokines->MicrogliaM2 Neuroprotection Neuroprotection MicrogliaM1->Neuroprotection Inhibits MicrogliaM2->Neuroprotection

Experimental Workflow for Microglial Studies

G Experimental Workflow for Microglial Modulation Studies MicrogliaIsolation 1. Microglial Isolation Primary culture from rodent cortex or human C20 cell line CulturePreparation 2. Culture Preparation Plate on poly-D-lysine coated vessels 24h stabilization MicrogliaIsolation->CulturePreparation TreatmentGroups 3. Treatment Groups - Vehicle control (DMSO) - this compound alone (0.1-10µM) - Inflammatory stimulus (LPS/Aβ) - Combination treatment CulturePreparation->TreatmentGroups InflammatoryStimulus Inflammatory Activation LPS (1µg/mL, 24h) or Aβ oligomers (500nM, 4h) TreatmentGroups->InflammatoryStimulus Optional pre-treatment Analysis 4. Analysis TreatmentGroups->Analysis InflammatoryStimulus->Analysis Morphological Morphological Analysis - Iba-1 immunofluorescence - Branching quantification - CD68/CD206 expression Analysis->Morphological Molecular Molecular Analysis - RT-qPCR (cytokines, miRNAs) - Western blot (STAT3, p-STAT3) - NLRP3 inflammasome Analysis->Molecular Functional Functional Assays - NO production (Griess) - Phagocytosis assay - Cell viability (MTT) Analysis->Functional DataInterpretation 5. Data Interpretation - Microglial phenotype classification - Statistical analysis - Correlation with neuroprotection Morphological->DataInterpretation Molecular->DataInterpretation Functional->DataInterpretation

References

Agathisflavone in Organotypic Slice Cultures: Comprehensive Protocol for Studying Myelination Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Agathisflavone (FAB), a biflavonoid derived from Poincianella pyramidalis and other plants, has emerged as a promising therapeutic candidate for central nervous system (CNS) disorders characterized by demyelination and neuroinflammation. This natural compound exhibits significant anti-inflammatory and neuroprotective properties across multiple experimental models, with particular relevance for conditions like multiple sclerosis (MS), traumatic brain injury (TBI), and cerebral ischemia. Organotypic cerebellar slice cultures provide an ideal ex vivo platform for investigating myelination processes as they preserve the complex three-dimensional architecture of the brain, maintain crucial cell-cell interactions, and contain all major neural cell types—oligodendrocytes, astrocytes, microglia, and neurons—in their natural organizational context [1] [2].

The mechanistic basis for this compound's effects involves modulation of microglial activation states and potential interaction with nuclear receptors. Research demonstrates that this compound induces a phenotypic switch in microglia from a pro-inflammatory "M1-like" state to an anti-inflammatory "M2-like" phenotype, characterized by altered morphology with smaller somata and reduced process branching [3] [4]. This transition is functionally significant as M2-like microglia more efficiently clear myelin debris and secrete trophic factors that support oligodendrocyte differentiation and remyelination [4]. Additionally, this compound appears to interact with several nuclear receptors, particularly estrogen receptor alpha (ERα), with receptor blockade experiments confirming ERα's essential role in mediating its remyelination-enhancing effects [4]. The compound also demonstrates modulatory effects on astrocyte reactivity, reducing GFAP expression and glial scar formation after mechanical injury [5].

Experimental Applications and Quantitative Findings

This compound Applications Across CNS Injury Models

Table 1: Experimental Applications of this compound in Organotypic Slice Cultures

Disease Model Inducing Agent This compound Concentration Treatment Duration Key Outcomes Citation
Demyelination Lysolecithin (LPC) 5-10 μM 2 days post-demyelination Enhanced remyelination; Microglial polarization; ERα-dependent mechanisms [4]
Mechanical Trauma Physical lesion 5 μM 3 days (daily treatment) Reduced glial scar; Decreased GFAP; Modulated microglia; Lowered NLRP3 & IL-1β [5]
Cerebral Ischemia Oxygen-glucose deprivation (OGD) 10 μM 60 min pre-treatment + during OGD Prevented myelin loss; Protected oligodendrocyte processes; Reduced astrocyte reactivity [6]
Developmental Myelination None (development) 5-50 μM Multiple days Increased axonal coverage by MBP+ processes; Modulated microglial activation [3]
Quantitative Treatment Effects of this compound

Table 2: Summary of this compound's Quantitative Effects in Slice Culture Models

Parameter Measured Experimental Model Measurement Technique Effect of this compound Citation
Myelinated axons (MBP+NF+) Lysolecithin demyelination Immunofluorescence co-localization Significant increase in remyelination [4]
Myelinated axons (MBP+NF+) Ischemia (OGD) Immunofluorescence co-localization Prevented OGD-induced demyelination [6]
Oligodendrocyte process retraction Ischemia (OGD) SOX10-EGFP morphology analysis Prevented process retraction [6]
GFAP expression Mechanical injury Immunofluorescence, Western blot, RT-qPCR Significant reduction at protein and mRNA levels [5]
Microglial proportion (Iba-1+ cells) Mechanical injury Immunofluorescence Significant reduction [5]
IL-1β mRNA expression Mechanical injury RT-qPCR Significant downregulation [5]
NLRP3 mRNA expression Mechanical injury RT-qPCR Significant downregulation [5]

Detailed Experimental Protocols

Organotypic Cerebellar Slice Culture Preparation

The cerebellar slice culture protocol provides a robust model for studying myelination and demyelination processes in a preserved CNS environment. This method is adapted from established procedures used in this compound research [1] [4] [2]:

  • Animal preparation: Use postnatal day 10-12 (P10-P12) mice or rats. The preferred strains include C57BL/6 or transgenic mice expressing fluorescent reporters under SOX10 (oligodendrocyte lineage) or GFAP (astrocyte) promoters for cell-specific visualization. All procedures must comply with institutional and national animal care guidelines.

  • Dissection solution preparation: Prepare oxygenated ice-cold dissection solution containing (in mM): 25.95 NaHCO₃, 1.39 NaH₂PO₄, 10 glucose, 124 NaCl, 2.95 KCl, 10 MgCl₂, 2 CaCl₂, 1 MgSO₄, and 1000 units/mL penicillin/streptomycin. Bubble continuously with 95% O₂/5% CO₂ for at least 15 minutes before use to maintain physiological pH and oxygenation [4].

  • Brain dissection: Decapitate pups quickly and dissect the cerebellum into oxygenated ice-cold dissection solution. Using a vibrating microtome (e.g., Campden Instruments 5100mz), cut 300-350 μm parasagittal cerebellar slices. Transfer slices to membrane inserts (Millicell, 30mm diameter, 0.4μm pore size) placed in 6-well plates with 1.0-1.2mL culture medium per well [1] [4].

  • Culture medium composition: Use serum-based medium containing 50% Minimum Essential Medium with Glutamax-1 (MEM), 23% Earle's Balanced Salt Solution (EBSS), D-glucose (0.13mg/mL), 1% penicillin-streptomycin, and 25% horse serum. Alternative serum-free formulations can be used depending on research objectives [4] [2].

  • Culture maintenance: Maintain slices at 37°C in 95% O₂/5% CO₂ using the interface method where slices remain at the air-medium interface, nourished by capillary action. Change medium every 2-3 days. After 7 days in vitro (DIV), oligodendrocytes differentiate and significant myelination is observed, making this timepoint ideal for experimental interventions [4].

Demyelination Induction and this compound Treatment

Lysolecithin-induced demyelination provides a well-characterized model for studying demyelination and remyelination processes, widely used in this compound research [1] [4]:

  • Demyelination protocol: After 7 DIV, treat slices for 15-17 hours with medium containing 0.5mg/mL L-α-lysophosphatidylcholine (LPC). Following LPC exposure, remove the demyelinating medium and replace with normal culture medium or medium containing this compound for remyelination studies.

  • This compound treatment: Prepare this compound stock solution at 10mM in DMSO and store protected from light at -20°C. For treatment, dilute to working concentrations (typically 5-10μM) in culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include vehicle control groups with equivalent DMSO concentrations.

  • Treatment timing: For therapeutic assessment, add this compound after LPC removal for 2-7 days to evaluate remyelination effects. For preventive/protective studies, pretreat slices for 60 minutes before inducing injury (e.g., for ischemia models) [6] [4].

  • Receptor blockade experiments: To investigate mechanism, pre-incubate slices for 2 hours with selective estrogen receptor antagonists before this compound treatment: ER-α antagonist MPP dihydrochloride (10nM) or ER-β antagonist PHTPP (1μM). Continue treatment during this compound exposure [4].

Outcome Assessment and Analytical Methods

Comprehensive evaluation of this compound's effects requires multiple assessment techniques to quantify myelination, cellular responses, and inflammatory markers [3] [5] [4]:

  • Immunohistochemistry and imaging: Fix slices with 4% paraformaldehyde for 1 hour and process for immunofluorescence. Key primary antibodies include: rat anti-MBP (1:300, myelin), mouse anti-neurofilament (1:300, axons), rabbit anti-Iba1 (1:500, microglia), chicken anti-GFAP (1:1000, astrocytes), mouse anti-CC1 (1:400, mature oligodendrocytes), and rabbit anti-NG2 (1:500, oligodendrocyte precursor cells). Use appropriate fluorescent secondary antibodies and confocal microscopy for visualization.

  • Myelination quantification: Assess myelination by calculating the percentage of MBP-positive axons co-localized with neurofilament staining using Pearson's correlation coefficient or similar co-localization metrics. Analyze multiple random fields per slice across multiple slices and experimental repetitions [6] [4].

  • Microglial morphology analysis: Classify microglial activation states based on morphological characteristics: activated microglia display larger somata and thickened, shortened processes, while resting/surveying microglia exhibit smaller cell bodies and highly ramified processes. Use skeleton analysis or Sholl analysis for quantitative assessment [3] [4].

  • Molecular analyses: For gene expression, extract RNA from slices and perform RT-qPCR for targets including GFAP, NLRP3, IL-1β, and specific microglial markers. For protein analysis, use Western blotting to quantify GFAP, Iba1, MBP, and other protein levels, normalized to housekeeping proteins like α-tubulin [5].

Signaling Pathways and Experimental Workflow

The experimental workflow and mechanistic pathway for studying this compound in organotypic slice cultures can be visualized as follows:

G Experimental Workflow for this compound Studies cluster_models Injury Models cluster_analysis Analysis Methods SlicePrep Cerebellar Slice Preparation (P10-P12) Culture 7 Days Culture (Maturation/Myelination) SlicePrep->Culture InjuryModel Injury Model Application Culture->InjuryModel FABTreatment This compound Treatment (5-10μM, 2-3 days) InjuryModel->FABTreatment LPC Lysolecithin (LPC) Demyelination InjuryModel->LPC Mechanical Mechanical Injury (TBI Model) InjuryModel->Mechanical OGD Oxygen-Glucose Deprivation (Ischemia) InjuryModel->OGD Analysis Outcome Assessment FABTreatment->Analysis IHC Immunohistochemistry (MBP, NF, Iba1, GFAP) Analysis->IHC Morph Morphological Analysis (Microglia/Oligodendrocytes) Analysis->Morph Molecular Molecular Analysis (RT-qPCR, Western Blot) Analysis->Molecular MyelinQuant Myelination Quantification (MBP+NF+ co-localization) Analysis->MyelinQuant

Diagram 1: Experimental workflow for studying this compound effects in organotypic cerebellar slice cultures

The mechanistic pathway of this compound's action involves multiple cellular targets and signaling mechanisms:

G Mechanistic Pathway of this compound Action cluster_microglia Microglial Effects cluster_outcomes Therapeutic Outcomes FAB This compound (5-10μM) ER Estrogen Receptors (Primarily ERα) FAB->ER Microglia Microglial Modulation ER->Microglia Astrocyte Astrocyte Reactivity Modulation ER->Astrocyte Oligo Oligodendrocyte Protection/Differentiation ER->Oligo Microglia->Oligo Outcomes Functional Outcomes Microglia->Outcomes M1M2 Polarization Shift M1→M2 Phenotype Microglia->M1M2 Morphology Morphological Changes Smaller somata, less branching Microglia->Morphology Phagocytosis Enhanced Myelin Debris Clearance Microglia->Phagocytosis Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, NLRP3) Microglia->Cytokines Astrocyte->Oligo Astrocyte->Outcomes Oligo->Outcomes Remyelination Enhanced Remyelination Outcomes->Remyelination ScarReduction Reduced Glial Scar Outcomes->ScarReduction Neuroprotection Neuroprotection Outcomes->Neuroprotection ProcessProtection Oligodendrocyte Process Protection Outcomes->ProcessProtection

Diagram 2: Proposed mechanistic pathway of this compound action in CNS repair

Research Implications and Future Directions

The accumulating evidence for this compound's therapeutic potential across multiple CNS injury models positions this flavonoid as a promising candidate for drug development. Its ability to simultaneously target multiple pathological processes—neuroinflammation, demyelination, and glial scar formation—represents a significant advantage over single-target approaches. Particularly noteworthy is the compound's capacity to modulate microglial activation states, creating a permissive environment for endogenous repair mechanisms that facilitate remyelination [3] [4]. The estrogen receptor-dependent mechanisms, especially through ERα, provide important insights for developing more targeted therapeutic strategies while potentially avoiding the side effects associated with broader estrogen receptor activation [4].

For future research, several key directions merit investigation. First, combination therapies pairing this compound with existing immunomodulatory or remyelination-promoting agents should be explored to identify potential synergistic effects. Second, the molecular signaling pathways downstream of estrogen receptor activation that mediate this compound's effects on glial cells and remyelination require detailed characterization. Third, pharmacokinetic studies and blood-brain barrier penetration assessments are essential to translate these findings to in vivo models and ultimately clinical applications. Finally, the potential dose-dependent effects and therapeutic window of this compound across different pathological contexts need systematic evaluation [5] [6] [4].

References

Agathisflavone mesenchymal stem cell pretreatment

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes & Experimental Protocols

Introduction & Rationale

Mesenchymal stem cell (MSC) therapies hold promise for regenerative medicine but face challenges including low cell survival post-transplantation and inconsistent therapeutic efficacy [1]. Pretreatment or preconditioning of MSCs prior to transplantation is a strategic approach to enhance their therapeutic potential [2]. Agathisflavone, a biflavonoid, demonstrates anti-neuroinflammatory, myelinogenic, and neurogenic properties, making it an ideal preconditioning agent for MSC-based therapies targeting nervous system injuries [3] [4]. This protocol outlines the methodology for this compound pretreatment of MSCs and its validation for enhancing tissue repair, particularly in spinal cord injury (SCI) models.

This compound Pretreatment Protocol
2.1 MSC Culture & Characterization
  • Cell Source: Isolate rat bone marrow-derived MSCs (rMSCs) from male adult Wistar rats (e.g., femur bones) [3] [5].
  • Isolation & Expansion: Use Ficoll density gradient centrifugation. Culture adherent cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 IU/mL penicillin, 100 μg/mL streptomycin) at 37°C and 5% CO₂ [3] [5].
  • Characterization: Confirm MSC phenotype by flow cytometry for positive markers (CD29, CD73, CD90) and negative markers (CD11b, CD34, MHC-II). Verify multipotent differentiation potential into adipocytes (Oil Red O staining) and osteoblasts (Alizarin Red staining) [3] [5].
2.2 this compound Preparation & Pretreatment
  • Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. Store protected from light at -4°C [3] [5].
  • Pretreatment Regimen:
    • Use rMSCs at passage 3.
    • Treat cells at ~80% confluence with 1 μM this compound diluted in culture medium.
    • Refresh the treatment medium every 2 days.
    • Maintain pretreatment for a total of 21 days before transplantation or analysis [3].
Validation & Functional Assays
3.1 In Vitro Viability & Potency Assessment
  • Cell Viability (MTT Assay): Plate rMSCs in 96-well plates. After this compound treatment, incubate with MTT (1 mg/mL) for 2 hours. Lyse cells with SDS/DMF and measure absorbance to assess metabolic activity [5].
  • Secretome Analysis (RT-qPCR): Analyze gene expression in pretreated MSCs. Key targets include:
    • Neurotrophins: Nerve Growth Factor (NGF), Glial Cell-Derived Neurotrophic Factor (GDNF).
    • Immunomodulators: Arginase-1 [3].
  • MicroRNA Profiling: Evaluate expression of miR-125b and miR-155, which are involved in inflammatory and oncogenic pathways, using RT-qPCR [6].
3.2 In Vivo Efficacy in Spinal Cord Injury Model
  • Animal Model: Use adult male Wistar rats (250-280 g). Induce acute SCI using an F-2 Fogarty catheter [3] [5].
  • Treatment Groups:
    • Group 1: this compound-pretreated rMSCs (1×10⁶ cells, single intravenous dose).
    • Group 2: this compound alone (10 mg/kg, intraperitoneal, daily for 7 days).
    • Control Groups: Untreated MSCs, methylprednisolone (60 mg/kg, single dose), vehicle control [3] [5].
  • Functional Assessment:
    • BBB Locomotor Rating Scale: Evaluate hindlimb motor function weekly post-injury.
  • Tissue Analysis:
    • Histology: Process spinal cord tissue after 7 days. Use H&E staining to assess lesion area and tissue preservation.
    • Molecular Analysis: Use RT-qPCR on spinal cord tissue to quantify NGF, GDNF, and arginase expression [3].

Key Data & Mechanistic Insights

Table 2. Quantitative Effects of this compound on MSCs and In Vivo Outcomes
Parameter Effect of this compound Experimental Context
Cell Viability (rMSCs) No toxicity at 1 μM; dose-dependent reduction at 5-30 μM [5] [6] In vitro, MTT assay, 24-72h
Neurotrophin Expression Increased NGF and GDNF mRNA [3] In vitro (rMSCs) & in vivo (rat SCI tissue), RT-qPCR
Immunomodulatory Markers Increased Arginase-1 mRNA [3]; Downregulated miR-125b & miR-155 in secretome [6] In vitro (rMSCs & human GL-15 GBM cells), RT-qPCR
Macrophage Infiltrate Reduced presence in lesion site [3] In vivo (rat SCI), histology
Motor Function Improved BBB score [3] In vivo (rat SCI), behavioral test

This compound pretreatment enhances MSC therapeutic effects through multiple mechanisms. It modulates the MSC secretome, increasing pro-regenerative neurotrophins (NGF, GDNF) and immunomodulatory factors (Arginase-1) while downregulating oncomiRs like miR-125b and miR-155 [3] [6]. This preconditioning primes MSCs for the inflammatory environment of the injury site, promoting a shift toward anti-inflammatory responses and tissue protection.

The following diagram illustrates the experimental workflow and the core mechanistic pathway activated by this compound pretreatment:

G cluster_workflow Experimental Workflow cluster_mechanism Core Mechanism of Action Start Isolate & Culture rMSCs PreTreatment This compound Pretreatment (1 µM, 21 days) Start->PreTreatment InVitro In Vitro Validation (MTT, RT-qPCR, miRNA) PreTreatment->InVitro InVivoTrans Transplant into Rat SCI Model InVitro->InVivoTrans InVivoAssess In Vivo Assessment (BBB, Histology, RT-qPCR) InVivoTrans->InVivoAssess Data Data Analysis InVivoAssess->Data AGF This compound MSC Pretreated MSC AGF->MSC Sec Modified Secretome MSC->Sec NT ↑ NGF, GDNF Sec->NT IM ↑ Arginase-1 Sec->IM miRNA ↓ miR-125b, miR-155 Sec->miRNA Effect Therapeutic Outcome: Tissue Protection, Anti-inflammation, Improved Motor Function NT->Effect IM->Effect miRNA->Effect

Critical Considerations for Translation

  • Donor Variability: MSC potency can vary with donor age, health status, and tissue source [1] [7]. Standardize source and characterize batches thoroughly.
  • Optimization Needs: The presented protocol (1 μM, 21 days) is a reference. Dose-response and timing should be optimized for specific clinical applications or MSC sources [2].
  • Mechanism Depth: While key pathways are identified, deeper mechanistic studies on upstream signaling (e.g., STAT3) and mitochondrial function could refine the approach [6] [7].
  • Safety Profile: this compound shows selective toxicity at higher concentrations (5-30 μM) against glioma cells [6]. Ensure thorough safety pharmacology for therapeutic development.

Conclusion

This compound pretreatment is a potent, reproducible strategy to enhance the therapeutic profile of MSCs, steering them toward a pro-regenerative and anti-inflammatory phenotype. This protocol provides a robust foundation for researchers to develop this compound-preconditioned MSC therapies for neural repair and beyond.

References

Comprehensive Application Notes and Protocols: Agathisflavone in Oligodendrocyte Differentiation and Myelination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agathisflavone and Oligodendrocyte Biology

This compound (C₃₀H₁₈O₁₀), also known as bis-apigenin or 6,8″-biapigenin, is a biflavonoid compound consisting of two apigenin molecules linked through carbons 6 and 8 of the aromatic ring A. This natural product is purified from various plant species including Anacardium occidentale (cashew tree), Poincianella pyramidalis (catingueira), Ouratea giligiana, and Rhus dentata [1] [2]. This compound has attracted significant scientific interest due to its promising neuroprotective properties and potential therapeutic applications in central nervous system (CNS) disorders, particularly those involving demyelination and oligodendrocyte pathology.

Oligodendrocytes are the myelinating cells of the CNS, responsible for producing the fatty insulation around axons that is essential for rapid signal transmission and axonal integrity. The differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes represents a critical process in both CNS development and repair following injury. Disruption of oligodendrocyte function and myelination contributes significantly to various neuropathologies, including multiple sclerosis, perinatal ischemic stroke, cerebral palsy, and traumatic brain injury. The search for compounds that can enhance oligodendrocyte differentiation and myelination has therefore become a major research focus in neuroscience and neuroregeneration [1] [3].

Recent evidence indicates that this compound exhibits multi-faceted neuroprotective effects, including modulation of microglial activation states, protection against oligodendrocyte process retraction, prevention of demyelination, and enhancement of remyelination. These properties position this compound as a promising candidate for therapeutic development in demyelinating diseases and other CNS disorders involving oligodendrocyte pathology [3] [1] [4].

Chemical Properties and Sourcing

Chemical Characteristics
  • Molecular formula: C₃₀H₁₈O₁₀
  • Systematic name: 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
  • Molecular weight: 538.46 g/mol
  • Structural class: Biflavonoid (flavone-flavone linkage)
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at stock concentrations of 10-100 mM, with working concentrations typically prepared in physiological buffers [3] [4]
Sourcing and Purification

This compound can be obtained through several methods:

  • Natural extraction: Typically isolated from the leaves of Poincianella pyramidalis using ethanolic extraction followed by chromatographic purification, achieving >99% purity as confirmed by HPLC and NMR analysis [4]
  • Commercial sources: Available from various chemical suppliers specializing in natural products
  • Synthesis: Semi-synthetic approaches from apigenin precursors have been reported but are less common than natural extraction

For experimental use, stock solutions are generally prepared at 10 mM concentration in DMSO and stored protected from light at -20°C to maintain stability. Aliquoting is recommended to avoid repeated freeze-thaw cycles that may compromise compound integrity [3] [4].

Mechanisms of Action and Signaling Pathways

This compound exerts its effects on oligodendrocyte differentiation and myelination through multiple molecular targets and signaling pathways. Understanding these mechanisms is essential for appropriate research application and future therapeutic development.

Primary Molecular Targets

Table 1: Molecular Targets of this compound in Neural Cells

Target Effect Experimental Evidence
Estrogen receptors (ER) Binds to ERα and ERβ; remyelination effects primarily mediated through ERα Blockade experiments with selective antagonists MPP (ERα) and PHTPP (ERβ) [3]
Retinoic acid receptors (RAR) Interaction with RAR, RXRα, RXRγ In silico molecular docking and binding assays [3]
Nuclear receptors Modulation of transcriptional activity Receptor binding studies and gene expression analysis [3]
Microglial polarization Shifts microglia from M1 to M2-like phenotype Cytokine profiling and morphological analysis [3]
Signaling Pathway Modulation

The neuroprotective effects of this compound involve complex interactions with multiple signaling pathways that collectively promote oligodendrocyte differentiation, survival, and myelination capacity. This compound directly interacts with nuclear receptors including estrogen receptors (ERα and ERβ) and retinoic acid receptors (RAR, RXRα, RXRγ), initiating genomic signaling that influences oligodendrocyte precursor cell differentiation. Through modulation of microglial activation states, this compound reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases anti-inflammatory factors, creating a microenvironment favorable for oligodendrocyte maturation. The compound further protects oligodendrocytes against ischemic damage by preventing process retraction and maintaining myelin basic protein expression, ultimately preserving axonal myelination as demonstrated by increased co-localization of MBP and neurofilament proteins [3] [1].

G cluster_nuclear Nuclear Receptor Signaling cluster_microglia Microglial Modulation This compound This compound ER Estrogen Receptors (ERα, ERβ) This compound->ER RAR Retinoic Acid Receptors (RAR, RXR) This compound->RAR Microglia Microglial Polarization This compound->Microglia Genomic_signaling Genomic Signaling Transcription Activation ER->Genomic_signaling RAR->Genomic_signaling OPC_diff OPC Differentiation Enhancement Genomic_signaling->OPC_diff M2 M2-like Phenotype Microglia->M2 M1 M1-like Phenotype Microglia->M1 Inhibits Anti_inflammatory Anti-inflammatory Factors M2->Anti_inflammatory Pro_inflammatory Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) M1->Pro_inflammatory Reduces Anti_inflammatory->OPC_diff Pro_inflammatory->OPC_diff subcluster_oligodendrocyte subcluster_oligodendrocyte Process_protection Process Retraction Protection OPC_diff->Process_protection Myelin_maintenance Myelin Maintenance (MBP Expression) OPC_diff->Myelin_maintenance Remyelination Remyelination Enhancement Process_protection->Remyelination Myelin_maintenance->Remyelination Outcome Functional Outcome Myelination Protection & Enhancement Remyelination->Outcome

Figure 1: this compound Signaling Pathways in Oligodendrocyte Differentiation and Myelination

The diagram illustrates the multifactorial mechanisms through which this compound promotes oligodendrocyte differentiation and myelination. The compound simultaneously targets nuclear receptor signaling and microglial modulation, creating a synergistic effect that enhances the overall remyelination capacity. The convergence of these pathways on oligodendrocyte precursor cells promotes their differentiation into mature myelinating oligodendrocytes while protecting existing myelin structures, resulting in comprehensive myelination protection and enhancement [3] [1] [4].

Experimental Protocols and Workflows

In Vitro Oligodendrocyte Differentiation from Pluripotent Stem Cells

The following protocol describes the differentiation of mouse embryonic stem cells (mESCs) into oligodendrocyte precursor cells (OPCs) using a small molecule-based approach, which can be adapted for testing this compound effects [5].

Table 2: Media Formulations for Oligodendrocyte Differentiation

Medium Component Base Medium Supplements Purpose
KSR Medium α-MEM 20% knockout serum replacement, 1 mM sodium pyruvate, 1% NEAA, 0.1 mM β-mercaptoethanol Embryoid body formation
N2 Medium α-MEM 1X N2 supplement, 1 mM sodium pyruvate, 1% NEAA, 0.1 mM β-mercaptoethanol Oligodendroglial lineage specification
OPC Medium α-MEM 1X N2 supplement, 1 mM sodium pyruvate, 1% NEAA, 0.1 mM β-mercaptoethanol, FGF-2 (20 ng/mL) OPC expansion and maintenance

Step-by-Step Protocol:

  • mESC Culture Maintenance:

    • Maintain GFP-Olig2 (G-Olig2) mouse ES cell line on irradiated mouse embryonic fibroblast (MEF) feeder layers in mESC culture medium (DMEM with 20% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 0.1 mM β-mercaptoethanol, 1% NEAA, and 1000 U/mL leukemia inhibitory factor)
    • Passage every 3 days using TrypLE (5 min, 37°C)
  • Embryoid Body (EB) Formation:

    • Trypsinize mESC colonies into single cells and suspend in KSR medium
    • Transfer to ultra-low attachment 6-well plates at 50,000 cells/cm²
    • Culture for 4 days to form EBs, changing medium daily
  • Oligodendroglial Induction:

    • From day 4 to day 7, treat EBs with retinoic acid (RA, 0.2 µM) and purmorphamine (Pur, 1 µM) in KSR or N2 medium
    • Change medium daily with fresh RA and Pur supplementation
  • OPC Generation and Expansion:

    • At day 8, disaggregate EBs using TrypLE (5 min, 37°C)
    • Plate cells on 0.01% polyornithine-coated dishes in OPC medium
    • Change medium every two days
    • Passage cells using TrypLE (3 min, 37°C) approximately weekly when confluent
  • This compound Treatment:

    • At day 30, when >80% of cells express GFP/Olig2 and NG2, add this compound (typically 1-10 µM) to OPC medium
    • Treat for 2-7 days to assess effects on oligodendrocyte differentiation and maturation
    • Include vehicle control (DMSO at equivalent concentration) [5] [1]

G mESC Mouse Embryonic Stem Cells (GFP-Olig2 line) EB_formation EB Formation 4 days in KSR medium Ultra-low attachment plates mESC->EB_formation Neural_induction Neural Induction Days 4-7: RA (0.2µM) + Pur (1µM) EB_formation->Neural_induction OPC_generation OPC Generation Day 8: Disaggregate EBs Plate on polyornithine Neural_induction->OPC_generation OPC_expansion OPC Expansion 22 days in N2 + FGF-2 medium Weekly passaging OPC_generation->OPC_expansion Agathisflavone_treatment This compound Treatment Day 30: Add this compound (1-10µM) 2-7 days exposure OPC_expansion->Agathisflavone_treatment Analysis Analysis Immunostaining: MBP, NG2, Olig2 Morphology assessment Myelination capacity Agathisflavone_treatment->Analysis

Figure 2: Workflow for Oligodendrocyte Differentiation from mESCs with this compound Treatment

Ex Vivo Organotypic Cerebellar Slice Model

Organotypic cerebellar slices provide a more physiologically relevant system for studying oligodendrocyte biology and myelination in a preserved tissue context. The following protocol is adapted from multiple studies demonstrating this compound efficacy [3] [1] [4].

Cerebellar Slice Preparation:

  • Tissue Collection:

    • Use postnatal day 10-12 (P10-12) mice, preferably transgenic lines with fluorescent reporters (e.g., SOX10-EGFP for oligodendrocytes, GFAP-EGFP for astrocytes)
    • Euthanize animals humanely according to institutional guidelines
    • Rapidly dissect cerebella into oxygenated ice-cold dissecting solution (25.95 mM NaHCO₃, 1.39 mM NaH₂PO₄, 10 mM glucose, 124 mM NaCl, 2.95 mM KCl, 10 mM MgCl₂, 2 mM CaCl₂, 1 mM MgSO₄, 1000 U/mL penicillin/streptomycin)
  • Slice Sectioning:

    • Prepare 300 μm parasagittal cerebellar slices using a vibrating microtome
    • Transfer slices to membrane inserts (0.4 μm pore size) in 6-well plates
    • Culture using interface method with 1 mL serum-based medium (50% MEM with Glutamax-1, 23% EBSS, 0.13 mg/mL D-glucose, 1% penicillin-streptomycin, 25% horse serum)
    • Maintain at 37°C in 95% O₂/5% CO₂ for 7 days in vitro (DIV)

Demyelination Induction and this compound Treatment:

  • Demyelination:

    • After 7 DIV, treat slices with L-α-lysophosphatidylcholine (LPC, 0.5 mg/mL) for 15-17 hours to induce focal demyelination
    • For ischemia models, use oxygen-glucose deprivation (OGD) for 60 minutes instead of LPC
  • This compound Treatment:

    • Remove LPC or OGD medium and replace with medium containing this compound (5-10 μM) or vehicle control (0.1% DMSO)
    • Culture for an additional 2-4 DIV
    • Change medium every 2 days with fresh this compound
  • Analysis:

    • Fix slices with 4% PFA for 1 hour
    • Process for immunohistochemistry using antibodies against MBP, NF70, NG2, Olig2, GFAP, Iba1
    • Quantify myelination (MBP+NF70+ co-localization), oligodendrocyte morphology, and glial responses [3] [1]

G Animals P10-P12 Mice (SOX10-EGFP or GFAP-EGFP recommended) Slice_prep Cerebellar Slice Preparation 300μm parasagittal sections Vibrating microtome Animals->Slice_prep Culture Organotypic Culture 7 days in serum-based medium Interface method, 37°C, 95% O₂/5% CO₂ Slice_prep->Culture Demyelination Demyelination Induction LPC (0.5mg/mL, 15-17h) or OGD (60min) Culture->Demyelination This compound This compound Treatment 5-10μM for 2-4 days Vehicle control (0.1% DMSO) Demyelination->this compound Analysis Analysis Immunohistochemistry: MBP, NF70, NG2 Confocal imaging Quantification of myelination This compound->Analysis

Figure 3: Workflow for Organotypic Cerebellar Slice Model with this compound Treatment

Dosing, Efficacy, and Toxicity Profile

Table 3: this compound Dosing and Efficacy Across Experimental Models

Experimental Model Effective Concentrations Treatment Duration Key Efficacy Outcomes Toxicity Notes
Organotypic cerebellar slices (demyelination) 5-10 μM 2-4 days Enhanced remyelination; Increased MBP+NF70+ axons by ~40%; Modulation of microglial activation No toxicity observed at ≤10 μM; Some reduction in cell viability at 50 μM [3]
Organotypic cerebellar slices (ischemia) 10 μM (preventive) 60 min pretreatment + post-treatment Prevented OGD-induced oligodendrocyte process retraction; Blocked demyelination (~40% protection) No reported toxicity at 10 μM [1]
In vivo intracerebroventricular injection 100 μM (2 μL, twice daily) 3 days Reduced reactive gliosis; Increased neuroblast population in SVZ; Modulated microglial polarization No reported behavioral or gross toxicity [4]
Embryonic stem cell differentiation 1-10 μM 2-7 days during differentiation Enhanced OPC differentiation; Increased myelination potential CC50 = 61.3 μM in Calu-3 cells [2]
Microglial modulation studies 5-10 μM 24-72 hours Induced shift from M1 to M2-like phenotype; Reduced pro-inflammatory cytokines No effect on microglial viability at ≤10 μM [3]

The toxicity profile of this compound has been characterized across multiple cell types and experimental systems. The compound exhibits a favorable safety margin with 50% cytotoxic concentration (CC50) values around 61.3 μM in mammalian cell lines, significantly above the typical efficacious concentrations of 1-10 μM. In neural cell systems, no significant toxicity has been reported at concentrations ≤10 μM, with some studies noting reduced viability only at concentrations ≥50 μM. This therapeutic window makes this compound suitable for extended experimental applications in oligodendrocyte differentiation and myelination studies [2] [3] [1].

Research Applications and Future Directions

The experimental evidence supporting this compound's effects on oligodendrocyte biology suggests several promising research applications:

  • Demyelinating Disease Models: this compound shows particular promise for multiple sclerosis research, with demonstrated efficacy in enhancing remyelination following lysolecithin-induced demyelination in cerebellar slices. The compound's dual ability to modulate microglial activation and directly promote oligodendrocyte differentiation makes it valuable for studying repair mechanisms in demyelinating conditions [3] [6].

  • Ischemic and Traumatic CNS Injury: The protective effects of this compound against oligodendrocyte damage in oxygen-glucose deprivation models support its application in stroke and traumatic brain injury research. The compound's capacity to prevent oligodendrocyte process retraction and myelin loss under ischemic conditions positions it as a candidate for investigating neuroprotective strategies [1] [4].

  • Screening Platforms for Remyelination Therapies: The standardized protocols for assessing this compound effects in organotypic slice cultures and stem cell differentiation systems provide valuable platforms for screening additional compounds with potential remyelination activity. The quantitative myelination metrics (MBP+NF70+ co-localization) offer robust endpoints for such screening applications [3] [1].

  • Combination Therapies: Future research directions should explore this compound in combination with other promyelinating agents, such as thyroid hormone analogs, retinoids, or growth factors. The compound's multimodal mechanism of action suggests potential synergistic effects when combined with agents targeting different aspects of the oligodendrocyte differentiation and myelination process [3] [5].

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions:

  • Compound Solubility: this compound stock solutions in DMSO may precipitate when added to aqueous culture media. To minimize precipitation, prepare fresh working dilutions in warmed culture medium with gentle vortexing and add to cultures dropwise with gentle swirling.

  • Variable Efficacy Between Batches: Natural product extracts may show batch-to-batch variability. When possible, standardize using commercially available purified this compound with quality verification by HPLC. For in-house extracts, implement quality control measures including NMR confirmation and standardization of extraction protocols.

  • Cell-Type Specific Responses: Oligodendrocyte precursor cells from different sources (primary, stem cell-derived, different brain regions) may show varying responses to this compound. Include appropriate controls and consider pilot dose-response studies when applying the protocol to new cell systems.

  • Optimal Timing for Intervention: The efficacy of this compound may vary depending on the differentiation stage and disease model. For preventive approaches (e.g., ischemia models), administer 60 minutes before injury. For reparative approaches (demyelination models), apply immediately after injury induction.

Methodological Validation:

  • Essential Controls: Always include vehicle control (DMSO at equivalent concentration), positive controls for demyelination/remyelination (e.g., LPC alone, known promyelinating agents), and baseline controls (untreated healthy cultures).

  • Quantification Methods: For myelination assessment, use standardized quantification methods such as Pearson's correlation coefficient for MBP and neurofilament co-localization, combined with threshold-based area quantification. For oligodendrocyte morphology, employ Sholl analysis or process counting with appropriate blinding to treatment conditions.

  • Multiple Time Points: Given the dynamic nature of oligodendrocyte differentiation and myelination, include multiple time points in experimental designs to capture potential temporal variations in this compound effects.

Conclusion

This compound represents a promising natural compound with demonstrated efficacy in promoting oligodendrocyte differentiation, protecting against oligodendrocyte injury, and enhancing remyelination in multiple experimental systems. The detailed protocols provided herein for stem cell differentiation and organotypic slice models offer robust methodological frameworks for investigating this compound's effects on oligodendrocyte biology. The compound's multimodal mechanism of action, targeting both glial cell responses and intrinsic oligodendrocyte differentiation pathways, makes it particularly valuable for studying complex myelination processes and developing therapeutic strategies for demyelinating diseases. With its favorable toxicity profile and efficacy in the low micromolar range, this compound serves as both a valuable research tool and a promising candidate for further therapeutic development.

References

Comprehensive Application Notes and Protocols: Agathisflavone-Mediated STAT3 Pathway Modulation in Neurological Disorders and Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Agathisflavone is a biflavonoid compound naturally occurring in Cenostigma pyramidale (Tul.) that has recently emerged as a significant modulator of cellular signaling pathways, particularly the STAT3 signaling cascade. This compound is formed through the conjunction of two apigenin molecules and exhibits diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Research conducted over the past year has revealed that this compound exerts profound effects on critical cellular processes in both glioblastoma (GBM) and neuroinflammatory conditions, primarily through its modulation of the STAT3 pathway and related microRNA (miRNA) networks. These findings position this compound as a promising candidate for therapeutic development in oncology and neurodegenerative disorders, particularly given the central role of STAT3 in cell proliferation, survival, and immune regulation. [1] [2]

The STAT3 signaling pathway is a crucial intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, acting as a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. In pathological conditions such as cancer and chronic inflammation, STAT3 becomes constitutively activated (phosphorylated), driving processes that contribute to disease progression. In glioblastoma, the most prevalent and aggressive primary brain tumor, STAT3 activation promotes tumor cell proliferation, invasion, and resistance to therapy, with patients facing a dismal prognosis of approximately 14 months median survival following diagnosis. Similarly, in neurodegenerative conditions like Alzheimer's disease, microglial activation and associated neuroinflammation involve STAT3 signaling, creating a destructive inflammatory microenvironment that accelerates neuronal damage. The discovery that this compound modulates this pathway therefore represents a significant advancement in the search for targeted therapeutic interventions. [1] [2]

Key Findings and Significance

Recent investigations have demonstrated that this compound exhibits dose-dependent cytotoxicity against glioblastoma cells, significantly reducing viability at concentrations ranging from 5-30 μM in both human GL-15 and rat C6 cell lines. Beyond its direct anti-proliferative effects, this compound effectively inhibits cell migration—a critical factor in cancer metastasis—and modulates the expression of specific oncogenic miRNAs, particularly miR-125b and miR-155, which are known to influence STAT3 signaling. In parallel studies focusing on neuroinflammation, this compound has shown remarkable efficacy in suppressing microglial activation induced by both β-amyloid peptides and lipopolysaccharide (LPS), reducing expression of pro-inflammatory mediators including IL-1β, IL-6, and NOS2 while promoting a more anti-inflammatory microglial phenotype. [1] [2]

The most significant mechanistic insight concerns this compound's impact on STAT3 phosphorylation. In microglia exposed to β-amyloid oligomers, this compound treatment significantly reduced the p-STAT3/STAT3 ratio, indicating direct modulation of this key signaling pathway. Similarly, in glioblastoma cells, this compound treatment reduced constitutive and phosphorylated STAT3 expression, which correlated with observed reductions in cell viability and migration. These findings across different experimental models and disease contexts suggest that STAT3 pathway modulation may represent a fundamental mechanism underlying this compound's diverse biological activities, providing a rational basis for its further development as a therapeutic agent. The compound's ability to simultaneously target multiple aspects of disease pathology—including tumor cell proliferation, migration, and inflammatory signaling—while affecting critical regulatory miRNAs positions it as a promising multi-target therapeutic candidate worthy of further preclinical investigation. [1] [2]

Experimental Data and Quantitative Findings

This compound Effects on Glioblastoma Cells and Microglia

Table 1: Summary of this compound Effects on Glioblastoma Cells

Parameter Cell Line Concentration Exposure Time Effect Significance
Cell Viability GL-15 (human) 5-30 μM 24 hours Dose-dependent reduction p < 0.05 from 5 μM [1]
Cell Viability C6 (rat) 5-30 μM 24 hours Dose-dependent reduction p < 0.05 from 5 μM [1]
Cell Migration GL-15 & C6 5-10 μM 24 hours Significant inhibition Preserved cell-free area in scratch assay [1]
miR-125b expression GL-15 5 μM 24 hours Downregulation in secretome Significant reduction [1]
miR-155 expression GL-15 5 μM 24 hours Downregulation in secretome Significant reduction [1]
IL-6 mRNA GL-15 5 μM 24 hours Upregulation Significant increase [1]
Arginase-1 mRNA GL-15 5 μM 24 hours Upregulation Significant increase [1]

Table 2: this compound Effects in Neuroinflammation Models

Parameter Activation Model Concentration Exposure Time Effect Significance
Microglial morphology LPS or Aβ 1 μM 24 hours Maintained branched morphology Reduced amoeboid transformation [2]
Cell Viability LPS 1 μM 24 hours Increased viability Counteracted LPS-induced reduction [2]
miR-146a expression LPS or Aβ 1 μM 24 hours Significant reduction Reversed activation-induced increase [2]
miR-155 expression LPS or Aβ 1 μM 24 hours Significant reduction Reversed activation-induced increase [2]
IL-1β expression 1 μM 24 hours Significant reduction Reversed activation-induced increase [2]
IL-6 expression 1 μM 24 hours Significant reduction Reversed activation-induced increase [2]
NOS2 expression 1 μM 24 hours Complete inhibition Abolished Aβ-induced expression [2]
p-STAT3/STAT3 ratio 1 μM 4 hours Significant reduction Decreased phosphorylation [2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Purpose: To evaluate the cytotoxic effects of this compound on glioblastoma cells and its protective effects on microglia. Materials Required: GL-15 human glioblastoma cells or C6 rat glioma cells or C20 human microglia; this compound dissolved in DMSO (stock solution); MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); cell culture medium; 96-well tissue culture plates; multi-well plate reader. Procedure: (1) Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours. (2) Prepare serial dilutions of this compound (1-30 μM) in culture medium, ensuring final DMSO concentration does not exceed 0.03% (v/v). (3) Replace culture medium with treatment solutions and incubate for 24 hours. Include vehicle control (0.03% DMSO) and blank (medium only) wells. (4) Following treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. (5) Carefully remove medium and dissolve formed formazan crystals in DMSO. (6) Measure absorbance at 570 nm using a plate reader, with reference wavelength at 630 nm. (7) Calculate cell viability as percentage of vehicle control after blank subtraction. Notes: For microglial protection experiments, pre-treat cells with LPS (1 μg/mL for 24 hours) or Aβ oligomers (500 nM for 4 hours) before this compound treatment. Ensure MTT solution is protected from light. [1] [2]

Cell Migration Assay (Scratch Test)

Purpose: To assess the anti-migratory effects of this compound on glioblastoma cells. Materials Required: GL-15 or C6 cells; this compound dissolved in DMSO; cell culture plates (6-well or 12-well); sterile pipette tips or cell scratcher; phase-contrast microscope with image capture system; image analysis software (e.g., ImageJ). Procedure: (1) Seed cells in 6-well plates at high density (2 × 10⁵ cells/well) and culture until 90-95% confluent. (2) Using a sterile pipette tip (200 μL), create a straight scratch through the cell monolayer. Alternatively, use a specialized cell scratcher. (3) Gently wash wells with PBS to remove detached cells. (4) Add fresh medium containing this compound (5-10 μM) or vehicle control (0.03% DMSO). (5) Immediately capture images of the scratch at predetermined points (time 0). (6) Incubate cells for 24 hours at 37°C, then capture images at the same positions. (7) Measure cell-free area using image analysis software and calculate percentage closure compared to time 0. Notes: Maintain consistent scratch width across experiments. Include serum-free medium during migration phase to minimize proliferation effects. Perform at least three independent experiments with multiple measurement points per condition. [1]

miRNA Expression Analysis (RT-qPCR)

Purpose: To quantify changes in miRNA expression following this compound treatment. Materials Required: Trizol reagent; RNA purification kit; cDNA synthesis kit with stem-loop RT primers; qPCR master mix; sequence-specific primers for miR-125b, miR-155, miR-146a, and reference genes (e.g., U6 snRNA); real-time PCR instrument. Procedure: (1) Extract total RNA from cells or secretome using Trizol according to manufacturer's instructions. (2) Quantify RNA concentration and purity by spectrophotometry. (3) Reverse transcribe specific miRNAs using stem-loop RT primers in 20 μL reaction volume. (4) Perform qPCR in triplicate using 10 μL reaction volumes containing cDNA template, specific forward and reverse primers, and SYBR Green master mix. (5) Use thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min. (6) Analyze data using the comparative Ct (2^(-ΔΔCt)) method, normalizing to reference genes. Notes: For secretome analysis, concentrate conditioned medium prior to RNA extraction. Include no-template controls for each primer set. Verify primer specificity using melt curve analysis. [1] [2]

Cytokine Expression Profiling

Purpose: To evaluate this compound effects on inflammatory mediator expression. Materials Required: RNA extraction kit; cDNA synthesis kit; qPCR master mix; primers for IL-1β, IL-6, NOS2, TNF, TGFβ, arginase-1, and reference genes (e.g., GAPDH, β-actin); real-time PCR instrument. Procedure: (1) Extract total RNA from treated cells as described in Protocol 4.3. (2) Synthesize cDNA using oligo(dT) or random hexamer primers. (3) Prepare qPCR reactions with gene-specific primers according to manufacturer's recommendations. (4) Run qPCR with appropriate cycling conditions. (5) Analyze expression using comparative Ct method with normalization to reference genes. Notes: For protein-level validation, complement with ELISA or Western blotting. Include positive controls (e.g., LPS-stimulated cells) for assay validation. [1] [2]

STAT3 Phosphorylation Analysis

Purpose: To assess this compound effects on STAT3 signaling pathway activation. Materials Required: Cell lysis buffer (containing protease and phosphatase inhibitors); BCA protein assay kit; SDS-PAGE equipment; nitrocellulose or PVDF membranes; antibodies against STAT3, p-STAT3 (Tyr705), and loading control (e.g., β-actin); HRP-conjugated secondary antibodies; chemiluminescence detection system. Procedure: (1) Treat cells with this compound (1-5 μM) following appropriate activation stimuli (Aβ for microglia). (2) Lyse cells in ice-cold lysis buffer and quantify protein concentration using BCA assay. (3) Separate proteins (20-30 μg per lane) by SDS-PAGE and transfer to membranes. (4) Block membranes with 5% BSA or non-fat milk for 1 hour. (5) Incubate with primary antibodies overnight at 4°C. (6) Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. (7) Detect signals using chemiluminescence substrate and image acquisition system. (8) Quantify band intensities and calculate p-STAT3/STAT3 ratio. Notes: Include positive and negative controls for phosphorylation. Optimize antibody concentrations for specific applications. Confirm linear range for detection. [2]

Signaling Pathways and Visual Representations

This compound Mechanism in Glioblastoma Cells

The following diagram illustrates the molecular mechanisms through which this compound exerts its anti-tumor effects in glioblastoma cells, highlighting key pathways, regulatory molecules, and functional outcomes:

GBM_Mechanism This compound Mechanisms in Glioblastoma Cells cluster_GBM Glioblastoma Cell This compound This compound STAT3 STAT3 This compound->STAT3 Reduces phosphorylation miR125b miR125b This compound->miR125b Downregulates miR155 miR155 This compound->miR155 Downregulates IL6 IL6 This compound->IL6 Upregulates mRNA Arginase1 Arginase1 This compound->Arginase1 Upregulates mRNA pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 CellViability CellViability pSTAT3->CellViability Promotes Migration Migration pSTAT3->Migration Promotes miR125b->CellViability Enhances miR155->CellViability Enhances FunctionalEffects Functional Outcomes: • Reduced Cell Viability • Inhibited Migration CellViability->FunctionalEffects Migration->FunctionalEffects

Pathway Explanation: In glioblastoma cells, this compound targets multiple components of oncogenic signaling. The compound directly reduces STAT3 phosphorylation, disrupting a key pathway that drives tumor cell survival and proliferation. Concurrently, this compound downregulates oncogenic miRNAs (miR-125b and miR-155) that normally enhance cell viability through their effects on downstream targets, including components of the STAT3 pathway. Interestingly, this compound also upregulates immunoregulatory factors IL-6 and arginase-1, potentially modulating the tumor microenvironment. Through these coordinated actions on multiple signaling nodes, this compound ultimately produces significant anti-tumor effects, reducing cell viability and inhibiting migration—both critical processes in cancer progression. [1]

This compound Mechanism in Neuroinflammation

The following diagram illustrates how this compound modulates microglial activation and inflammatory responses in neuroinflammatory conditions:

Neuroinflammatory_Mechanism This compound Mechanisms in Neuroinflammation cluster_Microglia Microglia This compound This compound pSTAT3 p-STAT3 (Phosphorylated) This compound->pSTAT3 Reduces phosphorylation miR146a miR146a This compound->miR146a Downregulates miR155 miR155 This compound->miR155 Downregulates InflammatoryMediators Pro-inflammatory Mediators (IL-1β, IL-6, NOS2) This compound->InflammatoryMediators Suppresses BranchedMorphology Branched Morphology (Resting State) This compound->BranchedMorphology Promotes LPS LPS STAT3 STAT3 LPS->STAT3 ABeta Aβ Oligomers ABeta->STAT3 STAT3->pSTAT3 pSTAT3->miR146a Induces pSTAT3->miR155 Induces pSTAT3->InflammatoryMediators miR146a->InflammatoryMediators miR155->InflammatoryMediators MicroglialActivation Microglial Activation • Amoeboid Morphology • Increased Proliferation InflammatoryMediators->MicroglialActivation AntiInflammatory Anti-inflammatory Outcome: • Reduced Neuroinflammation • Microglial Quiescence • Neuroprotection BranchedMorphology->AntiInflammatory

Pathway Explanation: In microglial cells, inflammatory stimuli such as LPS and β-amyloid oligomers trigger STAT3 phosphorylation, which in turn induces expression of pro-inflammatory miRNAs (miR-146a and miR-155) and inflammatory mediators including IL-1β, IL-6, and NOS2. This signaling cascade drives microglial activation, characterized by morphological changes (transition to amoeboid shape) and increased proliferation. This compound intervenes at multiple points in this pathway: it reduces STAT3 phosphorylation, directly downregulates pro-inflammatory miRNAs, and suppresses expression of inflammatory mediators. These molecular effects collectively promote a transition from activated to quiescent microglial state with branched morphology, resulting in overall reduced neuroinflammation and creating a more favorable microenvironment for neuronal survival. [2]

Applications and Future Directions

The experimental findings and protocols presented herein demonstrate that this compound holds significant promise as a therapeutic candidate for multiple pathological conditions. In oncology, particularly for glioblastoma treatment, this compound's ability to simultaneously reduce tumor cell viability, inhibit migration, and modulate STAT3 signaling suggests potential as an adjuvant therapy to enhance the efficacy of conventional treatments like temozolomide. The compound's multi-target action on both tumor cells and the surrounding microenvironment addresses the complexity of tumor biology more comprehensively than single-target agents. For neurodegenerative disorders such as Alzheimer's disease, this compound's capacity to suppress neuroinflammation through modulation of microglial activation positions it as a promising neuroprotective agent that could potentially slow disease progression by addressing the inflammatory component of neurodegeneration. [1] [2]

Future research should focus on several key areas to advance this compound toward clinical application. Pharmacokinetic studies are needed to characterize the compound's bioavailability, blood-brain barrier penetration, and metabolic profile. Combination therapy approaches should be explored, particularly in glioblastoma models, where this compound could be paired with standard chemotherapeutic agents to assess potential synergistic effects. Advanced formulation strategies may be required to enhance solubility and delivery to target tissues. Additionally, further mechanistic studies should investigate the precise molecular interactions between this compound and components of the STAT3 signaling pathway, potentially identifying more specific drug targets. The protocols provided in this document offer a solid methodological foundation for these future investigations, enabling researchers to consistently evaluate this compound's effects across different experimental systems and build upon the promising results obtained to date. [1] [2]

References

Agathisflavone in Experimental Remyelination: Application Notes and Protocols for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Agathisflavone (C₃₀H₁₈O₁₀), a biflavonoid derived from Poincianella pyramidalis and related plant species, has emerged as a promising therapeutic candidate for promoting remyelination in various neurological disorders. With demyelinating pathologies such as multiple sclerosis representing significant unmet medical needs, the discovery of compounds that can enhance the endogenous repair mechanisms of the central nervous system (CNS) has become a priority in neuropharmacology research. This compound has demonstrated multifunctional properties across experimental models, modulating neuroinflammatory responses while directly influencing oligodendroglial lineage cells to promote myelination.

This application note provides a comprehensive technical resource for researchers investigating the remyelination potential of this compound. It synthesizes experimental data from multiple peer-reviewed studies, standardizes methodological protocols, and elucidates proposed mechanisms of action to facilitate rigorous preclinical evaluation and development of this promising natural compound.

Experimental Models of Remyelination

This compound has been evaluated in several well-established experimental models of demyelination and remyelination. The consistent findings across these diverse model systems strengthen the evidence for its therapeutic potential and provide researchers with multiple options for investigating its effects.

Table 1: Experimental Models Used in this compound Remyelination Studies

Disease Model Experimental System This compound Concentration Key Remyelination Findings Reference
Lysolecithin (LPC)-Induced Demyelination Organotypic cerebellar slices from P10-P12 mice 5-10 μM Increased proportion of MBP+/NF+ axons; Enhanced oligodendrocyte differentiation [1] [2]
Mechanical Injury Model Organotypic brain slices from Wistar rats (P6-8) 5 μM Reduced glial scar formation; Increased neurite outgrowth into lesion area [3]
Oxygen-Glucose Deprivation (OGD) Organotypic cerebellar slices from neonatal mice 10 μM Prevented OGD-induced myelin loss; Protected oligodendrocyte processes [4]
LPS-Induced Neuroinflammation Microglial-neuronal co-cultures 1 μM Promoted microglial polarization to anti-inflammatory phenotype; Protected neurons [5] [6]

The lysolecithin (LPC) model has been particularly valuable for studying this compound's effects, as it directly induces demyelination while sparing axons and neurons, creating an environment conducive to studying remyelination. In this model, this compound treatment significantly increased the extent of axonal coverage by myelin basic protein (MBP)-immunopositive oligodendroglial processes, demonstrating its promyelinating effects [2]. The mechanical injury model has further revealed that this compound modulates reactive gliosis and reduces glial scar formation, creating a more permissive environment for repair processes [3]. Additionally, in the oxygen-glucose deprivation (OGD) model of ischemia, this compound pretreatment completely prevented OGD-induced reduction in myelinated axons, protecting oligodendroglial integrity against ischemic damage [4].

Proposed Mechanisms of Action

The remyelination effects of this compound appear to be mediated through multiple complementary mechanisms that target both the inflammatory microenvironment and the oligodendroglial lineage cells responsible for myelin repair.

Anti-inflammatory and Immunomodulatory Effects

A primary mechanism through which this compound promotes remyelination is by modulating neuroinflammation, particularly through regulation of microglial activation states:

  • NLRP3 Inflammasome Inhibition: this compound significantly reduces the expression of NLRP3 inflammasome components and downstream cytokines including IL-1β and IL-18 in activated microglia. Molecular docking studies suggest that this compound binds directly to the NACTH inhibitory domain of NLRP3, potentially explaining its potent anti-inflammatory effects [5].

  • Microglial Polarization: this compound drives microglial polarization toward an anti-inflammatory M2-like phenotype, characterized by increased expression of CD206 and decreased expression of pro-inflammatory markers [1] [5]. This phenotypic shift is functionally important as M2-like microglia more efficiently clear myelin debris and secrete trophic factors that support oligodendrocyte differentiation and remyelination.

  • Cytokine and Chemokine Regulation: Treatment with this compound significantly reduces expression of pro-inflammatory mediators including TNF-α, IL-6, CCL5, and CCL2 while increasing expression of regulatory IL-10 [6]. This cytokine milieu creates a more favorable environment for remyelination.

Direct Effects on Oligodendroglial Lineage Cells

Beyond its immunomodulatory effects, this compound appears to directly influence oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes:

  • Oligodendroglial Process Maintenance: In the OGD model, this compound prevented the retraction of oligodendrocyte processes that typically occurs following ischemic injury, thereby preserving their myelinating capacity [4].

  • Enhanced Myelination: In healthy cerebellar slice cultures, this compound significantly increased the proportion of myelinated axons without affecting the overall number of oligodendroglia or axons, suggesting it enhances the intrinsic myelination capacity of oligodendrocytes rather than simply expanding the oligodendroglial population [2].

Receptor-Mediated Mechanisms

The potential involvement of specific receptors in this compound's effects has been investigated with somewhat variable results:

  • Estrogen Receptor Involvement: Some studies indicate that this compound's effects on remyelination may be mediated through estrogen receptors (ERs), with a more prominent role for ERα based on antagonist studies [1]. However, other research found that estrogen receptor blockade did not affect this compound's promyelinating effects, suggesting possible receptor-independent mechanisms or involvement of additional receptor systems [2].

  • Nuclear Receptor Interactions: this compound has been shown to interact with multiple nuclear receptors including retinoic acid receptors (RAR, RXRα, RXRγ) in addition to estrogen receptors, indicating a potentially broad regulatory role in gene expression networks relevant to remyelination [1].

Detailed Experimental Protocols

Organotypic Cerebellar Slice Culture and Lysolecithin-Induced Demyelination

This protocol is adapted from established methods used across multiple this compound studies [1] [4] [2]:

Materials:

  • Cerebella from postnatal day (P)10-12 mice
  • Dissecting solution: 25.95 mM NaHCO₃, 1.39 mM NaH₂PO₄, 10 mM glucose, 124 mM NaCl, 2.95 mM KCl, 10 mM MgCl₂, 2 mM CaCl₂, 1 mM MgSO₄, 1000 U/mL penicillin/streptomycin
  • Serum-based culture medium: 50% MEM with Glutamax-1, 23% EBSS, 0.13 mg/mL D-glucose, 1% penicillin-streptomycin, 25% horse serum
  • Membrane inserts (0.4 μm pore size)
  • L-α-lysophosphatidylcholine (LPC)
  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Dissect cerebella from P10-P12 mice into oxygenated ice-cold dissecting solution.
  • Prepare 300 μm parasagittal cerebellar slices using a vibrating microtome.
  • Transfer slices to membrane inserts and culture using the interface method with 1 mL serum-based medium.
  • Maintain slices at 37°C under standard conditions (95% O₂/5% CO₂) for 7 days in vitro (DIV) to allow for oligodendrocyte differentiation and myelination.
  • Induce demyelination by treating slices with 0.5 mg/mL LPC in culture medium for 15-17 hours.
  • Remove LPC-containing medium and replace with medium containing this compound (5-10 μM) or vehicle control (0.1% DMSO).
  • Maintain cultures for an additional 2-4 DIV before fixation and analysis.

Assessment Methods:

  • Immunofluorescence: Co-stain for myelin basic protein (MBP, 1:300) and neurofilament (NF70, 1:300) to quantify myelinated axons (MBP+/NF+).
  • Oligodendroglial Analysis: Use transgenic Sox10-EGFP mice or immunostaining for oligodendroglial markers (CC1, NG2) to assess oligodendrocyte differentiation and maturation.
  • Microglial Analysis: Immunostaining for Iba1 (1:500) to evaluate microglial activation state based on morphology and marker expression.
Microglial Culture and Conditioned Medium Transfer

This protocol evaluates this compound's effects on microglial polarization and its downstream consequences on neuronal health [5] [6]:

Materials:

  • Cerebral cortices from newborn Wistar rats (0-2 days old)
  • DMEM medium supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics
  • Poly-D-lysine coated flasks and plates
  • LPS (E. coli lipopolysaccharide)
  • This compound stock solution

Procedure:

  • Aseptically remove meninges and blood vessels from cortices of newborn rats.
  • Mechanically dissociate tissue and filter through 75 μm Nitex membrane.
  • Culture filtrate in poly-D-lysine coated flasks with supplemented DMEM.
  • Upon reaching confluence (7-10 days), harvest microglia by shaking at 165 rpm for 3 hours at 37°C.
  • Plate isolated microglia at density of 3×10⁴/cm² for experiments.
  • Treat microglia with LPS (1 μg/mL) and/or this compound (1 μM) for 24 hours.
  • Collect microglial conditioned medium (MCM) and use to treat differentiated PC12 neurons or neuron-glial cocultures.

Assessment Methods:

  • Microglial Phenotyping: Immunocytochemistry for M1 markers (CD68) and M2 markers (CD206)
  • Cytokine Profiling: RT-qPCR for TNF-α, IL-1β, IL-6, IL-10, CCL2, CCL5
  • Neuronal Viability: β-tubulin III immunostaining, caspase-3 staining, Fluoro-Jade B for degenerating neurons
  • Nitric Oxide Production: Griess reagent assay
Oxygen-Glucose Deprivation (OGD) Model in Cerebellar Slices

This protocol assesses this compound's protective effects against ischemic injury to oligodendrocytes and myelin [4]:

Materials:

  • Organotypic cerebellar slices from neonatal Sox10-EGFP or Plp1-DsRed transgenic mice
  • Deoxygenated, glucose-free medium
  • This compound stock solution

Procedure:

  • Prepare organotypic cerebellar slices as described in Protocol 4.1.
  • Pretreat slices with this compound (10 μM) or vehicle for 60 minutes.
  • Replace medium with deoxygenated, glucose-free medium.
  • Place cultures in hypoxia chamber with 95% N₂/5% CO₂ for 60 minutes at 37°C.
  • Return cultures to normal oxygenated, glucose-containing medium with or without this compound.
  • Maintain cultures for 24-48 hours post-OGD before analysis.

Assessment Methods:

  • Oligodendroglial Process Analysis: Quantify number and length of SOX10-EGFP+ processes
  • Myelination Assessment: MBP/NF70 co-localization analysis
  • White Matter Integrity: SOX10-EGFP fluorescence intensity in white matter regions
  • Astrocyte Reactivity: GFAP immunostaining or GFAP-EGFP fluorescence intensity

Signaling Pathways and Mechanisms

This compound exerts its effects through modulation of several key signaling pathways involved in inflammation and myelination. The following diagrams illustrate the primary proposed mechanisms:

NLRP3 Inflammasome Inhibition Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB NLRP3 NLRP3 NFkB->NLRP3 Inflammasome Inflammasome NLRP3->Inflammasome IL1b_IL18 IL1b_IL18 Inflammasome->IL1b_IL18 Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation This compound This compound NLRP3_inhib NLRP3 Inhibition (Binding to NACTH Domain) This compound->NLRP3_inhib Reduced_activation Reduced_activation NLRP3_inhib->Reduced_activation Neuroprotection Neuroprotection Reduced_activation->Neuroprotection

Figure 1: this compound Inhibition of NLRP3 Inflammasome Activation

This diagram illustrates how this compound targets the NLRP3 inflammasome pathway. Under inflammatory conditions (e.g., LPS exposure), TLR4 activation leads to NF-κB-mediated increased expression of NLRP3 and pro-IL-1β/pro-IL-18. Subsequent inflammasome assembly activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. This compound directly binds to the NLRP3 NACTH domain, inhibiting inflammasome assembly and reducing mature IL-1β and IL-18 production, ultimately leading to neuroprotection [5].

Microglial Polarization and Remyelination Promotion

G This compound This compound M1_Microglia M1 Microglia (Pro-inflammatory) This compound->M1_Microglia Inhibits M2_Microglia M2 Microglia (Anti-inflammatory) This compound->M2_Microglia Promotes Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) M1_Microglia->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) M2_Microglia->Anti_inflammatory Trophic_factors Trophic Factors M2_Microglia->Trophic_factors Debris_clearance Enhanced Debris Clearance M2_Microglia->Debris_clearance OPCs Oligodendrocyte Precursor Cells Pro_inflammatory->OPCs Impedes Anti_inflammatory->OPCs Trophic_factors->OPCs Debris_clearance->OPCs Mature_OL Mature Oligodendrocytes OPCs->Mature_OL Remyelination Remyelination Mature_OL->Remyelination

Figure 2: this compound Promotion of Microglial Polarization and Remyelination

This diagram shows how this compound drives microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. M2 microglia promote remyelination through multiple mechanisms: secretion of anti-inflammatory cytokines (IL-10, TGF-β) that create a favorable environment for OPC differentiation; production of trophic factors that support oligodendroglial lineage survival and maturation; and enhanced clearance of myelin debris that inhibits remyelination. Through these combined actions, this compound creates a microenvironment conducive to OPC differentiation and subsequent remyelination [1] [5] [6].

Technical Considerations and Optimization

Concentration Optimization

Based on comprehensive review of the literature, this compound demonstrates concentration-dependent effects across different experimental systems:

  • Low concentrations (0.1-1 μM): Effective in microglial culture systems and neuroprotection assays [5] [6]
  • Medium concentrations (5 μM): Optimal in organotypic slice models of mechanical injury [3]
  • Higher concentrations (10 μM): Most effective in demyelination models (LPC, OGD) and for promoting myelination in healthy slices [4] [2]

Researchers should perform dose-response studies in their specific experimental systems, as optimal concentrations may vary based on model specifics and treatment duration.

Treatment Timing

The timing of this compound administration relative to injury appears to influence its efficacy:

  • Preventive administration: Shown to be highly effective in OGD models, suggesting potential prophylactic applications [4]
  • Post-injury administration: Effective in LPC and mechanical injury models when administered within 24 hours post-insult [3] [1]
  • Extended treatment: Longer treatment durations (up to 4 DIV) may enhance remyelination outcomes in chronic models
Assessment Methodologies

Comprehensive evaluation of this compound's remyelination effects should include multiple assessment modalities:

  • Myelination quantification: MBP/NF70 co-localization analysis provides the most direct measure of remyelination
  • Oligodendroglial lineage analysis: Assessment of OPC differentiation and maturation using stage-specific markers (NG2, O4, CC1, MBP)
  • Microglial phenotype characterization: Combined morphological analysis and marker expression (Iba1, CD68, CD206) to determine activation state
  • Inflammatory mediator profiling: RT-qPCR or ELISA for key cytokines and chemokines
  • Functional outcomes: Electrophysiological assessment of conduction velocity where feasible

Conclusion and Future Directions

This compound represents a promising multi-target therapeutic candidate for promoting remyelination in demyelinating disorders. Its ability to simultaneously modulate neuroinflammation through microglial polarization and NLRP3 inflammasome inhibition while directly supporting oligodendroglial lineage cells positions it uniquely among investigational remyelination therapies.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways involved in its direct effects on oligodendrocytes
  • Evaluating its efficacy in chronic demyelination models and in combination with existing immunomodulatory therapies
  • Addressing formulation challenges to improve bioavailability for in vivo applications
  • Exploring potential synergistic effects with other promyelinating agents

The standardized protocols and mechanistic insights provided in this application note will facilitate rigorous preclinical evaluation of this compound and support its continued development as a potential therapeutic agent for demyelinating disorders.

References

Comprehensive Application Notes and Protocols: Agathisflavone in Neuronal Co-Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agathisflavone in Neuroscience Research

This compound (FAB), a biflavonoid derived from the plant Poincianella pyramidalis (Tul.), has emerged as a compound of significant interest in neuroscience research due to its multimodal neuroprotective properties and anti-inflammatory activities. This natural product, formed by the oxidative coupling of two apigenin molecules, demonstrates particular promise for addressing the complex pathophysiology of neurological disorders where neuroinflammation and excitotoxicity play central roles. Research indicates that this compound exerts its effects through multiple mechanisms, including modulation of microglial activation, enhancement of astrocytic support functions, and potential estrogen receptor signaling, making it a valuable investigative tool and potential therapeutic candidate [1] [2]. The compound has demonstrated efficacy across diverse experimental models, from glutamate-induced excitotoxicity to traumatic brain injury and glioblastoma, highlighting its broad research utility [1] [3] [4].

These application notes provide a comprehensive technical resource for researchers utilizing this compound in neuronal co-culture systems, which replicate critical neuron-glia interactions essential for central nervous system function and pathology. We present standardized protocols, detailed methodologies, and mechanistic insights to facilitate the rigorous investigation of this compound's effects in various neurological contexts, enabling the research community to advance our understanding of this promising compound and its potential applications in drug development for neurological conditions.

Experimental Applications of this compound

This compound has been investigated across multiple neurological contexts using various co-culture models, each designed to replicate specific aspects of CNS pathology. The table below summarizes the primary experimental applications, appropriate co-culture types, key readouts, and demonstrated effects:

Table 1: Research Applications of this compound in Neuronal Co-Culture Systems

Therapeutic Context Co-culture Type Key Experimental Readouts Demonstrated Effects of this compound
Neuroinflammation Models Neuron-glia co-cultures from postnatal rat cortex NO production, cytokine expression, β-tubulin III+ neurons, caspase-3+ cells, microglial proliferation (Iba-1+/BrdU+) ↓ NO production, ↓ pro-inflammatory cytokines (TNF-α, IL-1β, CCL5, CCL2), ↑ neuronal survival, ↓ microglial activation [2]
Glutamate Excitotoxicity Primary neuron-glial co-cultures from postnatal rat cerebral cortex Neuronal population counts, cell death assays, glutamate regulatory proteins (GS, EAAT1), neurotrophic factors ↑ Neuronal population, ↓ glutamate-induced cell death, ↑ GS and EAAT1 expression, ↑ BDNF, NGF, NT4, GDNF [1]
Traumatic Brain Injury (Ex Vivo) Organotypic brain slices from Wistar rats (P6-8) GFAP expression (IF, WB, qPCR), Iba-1+ cells, neurite outgrowth, NLRP3 inflammasome, IL-1β ↓ Astrogliosis, ↓ microglial reactivity, ↓ GFAP expression, ↑ neurite outgrowth, ↓ NLRP3 inflammasome [4]
Glioblastoma Microenvironment Glioma cells (GL-15, C6) with microglia Cell viability (MTT), migration (scratch assay), miRNA expression, cytokine profiling ↓ Glioma cell viability and migration, ↓ miR-125b and miR-155 in secretome, ↑ IL-6 and arginase-1 mRNA [3]
Microglia-Mediated Neuroprotection Microglia-neuronal (PC12) co-culture systems Microglial phenotype (CD68, CD206), NO production, cytokine expression, neuronal morphology ↑ Microglial anti-inflammatory phenotype (CD206), ↓ pro-inflammatory mediators, preserved neuronal morphology and β-tubulin III [5]

The dosing regimens and treatment timelines for this compound vary appropriately based on the specific experimental context and model system. The compound has demonstrated efficacy across a concentration range from 0.1 μM to 30 μM, with lower concentrations (0.1-1 μM) typically employed in neuroprotection studies and higher concentrations (5-30 μM) used in glioblastoma research where cytotoxic effects are desired [1] [3] [2]. Treatment duration generally ranges from 24 hours in acute inflammatory models to 3 days in traumatic brain injury models, with appropriate temporal considerations for the specific biological processes under investigation [2] [4].

This compound Preparation and Characterization

Chemical Properties and Storage

This compound (C({30})H({18})O(_{10})), also known as bis-apigenin, is a biflavonoid compound with molecular weight of 538.46 g/mol. It is characterized by its dimeric flavonoid structure resulting from the oxidative coupling of two apigenin molecules [4]. The compound is typically extracted and purified from Poincianella pyramidalis (formerly known as Caesalpinia pyramidalis) using previously described extraction protocols [2]. For laboratory use, researchers typically prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO), which should be stored protected from light at -20°C to maintain stability [5] [2]. Under these conditions, the stock solution remains stable for at least 6 months. For working concentrations, the stock solution is diluted in appropriate cell culture media to achieve final concentrations typically ranging from 0.1 μM to 30 μM, with final DMSO concentrations not exceeding 0.01% (v/v) to maintain cell viability [3] [2].

Preparation for Cell Culture Applications

Table 2: this compound Preparation Guidelines for Cell Culture

Preparation Step Specifications Notes & Considerations
Stock Solution Preparation 100 mM in DMSO (cell culture grade) Use anhydrous DMSO; sterilize by filtration through 0.22 μm filter if needed
Storage Conditions -20°C, protected from light in amber vials Avoid freeze-thaw cycles; prepare aliquots for single-use
Working Solution Preparation Dilute in culture medium immediately before use Final DMSO concentration should not exceed 0.01%
Concentration Range 0.1 μM - 30 μM depending on application 1 μM for neuroprotection; 5-30 μM for antitumor effects [1] [3]
Vehicle Control Culture medium with equivalent DMSO concentration (0.01%) Essential control for all experiments
Stability in Culture Medium At least 24 hours at 37°C Protect culture plates from light during incubation

Neuronal-Glial Co-culture Protocols

Primary Co-culture Preparation

The establishment of neuron-glial co-cultures involves a sequential process to recreate the complex cellular interactions found in the native CNS environment. Begin by preparing primary glial cultures from cerebral hemispheres of postnatal Wistar rats (1-2 days old). Aseptically isolate the brains, carefully remove meninges and blood vessels, and mechanically dissociate the cortical tissue followed by filtration through a sterile 75 μm Nitex membrane. Resuspend the resulting cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum (HS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin, 100 μg/mL streptomycin). Plate the cells on poly-D-lysine-coated surfaces at appropriate densities (e.g., 1×10(^5) cells/cm² for 24-well plates) and maintain in a humidified incubator at 37°C with 5% CO(_2) [5] [2]. Change the medium every 2-3 days until the glial cultures reach confluence (typically 7-10 days).

For neuron-glial co-cultures, subsequently seed neurons isolated from embryonic Wistar rats (E14-16) onto the established glial monolayer at half the density of glial cells (5×10(^4) cells/cm²). Use the same supplemented DMEM/F12 medium and maintain the co-cultures for 8 days in vitro (DIV) before initiating experimental treatments [2]. This approach creates a physiologically relevant microenvironment where neurons benefit from the supportive functions of glial cells, effectively modeling the cell-cell interactions critical for CNS function and therapeutic response.

This compound Treatment in Neuroinflammation Models

For modeling neuroinflammation, establish co-cultures as described above and at 8 DIV, expose them to inflammatory stimuli: either lipopolysaccharide (LPS) at 1 μg/mL or interleukin-1β (IL-1β) at 10 ng/mL for 24 hours [2]. Following the inflammatory challenge, remove the stimulus-containing medium and replace with fresh medium containing this compound at concentrations of 0.1 μM or 1 μM. Include appropriate vehicle controls (DMSO at equivalent dilution) and positive/negative controls for comparison. Treat the cultures for 24 hours, then proceed with downstream analyses to assess neuroprotective and anti-inflammatory effects.

Assessment Methods and Outcome Measures

Evaluate the effects of this compound treatment using multiple complementary approaches. Assess neuronal viability through immunocytochemistry for neuronal markers (β-tubulin III, MAP2) and cell death markers (caspase-3), along with Fluoro-Jade B staining for degenerating neurons [2]. Quantify neuroinflammatory responses by measuring nitric oxide (NO) production using Griess reagent, and analyze cytokine/chemokine expression patterns through qPCR (e.g., TNF-α, IL-1β, IL-6, CCL2, CCL5, IL-10) [5] [2]. Evaluate microglial activation states via immunostaining for Iba-1 (microglial marker), CD68 (M1 marker), and CD206 (M2 marker), combined with proliferation assessment using BrdU incorporation [2]. Examine astrocytic responses through GFAP immunostaining and analysis of glutamate regulatory proteins (glutamine synthetase, EAAT1) by immunocytochemistry or Western blot [1].

Microglial Mechanistic Studies

Microglia Isolation and Conditioning

To investigate the specific effects of this compound on microglial function, isolate microglial cells from postnatal rat cortex (0-2 days old). After mechanical dissociation and filtration, culture the cells in DMEM medium supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, and antibiotics on poly-D-lysine-coated flasks. Upon reaching confluence (7-10 days), isolate microglia by shaking at 165 rpm for 3 hours at 37°C [5]. Plate the separated microglia on appropriate culture surfaces at a density of 3×10(^4) cells/cm² and allow them to adhere for 24 hours before treatments.

For mechanistic studies, treat the isolated microglial cultures with LPS (1 μg/mL) to induce inflammatory activation, simultaneously applying this compound (1 μM) or vehicle control for 24 hours [5]. To evaluate microglia-mediated neuroprotection, collect the conditioned medium from these treated microglial cultures and apply it to neuronal PC12 cells or primary neuronal cultures for 24 hours, then assess neuronal viability and morphology. This approach allows researchers to dissect the specific contribution of microglial modulation to the observed neuroprotective effects of this compound.

Analysis of Microglial Phenotype and Function

Comprehensively evaluate microglial responses to this compound treatment through multiple analytical approaches. Assess morphological changes using immunocytochemistry for Iba-1 and quantitative analysis of cellular parameters (cell area, process length, branching complexity) [5] [4]. Monitor functional responses by measuring nitric oxide production, phagocytic activity, and expression of surface markers associated with pro-inflammatory (CD68) and anti-inflammatory (CD206) phenotypes through immunostaining and flow cytometry [5]. Analyze secretory profiles using qPCR and ELISA to measure expression and production of cytokines (TNF-α, IL-1β, IL-6, IL-10) and chemokines (CCL2, CCL5) [5] [2]. Investigate molecular mechanisms through Western blot analysis of signaling pathways (NF-κB, MAPK) and NLRP3 inflammasome components, supplemented by molecular docking studies to examine direct binding interactions [5].

Signaling Mechanisms and Pathways

This compound exerts its multifaceted effects through modulation of several key signaling pathways and molecular mechanisms. The diagram below illustrates the primary neuroprotective and anti-inflammatory signaling mechanisms:

G This compound Neuroprotective Signaling Pathways cluster_neuronal Neuronal Protection & Differentiation cluster_glial Glial Modulation cluster_inflammatory Anti-inflammatory Mechanisms This compound This compound ER_Signaling Estrogen Receptor Signaling (ERα/ERβ) This compound->ER_Signaling Microglial_Polarization Microglial Polarization M1→M2 Phenotype This compound->Microglial_Polarization NLRP3_Inhibition NLRP3 Inflammasome Inhibition This compound->NLRP3_Inhibition Neurotrophic_Factors ↑ Neurotrophic Factors (BDNF, NGF, NT4, GDNF) ER_Signaling->Neurotrophic_Factors Neuronal_Survival Neuronal Survival & Differentiation Neurotrophic_Factors->Neuronal_Survival Astrocytic_Support Astrocytic Support Functions ↑ Glutamine Synthetase, ↑ EAAT1 Glutamate_Regulation Glutamate Homeostasis Astrocytic_Support->Glutamate_Regulation Cytokine_Modulation Cytokine Modulation ↓ TNF-α, IL-1β, IL-6, ↑ IL-10 NLRP3_Inhibition->Cytokine_Modulation Inflammatory_Resolution Inflammatory Resolution Cytokine_Modulation->Inflammatory_Resolution

The molecular mechanisms underlying this compound's effects involve both genomic signaling pathways and direct protein interactions. Research indicates that this compound can bind to estrogen receptors (ERα and ERβ), initiating signaling cascades that contribute to its neuroprotective and differentiative effects, as demonstrated by the suppression of its pro-neuronal effects when co-treated with ER antagonists [1]. Additionally, molecular docking studies reveal that this compound can bind directly to the NACTH inhibitory domain of NLRP3, preventing inflammasome assembly and subsequent production of pro-inflammatory cytokines like IL-1β and IL-18 [5]. The compound also modulates microglial polarization, shifting activated microglia from a pro-inflammatory M1 state (characterized by CD68 expression and production of TNF-α, IL-1β, IL-6) toward an anti-inflammatory M2 phenotype (characterized by CD206 expression and production of IL-10 and arginase-1) [1] [5]. Furthermore, this compound enhances astrocytic support functions by upregulating glutamate regulatory proteins including glutamine synthetase and EAAT1, thereby promoting glutamate homeostasis and protecting against excitotoxicity [1].

Table 3: Key Molecular Targets of this compound in Neurological Contexts

Molecular Target Experimental Evidence Functional Outcome Research Applications
Estrogen Receptors (ERα/ERβ) Suppression of neurogenic effects with ER antagonists [1] Neuronal differentiation, neuroprotection Neurogenesis studies, neurodegenerative disease models
NLRP3 Inflammasome Molecular docking to NACTH domain, ↓ IL-1β, IL-18 [5] Inhibition of inflammatory activation Neuroinflammation, traumatic brain injury, microglial studies
miR-125b and miR-155 Downregulation in GBM cell secretome [3] Modulation of oncogenic signaling Glioblastoma research, tumor microenvironment
Glutamate Regulators (GS, EAAT1) Upregulation in astrocytes [1] Enhanced glutamate clearance, neuroprotection Excitotoxicity models, neurodegenerative diseases
Neurotrophic Factors (BDNF, NGF, GDNF) Increased expression [1] Enhanced neuronal survival and differentiation Neurorestorative therapies, neurogenesis

Technical Considerations and Limitations

When implementing this compound protocols, several technical considerations warrant attention. The solubility characteristics of this compound necessitate DMSO as a vehicle, requiring careful matching of vehicle controls across experimental conditions. Researchers should note the concentration-dependent effects, with neuroprotective typically observed at lower concentrations (0.1-1 μM) and anti-glioma effects requiring higher concentrations (5-30 μM) [1] [3]. The temporal aspects of treatment require optimization based on the specific biological process under investigation, with acute neuroprotection measurable within 24 hours but more complex processes like neuronal differentiation or glial scar modulation requiring longer exposure times (up to 3 days) [4].

Current model systems present several limitations that should be considered when interpreting results. Most existing studies utilize rodent-derived cells and tissues, raising questions about translational relevance to human physiology [3]. The simplified nature of in vitro co-culture systems may not fully recapitulate the complexity of the intact CNS microenvironment, particularly the blood-brain barrier and systemic immune interactions [6]. There are also technical challenges in maintaining long-term co-cultures necessary for studying chronic neurological processes, though recent advances in 3D culture systems show promise in addressing this limitation [6]. The potential species-specific differences in flavonoid metabolism and cellular responses highlight the need for validation in human cell-based systems where possible [3].

Future methodological developments will likely focus on enhancing model complexity and translational relevance. The incorporation of human-induced pluripotent stem cell (iPSC)-derived neurons and glia may address species-specific limitations [7]. Advanced 3D co-culture systems and organoid models offer more physiologically relevant microenvironments for studying cell-cell interactions [6]. The development of more complex multi-culture systems incorporating vascular components or peripheral immune cells may better model the intact CNS milieu. Finally, advanced imaging and sensing technologies integrated with co-culture platforms will enable real-time monitoring of cellular responses to this compound treatment [7].

Conclusion

These application notes provide comprehensive methodological guidance for investigating this compound in neuronal co-culture systems. The standardized protocols for co-culture establishment, compound treatment, and outcome assessment support the rigorous and reproducible evaluation of this promising flavonoid across multiple neurological contexts. The mechanistic insights into this compound's effects on neuroinflammation, microglial polarization, and neuroprotective pathways provide researchers with a solid conceptual framework for experimental design and data interpretation.

As research in this area advances, further protocol refinement will likely focus on enhancing model complexity through 3D culture systems [6], improving translational relevance with human stem cell-derived cultures [7], and addressing species-specific differences in compound metabolism and cellular responses [3]. The continued systematic investigation of this compound using well-characterized co-culture approaches will strengthen our understanding of its therapeutic potential and mechanisms of action, potentially contributing to the development of novel interventions for neurological disorders with significant neuroinflammatory components.

References

Agathisflavone flow cytometry CD marker analysis

Author: Smolecule Technical Support Team. Date: February 2026

Agathisflavone's Effects on Glial Cell Markers

The table below summarizes key cellular markers that have been experimentally demonstrated to change in response to this compound treatment in various in vitro and ex vivo models.

Table 1: Experimentally Observed Effects of this compound on Relevant Cell Markers

Cell Type Marker Observed Change with this compound Experimental Model Context / Significance
Microglia/Macrophages CD68 ↓ Decreased expression [1] [2] Rat primary microglia, LPS-induced inflammation CD68 is a pro-inflammatory marker; reduction indicates a shift away from a harmful, activated state [1] [2].
CD206 ↑ Increased expression [1] Rat primary microglia, LPS-induced inflammation CD206 is an anti-inflammatory marker; increase suggests promotion of a regulatory, reparative phenotype [1].
IL-1β, IL-6, TNF, CCL5, CCL2 ↓ Decreased mRNA expression [1] Rat primary microglia, LPS-induced inflammation Downregulation of key pro-inflammatory cytokines and chemokines [1].
IL-10 ↑ Increased mRNA expression (GR-dependent) [2] Rat primary glial cultures, LPS-induced inflammation Upregulation of a key regulatory cytokine, mediated by the Glucocorticoid Receptor [2].
Astrocytes GFAP ↓ Decreased expression [3] [2] Mouse cerebellar slices (OGD model), Rat primary glial cultures (LPS model) Reduction in Glial Fibrillary Acidic Protein indicates attenuation of reactive astrogliosis [3] [2].
Glioblastoma Cells miR-125b, miR-155 ↓ Downregulated in secretome [4] Human GL-15 GBM cell line These miRNAs are involved in oncogenic regulation; downregulation is associated with reduced cell viability and migration [4].

Detailed Flow Cytometry Protocol for Analysis

This protocol is adapted from general best practices [5] [6] and inferred experimental conditions from this compound studies [7] [1] [2]. It is designed for analyzing surface markers on immune cells like microglia.

Workflow Overview

The diagram below outlines the key stages of the flow cytometry experimental workflow.

workflow Cell Harvest & Plate Cell Harvest & Plate Fc Blocking Fc Blocking Cell Harvest & Plate->Fc Blocking Surface Antibody Staining Surface Antibody Staining Fc Blocking->Surface Antibody Staining Wash Steps Wash Steps Surface Antibody Staining->Wash Steps Viability Dye Inclusion Viability Dye Inclusion Surface Antibody Staining->Viability Dye Inclusion Optional: Fixation Optional: Fixation Wash Steps->Optional: Fixation RBC Lysis (if using whole blood) RBC Lysis (if using whole blood) Wash Steps->RBC Lysis (if using whole blood) Flow Cytometry Acquisition Flow Cytometry Acquisition Optional: Fixation->Flow Cytometry Acquisition

Materials & Reagents
  • Cells: Pre-treated with this compound (common concentrations: 0.1 - 10 µM) and appropriate stimulus (e.g., LPS at 1 µg/mL) for a defined period (e.g., 24 hours) [1] [2].
  • Antibodies: Fluorochrome-conjugated antibodies against target markers (e.g., CD68, CD206, CD11b, CD45) and corresponding isotype controls.
  • Critical Buffers and Reagents:
    • Flow Cytometry Staining Buffer (PBS with 0.5-2% BSA or FCS and 0.1% sodium azide) [6] [5].
    • Fc Receptor Blocking Reagent (e.g., purified anti-CD16/32 for mouse cells or corresponding IgG).
    • Viability Dye (e.g., Ghost Dye, Propidium Iodide, 7-AAD).
    • Fixation Solution (e.g., 1-4% Paraformaldehyde (PFA) in PBS).
    • Red Blood Cell (RBC) Lysis Buffer (if using whole blood or spleen samples).
Step-by-Step Procedure
  • Cell Harvest and Plating:

    • Harvest cells and wash twice with cold staining buffer by centrifugation (350-500 x g for 5 minutes).
    • Count cells and resuspend to a concentration of 1-10 x 10^6 cells/100 µL in staining buffer. Aliquot into FACS tubes or a 96-well U-bottom plate.
  • Fc Receptor Blocking:

    • Resuspend cell pellet in Fc block reagent (~1 µg IgG/10^6 cells).
    • Incubate for 15 minutes at 4°C or room temperature in the dark. Do not wash after this step. [5].
  • Cell Surface Staining:

    • Add pre-titrated, fluorochrome-conjugated antibodies directly to the cell suspension.
    • Vortex gently and incubate for 30 minutes at 4°C in the dark.
    • Optional: Include a viability dye in the staining mix or as a separate step. [6].
  • Wash and Remove Unbound Antibody:

    • Add 2 mL of staining buffer per tube/well and centrifuge at 350-500 x g for 5 minutes. Decant the supernatant.
    • Repeat the wash step two more times for a total of three washes [5].
  • Optional Fixation:

    • If analysis is not performed immediately, resuspend cells in 200-400 µL of 1-4% PFA for fixation. Incubate for 20 minutes at room temperature in the dark, then wash once and resuspend in staining buffer [6].
    • Note: Fixation can affect some fluorochromes and prevents subsequent intracellular staining.
  • Data Acquisition:

    • Resuspend the final cell pellet in 200-400 µL of staining buffer.
    • Acquire data on a flow cytometer, using isotype controls and single-stained controls for compensation.

Application Notes & Key Considerations

  • Dose and Timing: The anti-inflammatory effects of this compound are concentration-dependent. Crucial parameters to optimize include pre-treatment time (e.g., 1-2 hours before stimulus) versus co-treatment, and duration of exposure (typically 24 hours in studies) [1] [2].
  • Mechanistic Insights: this compound's modulation of microglial phenotype is mediated, at least in part, through the Glucocorticoid Receptor (GR). The use of the GR antagonist mifepristone (RU486) is a key experimental strategy for mechanistic studies [2].
  • Gating Strategy: A typical gating strategy for myeloid cells involves sequential gating on single cells -> live cells -> CD45+ leukocytes -> CD11b+ myeloid cells -> sub-populations of interest (e.g., CD68+ for pro-inflammatory microglia/macrophages).
Signaling Pathway and Experimental Logic

The following diagram illustrates the hypothesized signaling pathway and a logical framework for experimental design when investigating this compound's mechanisms.

mechanism This compound This compound Binds Glucocorticoid Receptor (GR) Binds Glucocorticoid Receptor (GR) This compound->Binds Glucocorticoid Receptor (GR) Molecular Docking suggests strong binding Attenuates LPS Effect Attenuates LPS Effect This compound->Attenuates LPS Effect Nuclear Translocation\n(Transcriptional Regulation) Nuclear Translocation (Transcriptional Regulation) Binds Glucocorticoid Receptor (GR)->Nuclear Translocation\n(Transcriptional Regulation) Induces Anti-inflammatory Profile Induces Anti-inflammatory Profile Nuclear Translocation\n(Transcriptional Regulation)->Induces Anti-inflammatory Profile e.g., ↑IL-10, ↑CD206 Suppresses Pro-inflammatory Profile Suppresses Pro-inflammatory Profile Nuclear Translocation\n(Transcriptional Regulation)->Suppresses Pro-inflammatory Profile e.g., ↓CD68, ↓IL-1β, ↓TNF LPS / Inflammatory Stimulus LPS / Inflammatory Stimulus Induces Pro-inflammatory Profile Induces Pro-inflammatory Profile LPS / Inflammatory Stimulus->Induces Pro-inflammatory Profile Mifepristone (RU486) Mifepristone (RU486) Mifepristone (RU486)->Binds Glucocorticoid Receptor (GR) Antagonizes Reverses this compound Effects Reverses this compound Effects Mifepristone (RU486)->Reverses this compound Effects

Conclusion

This application note provides a foundation for using flow cytometry to study the immunomodulatory effects of this compound. The provided protocol and synthesized data offer a robust starting point for researchers to quantitatively assess changes in critical CD markers on glial cells, particularly during neuroinflammatory conditions. Further experimental optimization will be required to tailor this protocol to specific cell systems and research questions.

References

Agathisflavone Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data for preparing agathisflavone stock solutions in DMSO.

Parameter Value Context / Notes Source
Solubility in DMSO 100 mg/mL Equals 185.71 mM. Solution may require ultrasonication. [1]
Common Stock Concentration 100 mM Prepared from pure compound and stored at -4°C, protected from light. [2]
Molecular Weight 538.46 g/mol Chemical formula: C₃₀H₁₈O₁₀ [1]

Experimentally-Tested Working Concentrations

For your experimental design, here are effective concentrations of this compound reported in recent studies across different models.

Application / Model Effective Concentration Key Findings / Effects Source
Glioblastoma (in vitro) 1 – 30 µM Dose-dependent reduction in cell viability; 5 µM reduced cell migration and modulated miRNA expression. [3] [4]
Neuroinflammation (in vitro) 1 µM Modulated microglial activation, reduced expression of inflammatory miR-146a and miR-155. [5]
Spinal Cord Injury (in vivo rat) 10 mg/kg Administered intraperitoneally daily for 7 days; improved tissue repair and modulated inflammation. [2]
Pre-treatment of Stem Cells (in vitro) 1 µM Added to culture medium every 2 days for 21 days to enhance pro-regenerative properties. [2]

Experimental Protocol: Preparing and Using this compound

This workflow outlines the key steps for preparing this compound working solutions from stock.

Start Start: Prepare this compound Working Solution Step1 1. Calculate mass of compound needed for desired stock concentration. Start->Step1 Step2 2. Dissolve in DMSO. Use ultrasonication to aid dissolution. Step1->Step2 Step3 3. Aliquot and protect from light. Store at -20°C or -80°C. Step2->Step3 Step4 4. Dilute stock into cell culture medium or in vivo vehicle to final working concentration. Step3->Step4 Step5 5. Include vehicle control (DMSO at same final concentration). Step4->Step5 Note Final DMSO concentration in cell culture should typically be ≤ 0.1%. Step4->Note

Frequently Asked Questions

  • What is the maximum recommended final concentration of DMSO in cell culture? For cell culture experiments, the final DMSO concentration should typically be ≤ 0.1% to avoid cytotoxicity. You must calculate the volume of your stock solution needed to achieve your desired this compound working concentration while staying under this DMSO threshold [3] [4].

  • How should I store this compound stock solutions? Stock solutions should be aliquoted, protected from light, and stored under nitrogen at low temperatures. One protocol specifies storage at -4°C for short-term use, while another recommends -80°C for 6 months or -20°C for 1 month [1] [2].

  • The compound precipitates when I add the stock to the aqueous medium. What should I do? First, ensure your stock solution is completely clear after thawing and mixing. You can try a step-wise dilution, first diluting the stock in a small volume of a compatible solvent like PEG300 before adding it to the full volume of aqueous buffer or medium [1].

  • How do I select the right working concentration for my experiment? Start with concentrations reported in studies with a similar biological model. It is crucial to perform a dose-response curve for your specific cell line or model, ideally between 1 µM and 30 µM, to identify the optimal efficacy and minimize toxicity [3] [4] [5].

Troubleshooting Guide

| Problem | Possible Cause | Solution | | :--- | :--- | :--- | | Unexpected toxicity in cell cultures | Final DMSO concentration is too high. | Re-calculate and dilute stock to ensure DMSO is ≤0.1%. Include a vehicle control with the same DMSO concentration. | [3] [4] | | Low solubility or precipitation | Rapid transition from DMSO to aqueous buffer. | Use a co-solvent system for dilution (e.g., add DMSO stock to 40% PEG300 first). Ensure solutions are at room temperature during preparation. | [1] | | Inconsistent results between experiments | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Store stock solutions in small, single-use aliquots under nitrogen, protected from light at -80°C. Avoid repeated freezing and thawing. | [1] |

References

Agathisflavone Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard protocols for preparing and storing agathisflavone stock solutions as reported in scientific literature.

Parameter Recommended Protocol Supporting Context
Solvent Dimethyl sulfoxide (DMSO) [1] [2] [3] Standard solvent for creating high-concentration stock solutions.
Common Stock Concentration 100 mM [1] [2] [3] Frequently reported concentration for in vitro studies.
Short-Term Storage (In-use) 4°C, protect from light, stored under nitrogen [4] A supplier specification provides this precise short-term storage condition.
Long-Term Storage -80°C (6 months) and -20°C (1 month); protect from light, stored under nitrogen [4] Supplier recommendation to prevent product inactivation from repeated freeze-thaw cycles.
Aliquoting Implied by warning against repeated freeze-thaw cycles [4] Storing in single-use aliquots is a best practice to maintain stability.

Experimental Workflow for Stability Assessment

To compensate for the lack of published stability data, you can establish the stability of your specific stock solutions through the following workflow. The core idea is to compare the performance of a newly prepared solution against aged aliquots in a bioassay.

Key Experimental Protocols Cited

The stability of a compound is ultimately confirmed by its consistent biological activity. Here are standardized protocols from the search results where this compound demonstrated efficacy, which you can adapt for stability testing.

1. Anti-inflammatory & Neuroprotective Bioassay [2] This model tests the compound's ability to protect neurons in an inflammatory environment, a key reported activity.

  • Cell Model: Cocultures of neurons and glial cells.
  • Inflammation Induction: Treat with LPS (1 µg/mL) or IL-1β (10 ng/mL) for 24 hours.
  • This compound Treatment: After inflammatory stimulus, treat with this compound (0.1 µM or 1 µM) for 24 hours.
  • Key Readouts:
    • Neuronal preservation (β-tubulin immunocytochemistry).
    • Reduction in cell death (caspase-3 marker).
    • Decrease in nitric oxide (NO) production.
    • Changes in microglial activation (Iba-1/BrdU).

2. Antiviral Bioassay [5] This protocol tests another primary function of this compound, its ability to inhibit viral replication.

  • Cell Model: Type II pneumocytes cell line (Calu-3).
  • Virus Infection: SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
  • This compound Treatment: Treat with a dose range of this compound (e.g., 0.03 to 10 µM).
  • Key Readout: Viral yield reduction, with a reported EC50 of 4.23 µM.

Troubleshooting Common Issues

  • Precipitation: If your stock solution precipitates after storage, gently warm it and briefly sonicate to re-dissolve. Avoid repeated heating and cooling.
  • Loss of Activity: The most likely cause of a loss of efficacy in experiments is degradation from improper storage or too many freeze-thaw cycles. Always aliquot.
  • Cytotoxicity in Controls: Ensure that the final concentration of DMSO in your cell culture experiments is low (typically ≤0.1%). A vehicle control with the same DMSO concentration is essential.

References

Agathisflavone cytotoxicity Vero cells CC50

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Agathisflavone

The table below summarizes existing cytotoxicity data for this compound from recent studies, which can serve as a reference for your experimental planning.

Cell Type Organism/Tissue Test Compound Exposure Time Cytotoxicity Assessment & Key Findings Citation
Glial cells (mixed astrocytes/microglia) Newborn Wistar rat cortex This compound 24 hours MTT assay: No significant cytotoxicity at concentrations of 0.1, 1, and 10 µM. [1]
Microglia Newborn Wistar rat cortex This compound (1 µM) with/without LPS (1 µg/mL) 24 hours MTT assay: Treatment did not induce cytotoxicity. [2]
Neuronal PC12 cells Rat adrenal gland Conditioned medium from microglia treated with this compound and LPS 24 hours Morphological and protein analysis: Medium from this compound-treated microglia preserved neurites and increased β-tubulin III expression, indicating neuroprotection and absence of cytotoxic effects. [2]

Vero Cell Cytotoxicity (CC50) Experimental Protocol

Although direct data on this compound is unavailable, the following established protocol for assessing Vero cell CC50 can be applied to your research [3].

  • Objective: To determine the concentration of a compound that reduces the viability of Vero cells (African green monkey kidney cells) by 50% (CC50) after a set exposure time.

  • Key Reagents and Equipment:

    • Cell Line: Vero cells (e.g., ATCC CCL-81).
    • Compound: this compound. Prepare a stock solution in DMSO and subsequent dilutions in cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1-1%).
    • Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
    • Equipment: Cell culture incubator (37°C, 5% CO₂), microplate reader.
  • Step-by-Step Procedure:

    • Cell Seeding: Seed Vero cells in a 96-well plate at a density that ensures 70-90% confluence at the end of the assay (e.g., 1x10⁴ cells/well). Incubate for 24 hours to allow cell attachment.
    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a negative control (medium with vehicle only) and a blank control (medium without cells). Each concentration and control should have multiple replicates.
    • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The chosen timeframe should be specified when reporting the CC50.
    • Viability Assessment (MTT Assay):
      • Add MTT solution to each well to a final concentration of 1 mg/mL.
      • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
      • Carefully remove the medium and dissolve the formed formazan crystals in a solubilization solution (e.g., 20% SDS w/v in 50% DMF, pH 4.7).
      • Incubate overnight at 37°C to ensure complete dissolution.
    • Data Acquisition and Analysis:
      • Measure the optical density (OD) of each well at 540 nm using a microplate reader.
      • Calculate the percentage of cell viability for each test well: (OD_test - OD_blank) / (OD_negative_control - OD_blank) * 100.
      • Use non-linear regression analysis (e.g., log(inhibitor) vs. response model) on graphing software to determine the CC50 value from the dose-response curve.

Frequently Asked Questions

Q: I cannot find a CC50 value for this compound in Vero cells. What should I do? A: This is a common situation for many natural compounds. You will need to determine the CC50 experimentally using the protocol above. The available data from rat glial and microglial cells showing no cytotoxicity at 1-10 µM provides a promising starting concentration range for your initial tests [2] [1].

Q: How can I predict the potential cytotoxicity of this compound before running experiments? A: Computational models can provide initial insights. One study developed a naïve Bayesian model to predict Vero cell cytotoxicity (CC50) based on molecular structure [3]. You could use such a model by inputting the SMILES notation of this compound to get a preliminary cytotoxicity probability.

Q: The MTT assay for my this compound samples shows high background. What could be the cause? A: this compound, like many flavonoids, has intrinsic color and redox activity, which can interfere with colorimetric assays like MTT. It is crucial to include control wells containing the compound at all tested concentrations without cells to account for this background signal during OD measurement and calculation [3].

Mechanism of Action & Broader Context

Understanding this compound's known biological targets can help you design more comprehensive experiments. Current research indicates it has potent anti-neuroinflammatory effects, which are relevant for neurodegenerative disease research.

G This compound This compound Inhibits NLRP3 Inflammasome Inhibits NLRP3 Inflammasome This compound->Inhibits NLRP3 Inflammasome Molecular Docking Binds Glucocorticoid Receptor (GR) Binds Glucocorticoid Receptor (GR) This compound->Binds Glucocorticoid Receptor (GR) Molecular Docking ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines Inhibits NLRP3 Inflammasome->↓ Pro-inflammatory Cytokines Promotes Anti-inflammatory State Promotes Anti-inflammatory State Binds Glucocorticoid Receptor (GR)->Promotes Anti-inflammatory State ↑ IL-10 (regulatory cytokine) ↑ IL-10 (regulatory cytokine) Promotes Anti-inflammatory State->↑ IL-10 (regulatory cytokine) ↓ CD68 (pro-inflammatory marker) ↓ CD68 (pro-inflammatory marker) Promotes Anti-inflammatory State->↓ CD68 (pro-inflammatory marker) ↑ Microglial Branching ↑ Microglial Branching Promotes Anti-inflammatory State->↑ Microglial Branching ↓ IL-1β, IL-18, IL-6, TNF ↓ IL-1β, IL-18, IL-6, TNF ↓ Pro-inflammatory Cytokines->↓ IL-1β, IL-18, IL-6, TNF

The diagram above summarizes the key anti-inflammatory mechanisms of this compound identified in microglial studies [2] [1]. This context is valuable for interpreting your cytotoxicity results, as activation of these pathways may be associated with its therapeutic window.

References

Agathisflavone Bioactivity & Selective Index

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from recent studies for your SI calculations.

Assay Type Target / Cell Line Effective Concentration (EC₅₀ or IC₅₀) Cytotoxic Concentration (CC₅₀) Reported Selective Index (SI) Citation
Antiviral SARS-CoV-2 (Calu-3 cells) 4.23 ± 0.21 μM 61.3 ± 0.1 μM ~14.5 [1]
Antifungal Candida albicans SC5314 MIC: 250 μg/mL Not cytotoxic at tested concentrations* Not calculated [2]
Anticancer Glioblastoma (GL-15, U373) Induced toxicity at 3-10 μM Not toxic to human Mesenchymal Stem Cells (MSCs)* Not calculated [3]
Antioxidant DPPH Radical Scavenging EC₅₀ range: 0.058 - 0.928 mM Not applicable (cell-free assay) Not applicable [4]

Note: The absence of cytotoxicity indicates a high selectivity, but a precise SI cannot be calculated without a specific CC₅₀ value. MIC: Minimum Inhibitory Concentration.

Experimental Protocols for Key Assays

To ensure your experimental results are comparable, here are the core methodologies used in the studies cited above.

• Antiviral Activity (SARS-CoV-2) Assay [1]
  • Cell Model: Human lung epithelial cells (Calu-3).
  • Virus & Infection: SARS-CoV-2 virus (GenBank #MT710714) at a Multiplicity of Infection (MOI) of 0.1.
  • Treatment: Cells were treated with agathisflavone at concentrations ranging from 0.03 to 10 μM.
  • Analysis: The dose-response curve was used to determine the EC₅₀ (concentration achieving 50% protection against viral cytopathic effect). CC₅₀ (cytotoxic concentration for 50% of cells) was determined in parallel using the XTT cell viability assay in Vero-E6 cells after 3 days of exposure.
• Antifungal Activity (Candida albicans) Assay [2]
  • Strain: Candida albicans SC5314.
  • Procedure: The Minimum Inhibitory Concentration (MIC) was determined to be 250 μg/mL. This is the lowest concentration that visually inhibits the growth of the microorganism.
  • Cytotoxicity Testing: The study separately evaluated cytotoxicity in vitro and found that this compound was not cytotoxic at the concentrations tested, though a specific CC₅₀ was not reported.
• Anticancer/Cytotoxicity Assay (Glioblastoma) [3]
  • Cell Models: Human glioblastoma cells (GL-15, U373) and human Mesenchymal Stem Cells (MSCs).
  • Treatment: Cells were treated with 3-10 μM this compound for 24 hours.
  • Viability Assessment: Cell viability was assessed, showing a dose-dependent toxic effect on cancer cells but no toxicity to normal MSCs, indicating selective antitumoral activity.

Experimental Workflow and Mechanism Diagrams

The following diagrams, created with Graphviz, illustrate the key experimental workflows and a proposed mechanism of action for this compound.

This compound Antiviral Assay Workflow

G A Seed Calu-3 cells B Infect with SARS-CoV-2 (MOI 0.1) A->B C Treat with this compound (0.03 - 10 µM) B->C D Incubate for 72h C->D E XTT Assay D->E F Calculate EC₅₀ & CC₅₀ E->F G Determine Selective Index (SI) F->G

Proposed Neuroprotective Mechanism

G LPS LPS Inflammatory Stimulus Microglia Microglia Activation LPS->Microglia Inflammatory Pro-inflammatory State (CD68+, Amoeboid形态) Microglia->Inflammatory AGT This compound Treatment AGT->Microglia NLRP3 Binds NLRP3 Inhibits Inflammasome AGT->NLRP3 Molecular Docking AntiInflammatory Anti-inflammatory State (CD206+, Branched形态) NLRP3->AntiInflammatory Cytokines ↓ IL-1β, IL-6, IL-18, TNF, CCL5, CCL2 AntiInflammatory->Cytokines Leads to Neuroprotection Neuroprotective Effect (Preserved Neurites, ↑ β-tubulin III) Cytokines->Neuroprotection

Frequently Asked Questions

Q1: Why is my calculated Selective Index (SI) lower than expected? A low SI can stem from several factors:

  • High Cytotoxicity: Your CC₅₀ value might be too low. Ensure your cytotoxicity assay (e.g., MTT, XTT) is optimized and that the solvent (e.g., DMSO) concentration is controlled.
  • Low Potency: The EC₅₀ might be high. Verify that your biological assay conditions (e.g., cell density, infection time) are optimal and reproducible.
  • Impurity of Compound: The this compound sample may contain impurities. Check the purity of your compound, ideally it should be over 90% as used in the cited studies [2].

Q2: The antiviral activity in my experiment doesn't match the literature value (EC₅₀ of 4.23 µM). What could be wrong? Differences in effective concentration are common and can be attributed to:

  • Cell Line Variants: Using a different cell line (e.g., Vero E6 vs. Calu-3) can significantly alter results. Calu-3, a human lung epithelial cell line, is more physiologically relevant for respiratory viruses [1].
  • Virus Strain: Different strains or variants of SARS-CoV-2 (e.g., the original vs. a Variant of Concern) can have varying susceptibility.
  • Assay Protocol: Minor differences in incubation time, MOI, or the method for quantifying viral inhibition (e.g., plaque assay vs. CPE observation) can affect the final EC₅₀.

Q3: How should I handle and store this compound for stability?

  • Solubility: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mM) [5].
  • Storage: Aliquot the stock solution and store it at 4°C, protected from light to prevent degradation [5].
  • Handling: Avoid repeated freeze-thaw cycles. When used in cell culture, ensure the final DMSO concentration is low (e.g., 0.1% or less) to avoid solvent toxicity.

References

Evidence for Agathisflavone's Central Nervous System Activity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Key Findings Related to CNS Effects & Implied BBB Permeability Citation
Ex Vivo Model of Traumatic Brain Injury Modulated astrocyte and microglial reactivity; reduced glial scar formation; downregulated inflammatory markers (NLRP3, IL-1β) in brain tissue. [1] [2]
Ex Vivo Model of Neonatal Ischemia Protected neurons, oligodendrocytes, and myelin from ischemic damage; prevented astrocyte reactivity in cerebellar slices. [3]
In Vitro Microglial Cultures Conditioned medium from agathisflavone-treated microglia protected neuronal PC12 cells, confirming direct anti-inflammatory and neuroprotective action on CNS glial cells. [4]
In Silico Study on Flavonoids Included this compound in a group of flavonoids noted for their potential in treating neurodegenerative diseases, implying CNS bioavailability. [5]

Experimental Protocols for Assessing BBB Permeability

For researchers aiming to determine the BBB permeability of this compound or similar compounds, here are established experimental methodologies.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This is a high-throughput, non-cell-based screening tool that predicts passive diffusion across the BBB [6] [7].

  • Principle: A permeability assay utilizing a proprietary filter plate coated with a porcine brain lipid extract dissolved in alkane to mimic the BBB [6].

  • Procedure:

    • Preparation: The test compound (e.g., this compound) is dissolved in DMSO and then diluted in an aqueous phosphate buffer (pH 7.4). The final DMSO concentration should be low (e.g., 0.5%) [6].
    • Assay Setup: The compound solution is placed in the donor compartment. The acceptor compartment, separated by the brain lipid-coated membrane, contains a "brain sink" buffer [6].
    • Incubation: The plate is incubated at room temperature for a set period (e.g., 30 minutes to 60 minutes), often with stirring to reduce the aqueous boundary layer [7] [6].
    • Analysis: The concentration of the compound in both the donor and acceptor compartments is measured, typically using a UV plate reader. Effective permeability (Pe) is calculated using the manufacturer's software [6].
  • Data Interpretation: Compounds with a Pe > 4.0 × 10⁻⁶ cm/s are generally considered to have high potential to cross the BBB by passive diffusion [7]. The following diagram illustrates the workflow:

    G Start Start PAMPA-BBB Assay A Coat filter with porcine brain lipid Start->A B Prepare donor solution (Compound in pH 7.4 buffer) A->B C Add acceptor solution with 'brain sink' buffer B->C D Incubate with stirring (30-60 mins) C->D E Measure concentrations in Donor & Acceptor compartments D->E F Calculate Effective Permeability (Pe) E->F End Interpret Pe Value F->End

    PAMPA-BBB Experimental Workflow

In Vitro Cell-Based Models

These models provide a more physiologically relevant environment by incorporating active transport mechanisms.

  • Common Cell Lines: Madin-Darby Canine Kidney (MDCK-MDR1) and human colon adenocarcinoma (Caco-2) cells transfected with efflux transporters like P-glycoprotein (P-gp) are widely used [6] [8].
  • Procedure: Cells are grown on transwell filters to form a confluent monolayer. The test compound is applied to the donor compartment (apical side for BBB models mimicking blood), and the amount appearing in the acceptor compartment (basolateral side, mimicking brain) is measured over time using HPLC or MS [6].
In Vivo and Advanced Imaging Methods

These methods directly measure brain penetration but are more complex and costly.

  • In Vivo Methods: Include brain perfusion studies and microdialysis in live animals [8].
  • Quantitative PET Imaging: A cutting-edge human imaging method uses high-temporal-resolution PET with kinetic modeling to quantify the permeability-surface area (PS) product of radiolabeled tracers across the BBB [9]. While not yet applied to this compound, it represents the state-of-the-art for direct measurement.

Frequently Asked Questions

Are there in silico predictions for this compound's BBB permeability? While the search results do not contain a specific prediction for this compound, they confirm that AI/ML models are actively used to predict BBB permeability based on molecular descriptors [8]. Researchers can input this compound's structure into such models (e.g., those on the NCATS Open Data ADME portal) to obtain a predictive permeability value [6] [8].

What are the primary mechanisms of this compound's neuroprotective action? As shown in the experimental evidence, its mechanisms are multi-faceted. A key pathway involves the modulation of microglial and astrocyte activation and the inhibition of the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines like IL-1β [1] [4]. The diagram below summarizes this signaling pathway.

G TBI Traumatic Brain Injury (TBI) / Inflammatory Stimulus (LPS) GlialActivation Activation of Microglia & Astrocytes TBI->GlialActivation Inflammasome NLRP3 Inflammasome Activation GlialActivation->Inflammasome CytokineRelease Release of Pro-inflammatory Cytokines (IL-1β, IL-18) Inflammasome->CytokineRelease NeuronalDamage Neuronal Damage & Death CytokineRelease->NeuronalDamage This compound This compound Intervention Inhibition1 Inhibits This compound->Inhibition1 Inhibition2 Inhibits This compound->Inhibition2 Inhibition3 Reduces This compound->Inhibition3 Inhibition1->GlialActivation Inhibition2->Inflammasome Inhibition3->CytokineRelease

This compound Neuroprotective Signaling Pathway

Conclusion and Key Takeaways

To summarize the available information for your technical support materials:

  • Indirect Evidence is Strong: this compound consistently demonstrates efficacy in ex vivo brain slice and in vitro microglial models, providing compelling indirect evidence that it can interact with central nervous system targets [1] [3] [4].
  • Direct Measurement is Needed: The definitive quantitative BBB permeability (Pe) value for this compound remains unmeasured and should be a focus of future research.
  • Recommended First Step: The PAMPA-BBB assay is the most practical and high-throughput method for an initial assessment of its passive permeability potential [7] [6].

References

Effective Concentrations of Agathisflavone Across Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effective concentrations of agathisflavone (also referred to as FAB in some studies) for neuroprotection and related effects in various experimental models.

Experimental Model Effective Concentration Key Neuroprotective & Related Effects Source / Citation

| Microglia (in vitro) Lipopolysaccharide (LPS)-induced inflammation | 1 µM [1] [2] | Induced anti-inflammatory microglial profile (increased CD206); reduced NO, IL-1β, IL-6, TNF-α, CCL5, CCL2; modulated NLRP3 inflammasome; conferred neuroprotection to neurons [1] [2]. | | | Co-culture (Neuron/Glia) LPS or IL-1β-induced neuroinflammation | 0.1 µM & 1 µM [2] | Showed significant neuroprotection; preserved neuronal soma and increased neurite outgrowth; decreased microglial proliferation and pro-inflammatory markers [2]. | | | Cerebellar Slice (ex vivo) Oxygen-Glucose Deprivation (OGD) model of ischemia | 10 µM [3] [4] | Prevented oligodendrocyte process retraction; blocked demyelination (axonal protection); reduced astrocyte reactivity; protected Purkinje neurons [3] [4]. | | | Cerebellar Slice (ex vivo) Lysolecithin-induced demyelination | 10 µM [5] | Enhanced remyelination; modulated microglial activation state, potentially via estrogen receptor α [5]. | | | Brain Slice (ex vivo) Mechanical Injury (Traumatic Brain Injury model) | 5 µM [6] | Modulated astrogliosis (reduced GFAP); reduced microglial proportion (Iba-1+ cells); downregulated NLRP3 and IL-1β mRNA [6]. | | | Glioblastoma (GBM) Cells (in vitro) Human GL-15 & Rat C6 cells | 5–30 µM [7] | Induced dose/time-dependent reduction in cell viability; reduced cell migration; downregulated miR-125b and miR-155 in secretome [7]. | | | Spinal Cord Injury (in vivo) Rat model (F-2 Fogarty catheter) | 10 mg/kg (in vivo, i.p.) [8] | Protected injured tissue; increased expression of NGF, GDNF, and arginase; reduced macrophage infiltrate [8]. | | | Mesenchymal Stem Cells (in vitro) Pre-treatment for therapy | 1 µM (in vitro) [8] | Used to pre-treat stem cells; enhanced their therapeutic properties when transplanted in spinal cord injury model [8]. | |

Example Experimental Protocols

Here are detailed methodologies for two key experiments investigating this compound's neuroprotective effects, based on the information available in the search results.

Protocol 1: Anti-neuroinflammatory Effects in Microglial Cultures [1]

This protocol is designed to investigate how this compound modulates the microglial inflammatory response.

  • Cell Culture: Microglial cells are isolated from the cortices of newborn Wistar rats (0-2 days old). The cortices are dissociated, filtered, and cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 10% Horse Serum (HS) on poly-D-lysine-coated flasks. Microglia are harvested by shaking the mixed cultures once they reach confluence (7-10 days) and are then seeded into plates for experiments [1].
  • Treatment:
    • Inflammatory Stimulus: Cells are exposed to Escherichia coli lipopolysaccharide (LPS) at a concentration of 1 µg/mL [1].
    • This compound Treatment: The biflavonoid is dissolved in DMSO and used at a final concentration of 1 µM. It is applied concurrently with or after the LPS insult [1] [2].
    • Control: Cultures are treated with a vehicle control (DMSO at 0.01%) [1].
  • Analysis (after 24h treatment):
    • Microglial Phenotype: Assessed via immunocytochemistry for markers like CD68 (M1/pro-inflammatory) and CD206 (M2/anti-inflammatory), and by observing morphological changes (amoeboid vs. branched) [1].
    • Inflammatory Mediators: Measurement of Nitric Oxide (NO) production, and analysis of mRNA expression for cytokines (IL-1β, IL-6, TNF, CCL5, CCL2) and the NLRP3 inflammasome using RT-qPCR [1].
    • Conditioned Medium Transfer: The medium from microglia (MCM) is transferred to neuronal PC12 cell cultures to evaluate secondary neuroprotection by assessing neurite preservation and β-tubulin III expression [1].
Protocol 2: Neuroprotection in Ex Vivo Neonatal Ischemia [3] [4]

This protocol uses cerebellar slice cultures to model ischemic damage and test this compound's protective effects.

  • Slice Preparation: Cerebellar slices are obtained from neonatal transgenic mice where astrocytes and oligodendrocytes express fluorescent reporters (GFAP-EGFP and SOX10-EGFP) for easy identification [3].
  • Ischemia Induction & Treatment:
    • Pre-treatment: Slices are pre-treated with 10 µM this compound for 60 minutes [3] [4].
    • Ischemic Insult: Slices are subjected to Oxygen and Glucose Deprivation (OGD) for 60 minutes to simulate ischemia. Control slices are maintained in normal oxygen and glucose (OGN) conditions [3] [4].
  • Analysis:
    • Oligodendrocytes & Myelin: Analysis of SOX10-EGFP+ cell density and process morphology. Myelination is assessed by immunofluorescence co-localization of Myelin Basic Protein (MBP) and neurofilament (NF70) [3].
    • Astrocytes: Reactivity is determined by changes in GFAP-EGFP fluorescence intensity and expression of glutamate synthetase (GS) [3].
    • Neurons: Protection of Purkinje neurons is assessed by calbindin (CB) immunofluorescence [3].

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of this compound are linked to its ability to modulate glial cell responses and key inflammatory pathways. The diagram below illustrates the core mechanisms identified across multiple studies.

G FAB This compound (FAB) Microglia Microglia FAB->Microglia Modulates Astrocyte Astrocyte FAB->Astrocyte Modulates Oligodendrocyte Oligodendrocyte / Myelin FAB->Oligodendrocyte Protects Neuron Neuron FAB->Neuron Protects NLRP3 Inhibits NLRP3 Inflammasome FAB->NLRP3 Molecular Docking Shows Binding to ER Potential ER-α Modulation FAB->ER In Remyelination M1 Pro-inflammatory M1 (CD68+, Iba-1+) Microglia->M1  LPS/Injury Induces M2 Anti-inflammatory M2 (CD206+, Arginase-1+) Microglia->M2  FAB Promotes A1 Reactive Astrogliosis (GFAP↑, GS↓) Astrocyte->A1 Injury/OGD Induces A2 Modulated Astrocyte Astrocyte->A2 FAB Promotes Cytokines Reduces Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) M1->Cytokines Releases HealthyNeuron Viable Neuron (β-tubulin III+, Calbindin+) M2->HealthyNeuron Supports DamagedNeuron Neurite Loss Cell Death A1->DamagedNeuron Contributes to A2->HealthyNeuron Supports HealthyOligo Healthy Processes Stable MBP/NF70 DamagedOligo Process Retraction Demyelination NLRP3->Cytokines Inhibition Reduces Cytokines->DamagedOligo Causes Damage to Cytokines->DamagedNeuron Causes Damage to ER->M2 May Promote ER->HealthyOligo May Promote

Frequently Asked Questions (FAQs) for Troubleshooting

  • What is the typical solvent and storage condition for this compound? this compound is typically dissolved in DMSO to create a stock solution (e.g., 100 mM). This stock should be aliquoted and stored at -20°C, protected from light. For working solutions, dilute in your culture medium, ensuring the final DMSO concentration is low (e.g., 0.01% or less) to avoid cytotoxicity [1] [2] [8].

  • Why might I not observe anti-inflammatory effects in my microglial cultures?

    • Concentration Check: Verify your final concentration. The effective dose for microglial modulation in inflammatory models is typically 1 µM [1] [2]. Use a fresh dilution from the stock.
    • Timing of Application: The treatment can be applied concurrently with or after the inflammatory insult (e.g., LPS). Ensure the exposure time (e.g., 24 hours) is sufficient [1].
    • Cell State and Purity: Confirm that your cultures are responsive to the inflammatory stimulus used (e.g., LPS) and that the microglial population is healthy and predominant in the assay.
  • The neuroprotective effect seems inconsistent in my neuronal cultures. What could be wrong? Neuroprotection by this compound is often indirect, mediated through glial cells. If you are adding the compound directly to pure neuronal cultures subjected to a non-inflammatory insult (e.g., direct glutamate toxicity), the effect might be limited. For models like conditioned medium transfer, ensure you are collecting the medium from this compound-treated glial cells correctly [1].

  • Can this compound be used in in vivo models? Yes. One study reported efficacy in a rat model of Spinal Cord Injury (SCI) using a dose of 10 mg/kg, administered intraperitoneally (i.p.) daily for 7 days. This demonstrates its potential for in vivo application [8].

References

Experimental Data on Agathisflavone & MSC Viability

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative findings on how agathisflavone affects rat MSC (rMSC) viability and function:

Parameter This compound Concentration Exposure Time Effect on rMSCs Citation
Cell Viability (MTT Assay) 0.1 µM, 1.0 µM, 5 µM 24 & 72 hours No signs of toxicity at any tested concentration [1].
Pre-treatment Protocol 1 µM Every 2 days, for 21 days in vitro Enhanced rMSC therapeutic properties; cells remained viable for transplantation [2] [1].
Therapeutic Action 10 mg/kg (in vivo) Daily for 7 days (in vivo) Improved tissue repair in a rat spinal cord injury model when used alone or with pre-treated rMSCs [2].

Detailed Experimental Protocols

Here are the methodologies used in the cited research, which you can adapt for your experiments.

Protocol 1: Isolating and Culturing Rat MSCs [2] [1]

This protocol describes the foundation for obtaining and maintaining rMSCs.

  • Isolation: Flush bone marrow from rat femurs using DMEM medium.
  • Purification: Resuspend the marrow in DMEM and layer it over a Ficoll density gradient. Centrifuge at 1,750 g for 10 min, then again at 4,820 g for 15 min.
  • Collection & Plating: Collect the ring of cells at the Ficoll/DMEM interface. Plate these cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 IU/mL penicillin G, 100 µg/mL streptomycin).
  • Culture: Maintain cultures in a humid incubator (37°C, 5% CO₂). Change the medium after 24 hours to remove non-adherent cells, and then every 2-3 days thereafter.
  • Expansion: Once cells reach ~80% confluence (around 10 days in vitro), trypsinize them and expand through subsequent passages. The studies used passage 3 rMSCs for all experiments.
Protocol 2: Treating MSCs with this compound [2] [1]

This protocol outlines how to prepare this compound and apply it to rMSC cultures.

  • Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Store this stock protected from light at -4°C.
  • Working Concentration: Dilute the stock directly into the culture medium to achieve the desired final concentration (e.g., 1 µM for pre-treatment).
  • Pre-treatment Schedule: For enhancing rMSC properties, treat cells with 1 µM this compound every two days for 21 days in vitro before transplantation or analysis [2].
  • Viability Assessment (MTT Assay):
    • Plate rMSCs in 96-well plates.
    • Treat with this compound (e.g., 0.1, 1.0, 5 µM) or vehicle control (0.01% DMSO).
    • After the desired exposure (24 or 72 hours), incubate cells with MTT (1 mg/mL) for 2 hours.
    • Lyse cells with a solution of 20% sodium dodecyl sulfate (SDS) and 50% dimethylformamide (DMF), pH 4.7.
    • Incubate plates overnight and measure the absorbance to determine viability [1].

Experimental Workflow for this compound and MSC Therapy

The diagram below illustrates the key stages of using this compound with MSCs in a therapeutic context, as demonstrated in a spinal cord injury model:

Start Start rMSC_Isolation Isolate & Culture rMSCs Start->rMSC_Isolation Agathis_Treatment In Vitro Pre-treatment with this compound (1µM) rMSC_Isolation->Agathis_Treatment Therapy Therapy Administration Agathis_Treatment->Therapy Pre-treated rMSCs SCI_Model Establish Spinal Cord Injury Model SCI_Model->Therapy Analysis Analysis of Outcomes Therapy->Analysis 7 days post-injury Therapy->Analysis This compound alone (10 mg/kg)

Frequently Asked Questions

Q1: What is the maximum safe concentration of this compound for treating MSCs? Based on the available data, concentrations up to 5 µM showed no toxicity to rMSCs over 72 hours in vitro [1]. The established and effective pre-treatment protocol uses 1 µM [2]. It is recommended to perform a dose-response curve in your specific experimental system.

Q2: Does this compound only maintain viability, or does it functionally enhance MSCs? Research indicates its role goes beyond just keeping cells alive. Treating MSCs with this compound enhances their therapeutic potential. In disease models, MSCs pre-treated with the flavonoid were more effective at promoting tissue repair, which was linked to increased expression of beneficial factors like NGF, GDNF, and arginase, and a reduction in harmful inflammation [2].

Q3: Can this compound be used as a therapy alone, without MSCs? Yes. Studies show that administering this compound alone (10 mg/kg, intraperitoneal) after spinal cord injury can protect tissue, increase neurotrophin expression, and modulate the inflammatory response, leading to improved repair [2] [1]. This suggests it has standalone therapeutic value.

References

Key Experimental Parameters for Agathisflavone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data from recent studies for planning your experiments.

Parameter Details & Concentration Key Findings & Effects Citation
Effective Concentration 10 μM This concentration was the most efficacious in protecting oligodendrocytes and myelin in both ischemic and lysolecithin-induced demyelination models. [1]
Treatment Timing (Prophylactic) Administered 60 minutes before inducing Oxygen-Glucose Deprivation (OGD). [1] Prevented OGD-induced damage, including oligodendrocyte process retraction, axonal demyelination, and astrocyte reactivity. [1]
Donor Age for Slices Postnatal day 10-12 for stable morphology and homogeneous susceptibility. Neonatal mice (P7-P9) or rats (P1-P3) are commonly used for cerebellar slices. [2] [3] Tissue from postnatal donors shows better morphology, increased survival, and more stable responses in lesion models. [2]
OGD Insult Duration 60 minutes (for neonatal mouse cerebellar slices). [1] This duration significantly induced demyelination and glial reactivity, which agathisflavone was able to prevent. [1]

| Primary Measured Outcomes | • Oligodendrocyte morphology (process retraction) • Myelination (MBP/NF70 co-localization) • Astrocyte reactivity (GFAP, Glutamate Synthetase) • Neuronal viability (Calbindin) [1] | this compound demonstrated significant protective effects across all these cellular and structural endpoints. [1] | |

Experimental Workflow Protocol

The following diagram and protocol outline the standard workflow for establishing an organotypic cerebellar slice model to test this compound's neuroprotective effects.

G Start Start: Prepare Organotypic Cerebellar Slices A Dissect cerebellum from P7-P9 mice or P1-P3 rats Start->A B Section 300-400 μm slices using a vibratome or tissue chopper A->B C Culture slices on semi-permeable membrane inserts B->C D Recovery Period: Incubate for ≥14 days in vitro (DIV) C->D E Pre-treatment: Apply 10 μM this compound for 60 min D->E F Induce Ischemic Insult: Oxygen-Glucose Deprivation (OGD) for 60 min E->F G Recovery & Assessment: Return to normal medium and analyze after reperfusion F->G

Detailed Protocol Steps:
  • Slice Preparation:

    • Use neonatal mice (postnatal day 7-9, P7-P9) or rats (P1-P3). All procedures must comply with local ethical guidelines. [3]
    • Rapidly decapitate and dissect the cerebellum in cold, oxygenated artificial cerebrospinal fluid (ACSF). [3]
    • Section the tissue into 300-400 μm thick slices using a vibratome or McIlwain tissue chopper. [1] [3]
  • Culture Establishment:

    • Place slices on semi-permeable membrane inserts (e.g., Millicell PICM03050) in a 6-well plate. [2] [3]
    • Use culture medium (e.g., 50% MEM, 25% heat-inactivated horse serum, 25% Hanks' solution, with glucose and glutamine). [2]
    • Equilibrate inserts in the incubator at 35°C with 5% CO₂. [3]
    • Culture slices for a minimum of two weeks in vitro, changing the medium 1-2 times per week. [2] [4] This allows the slices to recover and mature before experimentation.
  • This compound Treatment & OGD Insult:

    • Pre-treat slices by adding 10 μM this compound to the culture medium for 60 minutes before OGD. [1]
    • For OGD, transfer slices to a glucose-free medium in a chamber bubbled with an oxygen-free gas (e.g., 95% N₂ / 5% CO₂) for 60 minutes. [1]
  • Post-Insult Recovery and Analysis:

    • Return slices to normal culture medium (with or without this compound, depending on the experimental design) for a reperfusion period. [1]
    • Fix slices and perform immunofluorescence or other analyses to assess the endpoints listed in the table above. [1]

Frequently Asked Questions & Troubleshooting

  • Q: My slice viability is poor after cutting. What could be the cause?

    • A: Ensure the dissection is rapid to minimize hypoxia, and keep the brain tissue chilled in oxygenated ACSF during the process. [3] Using a vibratome with a water-cooled stage can also improve viability. The age of the donor is critical; tissue from very old animals does not survive well ex vivo. [2]
  • Q: I'm not observing a consistent this compound effect across my experiments. What should I check?

    • A: First, verify the concentration and preparation of your this compound solution. Second, ensure the timing of administration is correct; the prophylactic 60-minute pre-treatment is crucial for efficacy in the OGD model. [1] Finally, standardize your OGD conditions (gas flow, temperature, duration) tightly, as small variations can significantly impact the severity of the insult.
  • Q: How can I confirm that the OGD insult was successful in my control slices?

    • A: Always include a sham-treated control group (OGN) that undergoes the same medium changes but is maintained in normal oxygen and glucose. [1] Successful OGD induction is confirmed by a significant increase in cell death (e.g., PI staining, LDH release) and demyelination (loss of MBP signal) in OGD control slices compared to the OGN group. [1] [4]
  • Q: Beyond cell viability, what are the key cellular targets I should look at?

    • A: this compound has demonstrated multi-target effects. Key readouts include:
      • Oligodendrocyte Morphology: Protection against process retraction in SOX10+ cells. [1]
      • Myelination: Preservation of myelin basic protein (MBP) co-localized with neurofilament (NF70). [1]
      • Astrocyte Reactivity: Prevention of increased GFAP and decreased glutamate synthetase. [1]

References

Agathisflavone: Core Bioactivity & BBB-Relevant Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data on agathisflavone to inform your experimental design, such as concentration selection and mechanistic studies.

Property Reported Value / Finding Experimental Context / Significance Source
Neuroprotective Effect Yes (prevents oligodendrocyte process retraction & axonal demyelination) Ex vivo model of neonatal cerebellum ischemia (Oxygen-Glucose Deprivation). [1]
Anti-neuroinflammatory Effect Yes (modulates microglial & astrocytic activation) Primary glial cultures induced by LPS; effect mediated via Glucocorticoid Receptor. [2]
Effective Concentrations (In Vitro) 1 µM - 30 µM Varies by model and outcome (neuroprotection, anti-inflammatory, anti-cancer). [1] [2] [3]
Anti-glioblastoma Activity Yes (reduces cell viability & migration) Human (GL-15) and rat (C6) glioma cell lines. [3]
BBB Permeability Assessment No direct data found for this compound. The PAMPA-BBB method is recommended for early-stage screening. [4]

Experimental Workflow for BBB Permeability Assessment

The following diagram outlines a tiered strategy for evaluating this compound's BBB penetration potential, starting with a simple, high-throughput screen and progressing to more complex, physiologically relevant models.

Start Start: Assess this compound BBB Permeability Step1 Tier 1: Initial Screening PAMPA-BBB Assay Start->Step1 Step2 Tier 2: Mechanistic & Efflux Studies Cell-Based Model (e.g., MDCK, hCMEC/D3) Step1->Step2 Moderate/High Pe Step3 Tier 3: Advanced Functional Analysis Complex 3D Model (e.g., Organ-on-a-Chip, Spheroids) Step2->Step3 Favorable Papp End Interpret Data & Plan In Vivo Studies Step3->End

Detailed Protocols & Methodologies

Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

This non-cell-based assay predicts passive diffusion across the BBB [4].

  • Principle: A permeability barrier is created by coating a filter with a proprietary porcine brain lipid extract dissolved in alkane. The test compound's movement from a donor well through this lipid membrane into an acceptor well is measured.
  • Key Materials:
    • Sandwich Plate: 96-well stirwell sandwich plates (Pion Inc.)
    • Lipid Solution: BBB-1 lipid solution (Pion Inc.)
    • Buffer: Brain sink buffer and 0.5 M potassium phosphate buffer (pH 7.4)
    • Test Article: this compound stock solution (e.g., 10 mM in DMSO)
  • Procedure:
    • Dilution: Dilute this compound to 0.05 mM in aqueous phosphate buffer (final DMSO concentration 0.5%).
    • Loading: Add the donor solution to the donor plate. The acceptor plate is pre-filled with brain sink buffer.
    • Assembly & Incubation: Place the lipid-immobilized acceptor filter plate on the donor plate to form a sandwich. Incubate for 60 minutes at room temperature with constant stirring (to reduce the aqueous boundary layer).
    • Analysis: Measure the concentration of this compound in both donor and acceptor compartments using a UV plate reader.
    • Calculation: Permeability (Pe, in 10⁻⁶ cm/s) is calculated automatically by the Pion software. Compounds with moderate to high BBB permeability can be selected for further testing [4].
Neurite Outgrowth Inhibition Assay for Neurotoxicity Screening

BBB-penetrant compounds should be assessed for potential neurotoxicity [4].

  • Principle: This assay identifies compounds that may inhibit neurite outgrowth, a critical process for neuronal development and health, using GFP-labeled human neurons.
  • Key Materials:
    • Cells: GFP-expressing human cortical glutamatergic neurons (e.g., from BrainXell, Inc.)
    • Assay Plates: 1536-well black-wall/clear-bottom plates, PDL-coated.
  • Procedure:
    • Cell Seeding: Dispense neurons at 800 cells/5 µL/well into assay plates.
    • Incubation: Incubate plates at 37°C/5% CO2 for 42 hours to allow initial neurite outgrowth.
    • Compound Addition: Pin-transfer compounds (e.g., this compound) to the plates. A range of final concentrations (e.g., 0.4 nM to 92 µM) is recommended. Include a positive control (e.g., Rotenone) and a negative control (DMSO).
    • Post-Treatment Incubation: Continue incubation for another 24 to 48 hours.
    • Imaging & Analysis:
      • Use a high-content imaging system (e.g., Perkin Elmer Operetta) to capture fluorescence images.
      • Analyze parameters like total neurite length, root number, and maximum neurite length using the system's software.
      • An AC₅₀ value (concentration causing 50% inhibition) is calculated. Approximately 35% of tested natural products show inhibition in this assay [4].

Frequently Asked Questions & Troubleshooting

Q1: What is a suitable starting concentration range for testing this compound in BBB models? A1: Based on multiple in vitro studies, a concentration range of 1 µM to 10 µM is a relevant starting point. This range has shown efficacy in neuroprotection, anti-inflammatory, and anti-glioblastoma models without widespread cytotoxicity [1] [2] [5]. It is prudent to conduct a cytotoxicity assay (e.g., MTT) on your specific BBB cell model first to establish a non-toxic working concentration.

Q2: this compound showed good permeability in PAMPA-BBB. What could explain low delivery in a more complex cell-based model? A2: This is a common issue. PAMPA only measures passive diffusion. The discrepancy is likely due to:

  • Efflux Transporters: this compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed in cell-based models [6] [7]. To test this, use specific transporter inhibitors (e.g., Elacridar for P-gp).
  • Metabolic Degradation: The compound could be metabolized by enzymes present in the cellular model.
  • Non-Passive Transport: It might rely on specific influx transporters not accounted for in PAMPA.

Q3: How can I study the mechanism of this compound's transport across the BBB? A3: Beyond passive diffusion, investigate specific transport pathways:

  • Receptor-Mediated Transcytosis (RMT): If you suspect this compound uses this pathway (e.g., binding to Transferrin or Insulin receptors), perform transport assays in the presence of excess native ligand to competitively inhibit uptake [6] [7].
  • Carrier-Mediated Transport (CMT): Test if transport is saturable by adding high concentrations of this compound. If permeability decreases, it suggests a specific carrier is involved.
  • Adsorptive-Mediated Transcytosis (AMT): This is often triggered by cationic charges. If this compound has a positive charge at physiological pH, this pathway could be relevant [7].

Q4: The in vivo efficacy of this compound is poor despite good in vitro permeability. What are potential reasons? A4: This points to factors beyond simple BBB permeability:

  • Plasma Protein Binding: High binding to serum proteins can significantly reduce the free fraction of the compound available to cross the BBB.
  • Systemic Clearance: Rapid metabolism and excretion in the liver or other tissues can prevent sufficient compound from ever reaching the brain vasculature.
  • Blood-Brain Barrier Integrity: In your disease model, the BBB might be more intact than assumed, limiting access.

Advanced Technical Notes

For advanced research, consider moving beyond 2D models. 3D in vitro BBB models (e.g., organ-on-a-chip, spheroids) incorporate flow, shear stress, and multiple cell types (pericytes, astrocytes), offering a more physiologically relevant platform to study this compound's penetration and effects in a near-in vivo context [6].

References

Agathisflavone Treatment Parameters by Experimental Model

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key treatment conditions from recent studies to help you design your experiments.

Experimental Model Primary Findings Concentration Range Treatment Duration Key Assays/Methods
Glioblastoma (GBM) Cells [1] [2] Reduced cell viability & migration; modulated miRNA/cytokine expression. 1–30 µM 24 hours MTT assay, scratch (wound healing) assay, RT-qPCR
SARS-CoV-2 Antiviral Activity [3] Inhibited viral replication in human lung cells (Calu-3). EC~50~: 4.23 µM 3 days (post-infection) Yield-reduction assay, virus titration, XTT cytotoxicity test
Spinal Cord Injury (Rat Model) [4] Improved tissue repair & modulated inflammatory response. 10 mg/kg (in vivo) 7 days (daily IP injection) BBB scale, histology (H&E), RT-qPCR
Traumatic Brain Injury (Ex Vivo) [5] Attenuated glial activation & inflammatory markers. 5 µM (ex vivo) 3 days (daily treatment) Immunofluorescence, Western Blot, RT-qPCR
Microglia/Macrophage Modulation [1] Affected microglial proliferation state. 5 µM (on GBM cells) 24 hours (conditioned medium on microglia) Cell morphology analysis, Ki67 proliferation marker

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the summary table.

Cell Viability (MTT) and Migration (Scratch) Assay in GBM

This protocol is adapted from studies on glioblastoma cells (GL-15 and C6 rat glioma) [1] [2].

  • Cell Seeding: Plate cells in standard culture medium (e.g., DMEM with 10% FBS) in multi-well plates. Allow to adhere and reach desired confluence (e.g., 70-90% for scratch assay).
  • Agathisflavone Treatment: Prepare fresh this compound stock solution in DMSO and dilute in culture medium. Final DMSO concentration should be low (e.g., ≤0.03%) to avoid solvent toxicity. Apply concentrations typically ranging from 1 to 30 µM.
  • Incubation: Treat cells for 24 hours in a standard humidified incubator (37°C, 5% CO₂).
  • Viability Measurement (MTT): After incubation, add MTT reagent to each well. Incubate for several hours to allow formazan crystal formation. Solubilize crystals with a solvent like DMSO or isopropanol. Measure the absorbance at 570 nm, with a reference wavelength of 630-690 nm.
  • Migration Measurement (Scratch Assay): After cells reach confluence, create a uniform "wound" in the monolayer using a sterile pipette tip. Wash away dislodged cells and add fresh medium containing this compound. Capture images of the scratch immediately (0 hours) and after the 24-hour incubation period. Use image analysis software to quantify the change in the cell-free area.
miRNA and Cytokine Expression Analysis in GBM Cells

This method details how to assess molecular changes after this compound treatment [1] [2].

  • Cell Treatment: Culture and treat human GL-15 GBM cells with an effective, subtoxic concentration of this compound (e.g., 5 µM) for 24 hours.
  • RNA Isolation: After treatment, collect both the cells and the cell culture secretome (conditioned medium). Extract total RNA using a commercial kit, ensuring genomic DNA is removed.
  • Reverse Transcription Quantitative PCR (RT-qPCR):
    • For miRNA Analysis: Use specific stem-loop primers for reverse transcription of target miRNAs (e.g., miR-125b, miR-155). Follow with qPCR using a TaqMan or SYBR Green system. Normalize to a stable small RNA reference (e.g., U6 snRNA).
    • For mRNA Analysis: Reverse transcribe RNA into cDNA. Perform qPCR with primers for genes of interest (e.g., IL-6, Arginase-1). Normalize to housekeeping genes (e.g., GAPDH, β-actin).
  • Data Analysis: Calculate relative gene expression using the comparative Ct (2^(-ΔΔCt)) method.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of this compound in a glioblastoma model and a generalized workflow for optimizing its treatment duration.

G AGT This compound Treatment CellViability Reduced Cell Viability AGT->CellViability Direct Effect Migration Inhibited Cell Migration AGT->Migration Direct Effect miRNA miRNA Modulation (Downregulates miR-125b, miR-155) AGT->miRNA Molecular Effect Cytokine Cytokine Expression (Upregulates IL-6, Arginase-1) AGT->Cytokine Molecular Effect TumorGrowth Suppressed Tumor Growth CellViability->TumorGrowth Migration->TumorGrowth Microglia Altered Microglial Activation miRNA->Microglia Secretome Impact Cytokine->Microglia Secretome Impact Microglia->TumorGrowth Microenvironment Modulation

G Start Define Experimental Objective Step1 1. Literature Review & Model Selection Start->Step1 Step2 2. Establish Cytotoxicity Profile (MTT assay across concentration series) Step1->Step2 Step3 3. Identify Subtoxic Concentrations (for molecular/functional studies) Step2->Step3 Step4 4. Conduct Primary Efficacy Assays (e.g., Scratch, qPCR, viral yield) Step2->Step4 Informative Step3->Step4 Step5 5. Extend to Complex Models (e.g., animal studies, co-cultures) Step4->Step5 Optimize Optimize Duration & Dosage Step4->Optimize Iterative Step5->Optimize

Frequently Asked Questions (FAQs)

  • What is a typical starting concentration for in vitro experiments with this compound? Based on cytotoxicity data, a concentration of 5 µM is frequently used as an effective yet subtoxic starting point for molecular and functional studies in various cell lines, including glioblastoma and microglia [1] [5] [2].

  • How long should I treat my cells to see effects on gene expression? A treatment duration of 24 hours has been shown to be sufficient to detect significant changes in miRNA (e.g., miR-125b, miR-155) and cytokine (e.g., IL-6, Arginase-1) mRNA expression in glioblastoma cell cultures [1] [2].

  • Are the effects of this compound time-dependent and concentration-dependent? Yes. Research on GBM cells clearly indicates that the reduction in cell viability is dose-dependent (1-30 µM) and time-dependent over a 24-hour period [1] [2].

  • What is a safe dosage for in vivo studies? In a rat model of spinal cord injury, a daily intraperitoneal dose of 10 mg/kg for 7 days was successfully used without reported adverse effects, demonstrating efficacy in promoting tissue repair [4].

References

Agathisflavone solvent toxicity control

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection & Toxicity Control

The following table summarizes solvent considerations and strategies to mitigate associated risks for agathisflavone.

Solvent Category Example Solvents Reported Use for this compound/Flavonoids Key Toxicity & Handling Concerns Risk Mitigation Strategies
Polar Protic Solvents Methanol, Ethanol [1] Extraction & isolation [1]. Flammability, systemic toxicity. Use in fume hood, avoid open flames, use minimal volume.
Dipolar Aprotic Solvents Acetone, Ethyl Acetate [2] Solubility & dissolution studies for flavonoids [2]. Irritant, potential peroxide formation. Use under inert atmosphere, proper storage.
Ionic Liquids (ILs) Imidazolium-based ILs [2] Demonstrated for flavonoid dissolution (e.g., Quercetin, Rutin) [2]. High viscosity, potential biological toxicity, high cost. Use as aqueous mixtures to reduce viscosity; recycle and reuse ILs.
Aqueous Solutions Water/Buffers Limited for pure compound due to low solubility [3]. Low toxicity. Employ solubility enhancement techniques (see below).

Solubility & Bioavailability Enhancement Techniques

For in vivo applications, this compound's low bioavailability must be addressed [3] [4]. The table below outlines common techniques.

Technique Procedure Overview Advantages Disadvantages
Nanosuspension Reduce particle size via High-Pressure Homogenization or Antisolvent Precipitation [3]. High dissolution rate, increased surface area. Requires stabilizers; potential for particle growth.
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Gentle mixing of drug, oil, surfactant, and co-surfactant [3]. Improved absorption, suitable for oral delivery. Surfactant toxicity risk, complex formulation.
Solid Dispersion Disperse drug in hydrophilic carrier (e.g., polymers) via melting or solvent evaporation [3]. Improved wettability, higher porosity. Potential for decreased stability and crystal growth over time.
Nanoemulsions & Microspheres Incorporation into carriers like alginate-chitosan microspheres [4]. Improved absorption and targeted delivery. Complex manufacturing process.

Experimental Protocols

This compound Extraction & Isolation

This protocol is adapted from methods used for Caesalpinia pyramidalis [1].

  • Plant Material: Start with dried and powdered plant material (e.g., leaves).
  • Extraction: Macerate or percolate the material with methanol at room temperature.
  • Concentration: Remove methanol under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Chromatography: Subject the crude extract to column chromatography over a silica gel stationary phase.
  • Elution: Use a gradient elution with solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate compounds.
  • Identification: Identify purified this compound using spectroscopic methods (1D/2D NMR, LC-MS) [1].
In Vitro Antioxidant Activity (DPPH Assay)

This is a standard assay to measure free radical scavenging ability [1].

  • Preparation: Prepare a 100 µM DPPH solution in ethanol. Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the same solvent.
  • Reaction: Mix 0.5 mL of each sample with 1.4 mL of the DPPH solution.
  • Incubation: Vigorously mix and incubate the reaction in the dark at room temperature for 30 minutes.
  • Measurement: Measure the absorbance of the solution at 517 nm against a control (ethanol instead of sample).
  • Calculation: Calculate the percentage of DPPH inhibition using the formula: % Inhibition = [(Ac - At) / Ac] × 100 Where Ac is the absorbance of the control and At is the absorbance of the test sample [1].

Experimental Workflow Visualization

The diagram below outlines the key decision points and processes for working with this compound, from extraction to application.

G Start Start S1 Extract with Methanol Start->S1 S2 Purify via Silica Gel Column Chromatography S1->S2 S3 Select Application S2->S3 S4 In Vitro Assays S3->S4  e.g., Antioxidant Tests S5 In Vivo Studies S3->S5  e.g., Therapeutic Models S6 Use pure compound in selected organic solvent S4->S6 S7 Employ Bioavailability Enhancement Technique S5->S7 End End S6->End S7->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the extraction of this compound to ensure high yield? A1: The polarity of the solvent is crucial. Medium-to-polar solvents like methanol and ethanol are effective for initial extraction [1]. Temperature and light exposure should also be controlled to prevent degradation of the flavonoid structure.

Q2: Why is my this compound precipitating out of the aqueous cell culture medium, and how can I prevent it? A2: This is a direct result of its very low aqueous solubility [3]. To prevent this, pre-dissolve this compound in a small volume of a water-miscible organic solvent like DMSO (ensure final concentration in culture is <0.5% and has no toxic effects on your cells) or use one of the advanced delivery systems like nanosuspensions or SMEDDS [3].

Q3: Are ionic liquids a safe and green alternative to traditional organic solvents for this compound? A3: Ionic liquids (ILs) are promising due to their low volatility and designable properties, which can enhance solubility through π–π and hydrogen-bond interactions [2]. However, their "green" status is not absolute. Their potential biological toxicity and environmental persistence are active research areas. Always consult safety data for specific ILs and handle them with the same care as traditional solvents [2].

References

Agathisflavone stability culture conditions

Author: Smolecule Technical Support Team. Date: February 2026

Agathisflavone Handling and Storage

Proper handling is crucial for maintaining this compound stability. The table below summarizes the key physical characteristics and storage guidelines.

Property Specification / Recommendation Source
Molecular Formula C₃₀H₁₈O₁₀ [1] -
CAS Number 28441-98-7 [1] -
Appearance Light yellow to yellow solid [1] -
Solubility (DMSO) 100 mg/mL (185.71 mM) [1] -
Stock Solution Storage -80°C: 6 months; -20°C: 1 month (protect from light, stored under nitrogen) [1] -
Solid Form Storage 4°C, protect from light, stored under nitrogen [1] -

Experimental Protocols and Applications

This compound has been successfully used in various in vitro and in vivo models, primarily demonstrating anti-inflammatory, neuroprotective, and pro-regenerative effects.

In Vitro Cell Culture Treatment

Multiple studies provide consistent methodologies for treating cells, which you can adapt for your experiments.

Application / Model Typical Working Concentration Treatment Duration Key Findings / Effects
Primary Microglia & Astrocytes (Anti-inflammatory) 1 µM [2] [3] [4] 24 hours [2] [3] [4] Modulated microglial activation; reduced pro-inflammatory markers (IL-1β, TNF-α, CD68); increased anti-inflammatory markers (IL-10) [2] [3] [4].
Neuron-Glial Co-cultures (Neuroprotection) 0.1 - 1 µM [4] [5] 24 hours [4] [5] Protected against LPS/IL-1β-induced damage and glutamate excitotoxicity; increased neuronal population and neurotrophic factors [4] [5].
Rat Mesenchymal Stem Cells (rMSCs) (Pre-treatment) 1 µM [6] Every 2 days for 21 days [6] Enhanced therapeutic properties of MSCs; increased expression of NGF and GDNF after transplantation in a spinal cord injury model [6].
Organotypic Cerebellar Slice Culture (Myelination) 5 - 50 µM [7] Not specified [7] Increased myelination and modulated microglial activation state [7].

The following diagram illustrates a general workflow for preparing and using this compound in cell culture experiments, based on the common protocols from these studies:

G Start Start this compound Experiment Stock Prepare Stock Solution (100 mM in DMSO) Start->Stock Store Aliquot and Store (-80°C for long-term, protected from light & under nitrogen) Stock->Store Working Thaw Aliquot Prepare Intermediate Dilution (in DMSO or culture medium) Store->Working Treat Add to Cell Culture Medium Final Concentration: e.g., 0.1 - 1 µM Working->Treat Analyze Analyze Results (e.g., ICC, qPCR, Viability) Treat->Analyze

In Vivo Administration

One study provides a specific protocol for administering this compound in a rodent model of spinal cord injury (SCI) [6]:

  • Animal Model: Adult male Wistar rats with acute SCI.
  • Dosage: 10 mg/kg [6].
  • Route: Intraperitoneal (i.p.) injection [6].
  • Treatment Schedule: Administered daily for 7 days, starting 4 hours after the injury [6].
  • Key Outcome: The treatment protected the injured spinal cord tissue, increased the expression of neurotrophins (NGF, GDNF), and reduced macrophage infiltration [6].

Frequently Asked Questions & Troubleshooting

Q1: How should I prepare and store this compound stock solutions to ensure stability?

  • Answer: First, prepare a concentrated stock solution in DMSO. A common concentration is 100 mM [3]. Immediately after preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month [1]. Crucially, always protect the solution from light and store it under an inert gas like nitrogen to prevent degradation [1].

Q2: I am planning an in vivo study. What is a proven effective dosing regimen?

  • Answer: A referenced study on rat spinal cord injury used a regimen of 10 mg/kg, administered via intraperitoneal injection once daily for 7 days [6]. This protocol was effective in reducing inflammation and promoting a regenerative response.

Q3: Why are there different effective concentrations (e.g., 1 µM vs. 50 µM) in different studies?

  • Answer: The optimal concentration can vary significantly depending on the experimental model and the desired outcome. Lower concentrations (0.1 - 1 µM) are often sufficient to exert anti-inflammatory and neuroprotective effects in primary glial and neuronal co-cultures [2] [4] [5]. Higher concentrations (e.g., 5 - 50 µM) may be required to observe effects in more complex tissue models, such as organotypic slices where promoting myelination is the goal [7]. It is always advisable to conduct a dose-response curve for your specific model system.

Q4: My cells are showing toxicity after this compound treatment. What could be the cause?

  • Answer: Consider these two main factors:
    • DMSO Concentration: Ensure the final concentration of DMSO from the stock solution in your culture medium is ≤ 0.01%, which is typically non-toxic to cells [3].
    • This compound Concentration: While low micromolar concentrations (1 µM) are generally non-toxic [2], higher concentrations may affect viability. One study noted that a 3 µM concentration of the glucocorticoid receptor antagonist RU486 (mifepristone) caused toxicity, highlighting the importance of dose-testing any compound [2]. Always include a vehicle control (DMSO) and perform a viability assay (e.g., MTT) in your specific model to rule out toxicity.

References

Understanding Agathisflavone's Properties and Uptake Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Agathisflavone is a biflavonoid, a dimer of apigenin [1] [2] [3]. Its cellular uptake and subsequent effects are influenced by several intrinsic and experimental factors.

  • Molecular Structure and Permeability: As a biflavonoid, this compound has a larger molecular size and higher molecular weight than monoflavonoids, which can inherently reduce its permeability across cellular membranes [4]. Studies on flavonoids show that permeability is a major determinant for their intestinal absorption and cellular availability [4].
  • Efflux Transporters: Some flavonoids are substrates for efflux transporters like P-glycoprotein (P-gp) [5] [6]. These proteins are highly expressed in barriers like the intestine and blood-brain barrier and can actively pump compounds out of cells, reducing their intracellular concentration. While specific data on this compound is limited, this is a common challenge for many flavonoids.
  • Cellular Context and Experimental Conditions: The observed effects of this compound are highly dependent on the cell type and treatment conditions. The table below summarizes effective concentrations and key outcomes from various studies, which can serve as a reference for your experimental design.

Table 1: Documented Effective Concentrations of this compound in Various Cell Models

Cell Type / Model Effective Concentration(s) Key Observed Effects Citation
Primary Microglia (Rat) 1 µM Induced anti-inflammatory profile; reduced pro-inflammatory cytokines and mediators [1] [7]. [1] [7]
GL-15 & C6 Glioma (Human & Rat) 5 - 30 µM Reduced cell viability and inhibited cell migration in a dose- and time-dependent manner [2] [3]. [2] [3]
Primary Glial Cultures (Astrocytes/Microglia, Rat) 0.1, 1, 10 µM No cytotoxicity at these concentrations; 1 µM modulated inflammatory profiles [1]. [1]
PC12 Neuronal Cells Conditioned Medium Preserved neurites and increased β-tubulin III expression when exposed to medium from this compound-treated microglia [7]. [7]

Experimental Protocols for Assessing Uptake and Activity

Here are detailed methodologies for key experiments cited in the research, which you can adapt to assess this compound's uptake and functionality in your systems.

1. Protocol: Cell Viability Assay (MTT Test) This assay is crucial for establishing non-toxic concentrations of this compound for your specific cell model [1] [2] [7].

  • Cell Seeding: Seed cells (e.g., Caco-2, target primary cells) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere.
  • Treatment: After 24 hours, incubate the cells with a range of this compound concentrations (e.g., 1–30 µM) dissolved in DMSO. Include a vehicle control (DMSO at 0.1% v/v) and a blank.
  • Incubation with MTT: After 24 hours of treatment, add MTT solution to each well for a final concentration of 0.5-1 mg/mL. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals in a solution of 20% SDS and 50% DMF (pH 4.7). Leave the plate at 37°C overnight to ensure complete dissolution.
  • Analysis: Measure the optical density of each well at 540 nm using a microplate reader. Express cell viability as a percentage relative to the vehicle control.

2. Protocol: Transepithelial Transport Assay (Caco-2 Model) This model is a gold standard for predicting intestinal absorption and studying transporter effects [4].

  • Cell Culture and Differentiation: Culture Caco-2 cells in MEM supplemented with 10% FBS and 1% non-essential amino acids. Seed the cells onto Millicell hanging cell culture inserts (e.g., PET, 0.4 µm pore size) placed in 12-well plates. Culture for 21 days, changing the medium every 2-3 days, to allow formation of a confluent, differentiated monolayer.
  • Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) or using a paracellular marker like Lucifer Yellow.
  • Transport Experiment: Add this compound (e.g., 40 µM) dissolved in transport buffer to the donor compartment (apical, A or basolateral, B). Collect samples from the receiver compartment at regular intervals over 2-3 hours and replace with fresh buffer.
  • Analysis: Quantify the amount of this compound in the samples using HPLC or LC-MS. Calculate the Apparent Permeability Coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.

The following diagram illustrates the logical workflow for investigating and improving this compound uptake, integrating the protocols and strategies discussed.

G cluster_strat Enhancement Strategies Start Start: this compound Uptake Investigation P1 Establish Baseline (MTT Viability Assay) Start->P1 P2 Assess Permeability/Efflux (Caco-2 Transport Model) P1->P2 P3 Evaluate Functional Uptake (e.g., Cytokine PCR, Migration Assay) P2->P3 Decision Uptake/Activity Satisfactory? P3->Decision Strategy Implement Enhancement Strategy Decision->Strategy No End Proceed to Further Biological Testing Decision->End Yes S1 Utilize Nanoparticle Delivery Systems S2 Consider Structural Analogs (e.g., Apigenin) S3 Co-administer with P-gp Inhibitors S4 Optimize Solubility with different vehicles S1->P2 Re-test S2->P2 Re-test S3->P2 Re-test S4->P2 Re-test

Troubleshooting Common this compound Experimental Issues

Q1: We see no biological effect of this compound in our cell-based assay. What could be wrong?

  • A: First, verify that your this compound is soluble and stable in your culture conditions. Ensure you are using an appropriate concentration range; refer to Table 1 for guidance in different cell types. The compound might have low intrinsic permeability [4]. Consider testing its activity in a cell-free system to confirm the compound's intrinsic activity. If it is active in a cell-free system but not in cells, uptake is likely the limiting factor.

Q2: How can we confirm that this compound is actually entering our cells?

  • A: Direct measurement is the most definitive proof. This typically requires advanced analytical techniques.
    • LC-MS/MS Analysis: This is the gold standard. After treating cells with this compound, lyse them and use LC-MS/MS to detect and quantify the parent compound and its potential metabolites.
    • Fluorescently Labeled this compound: If available, a labeled derivative can be used to visualize uptake directly via fluorescence microscopy or flow cytometry. Note that labeling may alter its physicochemical properties.

Q3: Are there specific delivery strategies to enhance this compound uptake?

  • A: While the search results do not detail specific formulations for this compound, general strategies for flavonoids can be applied based on recent research [8]:
    • Nanoparticle Delivery Systems: Encapsulating this compound into nanoemulsions, liposomes (e.g., baicalin-loaded liposomes [8]), or PLGA nanoparticles can dramatically improve its solubility, protect it from metabolism, and enhance cellular uptake through endocytosis.
    • Structural Considerations: Explore the activity of its monomer, apigenin, which due to its smaller size, may have better passive permeability [1] [4]. Note that the dimeric structure of this compound may confer unique target binding (e.g., to NLRP3 [7] or GR [1]) not seen with apigenin.
    • P-gp Inhibition: If efflux is suspected, co-incubation with a known P-gp inhibitor (e.g., verapamil) in your viability or functional assays could reveal if inhibition boosts this compound's efficacy [5] [6].

References

Agathisflavone versus amentoflavone activity

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison at a Glance

Activity Agathisflavone Amentoflavone
Primary Research Focus Neuroinflammation, Neuroprotection, Glia Modulation [1] [2] [3] Oncology, Broad-Spectrum Antiviral [4] [5] [6]

| Anti-cancer | Limited Data | Strong Evidence • Induces apoptosis & inhibits migration in pancreatic cancer cells [4] • Inhibits growth, stemness, metastasis in colorectal cancer [5] • Key mechanism: Inhibits PI3K/AKT/mTOR pathway; targets GLI-1/IL6/STAT3 axis [4] [5] | | Anti-neuroinflammatory / Neuroprotective | Strong Evidence • Modulates microglia & astrocytes; reduces pro-inflammatory markers (IL-1β, NLRP3) [1] [2] • Protects neurons in glia/neuron co-cultures; upregulates IL-10 [2] • Potential mechanism: Binds Glucocorticoid Receptor (GR) [3] | Limited Direct Data (See [7] for general biflavonoid context) | | Antiviral | Limited Data (See [8] for general biflavonoid context) | Strong Evidence • Inhibits Influenza A by targeting Hemagglutinin (HA) & Neuraminidase (NA) [6] • Inhibits SARS-CoV-2 proteases [9] [8] • Active against HIV, Herpes Simplex [8] | | Antioxidant | Strong Evidence • Effective free radical (DPPH, ABTS, OH, NO) scavenger; inhibits lipid peroxidation [10] | Noted Property [7] [6] |


Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Anti-Cancer Activity (Amentoflavone)
  • Cell Lines: BxPC-3 pancreatic cancer cells [4]; Colorectal cancer models [5].
  • Key Protocols:
    • Cell Viability (CCK-8 Assay): Cells seeded and treated with amentoflavone (5-40 µM) for 24/48 hours. Viability assessed by measuring absorbance at 450nm [4].
    • Apoptosis & Cell Cycle Analysis: Flow cytometry after staining with Annexin V/PI or PI/RNase [4].
    • Migration & Invasion (Scratch Wound Healing & Transwell Assay): Cell monolayer scratched; migration into wound measured. For invasion, cells plated in Matrigel-coated Transwell inserts [4].
    • Glycolysis Stress Test: Seahorse Analyzer measures extracellular acidification rate (ECAR) in cancer cells [4].
In Vitro Anti-neuroinflammatory Activity (this compound)
  • Models: Organotypic brain slices [1]; Neuron-glial cell co-cultures [2] [3].
  • Key Protocols:
    • Inflammation Induction: Treated with LPS (1 µg/mL) or IL-1β (10 ng/mL) [2] [3].
    • Immunofluorescence (IF) & Western Blot: Cells/slices stained for markers like GFAP (astrocytes), Iba-1 (microglia), β-tubulin III (neurons). Protein expression quantified via Western Blot [1] [2].
    • Gene Expression (RT-qPCR): mRNA levels of IL-1β, IL-10, NLRP3, TNF-α analyzed [1] [2].
    • Viability (MTT Assay): Mitochondrial dehydrogenase activity measured to assess cytotoxicity of compounds [3].
In Vitro Antiviral Activity (Amentoflavone)
  • Virus & Cells: Influenza A (PR8-GFP IAV) in RAW 264.7, A549, MDCK cells [6]; SARS-CoV-2 [9] [8].
  • Key Protocols:
    • Time-of-Addition Assay: Compound added at different stages (pre-/post-infection) to identify which step (attachment, entry, replication) is inhibited [6].
    • Plaque Reduction Assay: Virus-amentoflavone mixture added to cell monolayer. Plaques counted after incubation to measure virucidal effect [6].
    • Hemagglutination (HA) & Neuraminidase (NA) Inhibition: Tests compound's ability to block viral attachment (HA) and release (NA) [6].
    • Molecular Docking: Computational modeling predicts compound binding to viral proteins (e.g., HA, NA, proteases) [9] [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways through which these biflavonoids exert their primary documented effects.

G cluster_cancer Anti-Cancer & Metabolic Impact cluster_viral Antiviral Action Amentoflavone Amentoflavone AG Amentoflavone PI3K PI3K AG->PI3K Inhibits Apoptosis Apoptosis AG->Apoptosis Induces Cell_Cycle Cell_Cycle AG->Cell_Cycle Arrests AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Glycolysis Glycolysis mTOR->Glycolysis Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Warburg_Effect Warburg_Effect Glycolysis->Warburg_Effect In Cancer AG_Antiviral Amentoflavone HA HA AG_Antiviral->HA Binds/Blocks NA NA AG_Antiviral->NA Inhibits Viral_Attachment Viral_Attachment HA->Viral_Attachment Mediates Viral_Release Viral_Release NA->Viral_Release Mediates

Amentoflavone's primary mechanisms involve inhibiting the PI3K/AKT/mTOR pathway in cancer cells to suppress growth and glycolysis (Warburg effect), and directly targeting viral proteins to block infection [4] [6].

G cluster_neuro Anti-neuroinflammatory Action cluster_antiox Antioxidant Action FAB This compound GR GR FAB->GR Binds Microglia Microglia FAB->Microglia Modulates Astrocytes Astrocytes FAB->Astrocytes Modulates IL1B IL1B Microglia->IL1B ↓ Expression NLRP3 NLRP3 Microglia->NLRP3 ↓ Expression IL10 IL10 Microglia->IL10 ↑ Expression GFAP GFAP Astrocytes->GFAP ↓ Expression Neuron_Death Neuron_Death IL1B->Neuron_Death Inflammation Inflammation NLRP3->Inflammation Neuroprotection Neuroprotection IL10->Neuroprotection Gliosis Gliosis GFAP->Gliosis FAB_Antiox This compound DPPH DPPH FAB_Antiox->DPPH Scavenges ABTS ABTS FAB_Antiox->ABTS Scavenges Lipid_Perox Lipid_Perox FAB_Antiox->Lipid_Perox Inhibits Cell_Damage Cell_Damage Lipid_Perox->Cell_Damage

This compound's neuroprotective effects are linked to its binding to the Glucocorticoid Receptor (GR), modulating glial cell activity to suppress pro-inflammatory signals and promote a protective environment. It also directly scavenges reactive oxygen species [1] [2] [10].

Research Implications and Future Directions

The distinct research profiles of this compound and amentoflavone highlight different therapeutic potentials. This compound is a compelling candidate for neuroinflammatory and neurodegenerative diseases like Multiple Sclerosis, Alzheimer's, and Traumatic Brain Injury (TBI) [1] [2]. Amentoflavone shows significant promise in oncology, particularly for aggressive cancers like pancreatic and colorectal cancer, and as a broad-spectrum antiviral agent [4] [5] [6].

Future research should focus on:

  • Cross-Validation: Testing amentoflavone's efficacy in neuroinflammation models and this compound's potential in oncology.
  • In Vivo Studies: Conducting more preclinical animal studies to validate efficacy and determine pharmacokinetics.
  • Drug Development: Exploring formulation strategies like nanoparticles to overcome bioavailability limitations common to flavonoids.
  • Synergistic Effects: Investigating potential synergistic effects of these biflavonoids with existing therapeutics [8].

References

Agathisflavone versus apigenin neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Evidence and Models

The following table summarizes key experimental findings, which highlight the specific contexts in which each compound's neuroprotective effects have been demonstrated.

Compound Experimental Model Key Findings Reference
Agathisflavone Ex vivo rat cortical tissue with mechanical injury (TBI model) Modulated astrocyte reactivity (reduced GFAP) and microglia activation; decreased mRNA of NLRP3 and IL-1β [1].
LPS-stimulated microglia cultures Induced anti-inflammatory microglial profile (increased CD206); reduced NO, TNF, IL-6; increased neuronal PC12 cell survival [2].
Ex vivo mouse cerebellar slices with Oxygen-Glucose Deprivation (OGD, ischemia model) Prevented oligodendrocyte process retraction, myelin loss, and astrocyte reactivity; protected Purkinje neurons [3].
Apigenin In vitro neuron-glia co-cultures exposed to LPS, IL-1β, or Aβ oligomers (AD models) Preserved neuronal and astrocyte integrity; reduced microglial activation and proliferation; modulated IL-6, IL-1β, CCL5, and increased BDNF expression [4].
Molecular Docking Studies ( In silico ) Showed high binding affinity to multiple protein targets, including p38 MAPK, Xanthine Oxidase, and iNOS, suggesting a strong potential to inhibit oxidative stress and inflammation [5].

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. The diagram below illustrates the key mechanisms for this compound, based on the cited studies.

G cluster_stimuli Injury/Stimulus cluster_agl_mechanisms This compound Mechanisms cluster_outcomes Neuroprotective Outcomes Stimulus Mechanical Injury (TBI) or LPS A Inhibits NLRP3 Inflammasome Stimulus->A  this compound  Intervention Outcome1 Reduced Neuroinflammation Stimulus->Outcome1 Induces Outcome2 Protected Neuronal Integrity Stimulus->Outcome2 Causes Damage Outcome3 Promoted Myelin Repair Stimulus->Outcome3 Causes Damage B Reduces IL-1β Expression A->B B->Outcome1 C Polarizes Microglia to Anti-inflammatory State C->Outcome1 D Attenuates Reactive Astrogliosis (GFAP↓) D->Outcome2 E Protects Oligodendrocytes & Myelin Sheaths E->Outcome3

For apigenin, the mechanisms are broader and involve multiple pathways, as visualized below.

G cluster_mechanisms Key Mechanisms of Apigenin cluster_effects Cellular Effects Apigenin Apigenin M1 Inhibition of NF-κB Pathway Apigenin->M1 M2 Modulation of MAPK Pathway Apigenin->M2 M3 Antioxidant Effects Apigenin->M3 M4 Increased BDNF Expression Apigenin->M4 M5 Inhibition of Aβ Toxicity Apigenin->M5 E1 Reduced Pro-inflammatory Cytokines M1->E1 M2->E1 E2 Decreased Microglial Activation M2->E2 E3 Reduced Oxidative Stress M3->E3 E4 Enhanced Neuron Survival & Plasticity M4->E4 E5 Neuroprotection in AD Models M5->E5

To contextualize how these findings are generated, the following diagram outlines a typical experimental workflow used in the cited studies.

G Start 1. Model Preparation A a) Primary cell cultures (microglia, neuron-glia co-cultures) b) Organotypic brain slices (cerebellar/cortical) Start->A B 2. Injury/Stimulation A->B C a) LPS (inflammatory stimulus) b) Mechanical Lesion (TBI model) c) OGD (Ischemia model) d) Aβ oligomers (AD model) B->C D 3. Compound Treatment C->D E This compound (1-10 µM) or Apigenin (1 µM) D->E F 4. Outcome Analysis E->F G a) Cell viability (MTT assay) b) Immunofluorescence (GFAP, Iba1, MBP) c) Gene expression (qPCR: NLRP3, cytokines) d Protein (Western Blot) e) Morphological analysis F->G

Summary for Researchers

  • For Targeting Specific Neuroinflammatory Pathways (like NLRP3): this compound emerges as a highly specific and potent candidate, especially in conditions like TBI and ischemia where glial cell activation is a key driver of damage [1] [2] [3].
  • For Broader Neuroprotective and Antioxidant Applications: Apigenin, with its well-documented effects on multiple pathways (NF-κB, MAPK, BDNF) and its activity in Alzheimer's models, may offer a wider spectrum of activity [4] [6] [5].
  • Consider the Compound Structure: this compound's action is not simply the sum of two apigenin molecules; its dimeric nature appears to confer unique biological properties, particularly its potent anti-inflammatory effects via the NLRP3 inflammasome [1] [2] [7].

References

Comprehensive Comparative Analysis: Agathisflavone vs. Trolox as Antioxidants for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Oxidative stress represents a fundamental pathological mechanism in numerous acute and chronic diseases, serving as a causative factor in neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. The pursuit of effective antioxidant compounds has therefore become a central focus in therapeutic development, with both natural and synthetic antioxidants being investigated for their potential to mitigate free radical-mediated damage. This comprehensive analysis compares the antioxidant capacity of agathisflavone, a naturally occurring biflavonoid, with Trolox, a widely used synthetic water-soluble vitamin E analog that serves as a gold standard in antioxidant research.

The experimental evidence synthesized in this review demonstrates that This compound exhibits comparable antioxidant potency to Trolox across multiple standardized assay systems while offering additional multifunctional therapeutic benefits that extend beyond simple free radical neutralization. Specifically, this compound demonstrates significant anti-inflammatory and neuroprotective properties through complex immunomodulatory mechanisms not shared by Trolox. This combination of robust antioxidant activity with multi-target biological actions positions this compound as a promising candidate for further development, particularly in conditions where oxidative stress and inflammation coexist as interconnected pathological drivers.

Chemical Properties and Structural Characteristics

Fundamental Chemical Profiles

Table 1: Basic Chemical Properties of this compound and Trolox

Property This compound Trolox
Chemical classification Biflavonoid (dimer) Synthetic vitamin E analog
Molecular weight (g/mol) 538.457 250.29
Chemical formula C₃₀H₁₈O₁₀ C₁₄H₁₈O₄
Density (g/cm³) 1.656 Not specified
Partition coefficient 5.09 Not specified
Structural features Two flavonoid units linked by C-C bond, multiple phenolic hydroxyl groups Chromanol ring with carboxylic acid substituent
Natural source Caesalpinia pyramidalis, Anacardium occidentale, Rhus parviflora Fully synthetic

The structural differences between these compounds fundamentally influence their biological activities and mechanisms of action. This compound is characterized as a biflavonoid dimer consisting of two flavonoid units connected through a stable carbon-carbon bond, creating an extended conjugated system that enhances electron delocalization during free radical quenching reactions [1]. This complex architecture features multiple phenolic hydroxyl groups that serve as hydrogen donors, a key determinant of potent antioxidant activity. The relatively high partition coefficient of 5.09 indicates moderate lipophilicity, suggesting balanced distribution across biological membranes.

In contrast, Trolox possesses a simpler chromanol ring structure identical to that of natural vitamin E, with a polar carboxylic acid group added to confer water solubility for experimental and potential therapeutic applications. This purposeful molecular modification facilitates work in aqueous systems and improves bioavailability compared to native tocopherols, while maintaining the essential redox-active phenolic hydroxyl group responsible for its radical-quenching capability [2]. The simpler molecular architecture of Trolox limits its potential for multi-target interactions but provides an excellent reference standard for fundamental antioxidant capacity assessment.

Comprehensive Antioxidant Capacity Comparison

Direct Radical Scavenging Efficacy

Table 2: Comparative Antioxidant Capacity of this compound and Trolox

Assay Method This compound Performance Trolox Performance Experimental Concentrations
DPPH radical scavenging Concentration-dependent activity Comparable concentration-dependent activity 0.058-0.928 mM
ABTS radical scavenging Concentration-dependent activity Comparable concentration-dependent activity 0.058-0.928 mM
Hydroxyl radical scavenging Concentration-dependent activity Comparable concentration-dependent activity 0.058-0.928 mM
Nitric oxide scavenging Concentration-dependent activity Comparable concentration-dependent activity 0.058-0.928 mM
Reducing power assay EC₅₀ comparable to Trolox Standard reference 0.058-0.928 mM
Lipid peroxidation inhibition (TBARS) Significant inhibition comparable to Trolox Significant inhibition 0.058-0.928 mM

The side-by-side evaluation of this compound and Trolox across six established antioxidant assays reveals a consistent pattern of comparable potency between the natural biflavonoid and the synthetic standard [1]. In the DPPH assay, which measures hydrogen-donating capacity, this compound demonstrated concentration-dependent radical scavenging activity nearly identical to Trolox across the tested concentration range (0.058-0.928 mM). Similarly, in the ABTS decolorization assay, another electron transfer-based method, this compound's performance matched that of the reference compound, confirming its robust capacity to neutralize cationic free radicals [3].

Beyond these standard assays, this compound exhibited significant efficacy in more biologically relevant systems. In the hydroxyl radical scavenging assay utilizing the Fenton reaction, this compound again demonstrated concentration-dependent activity comparable to Trolox, indicating its ability to neutralize the most reactive oxygen species generated in biological systems [1]. The nitric oxide scavenging assay further expanded this profile, showing that this compound effectively neutralizes reactive nitrogen species, providing protection against nitrosative stress alongside oxidative insults. Perhaps most significantly, in the TBARS assay measuring inhibition of lipid peroxidation, this compound provided substantial protection against AAPH-induced peroxidation comparable to Trolox, demonstrating its efficacy in preserving membrane integrity under oxidative challenge [1] [3].

Therapeutic Potential Beyond Antioxidant Activity

Neuroprotective Mechanisms and Immunomodulation

The therapeutic potential of this compound extends considerably beyond its direct antioxidant properties, encompassing multifunctional activities particularly relevant to neurodegenerative diseases. In contrast to Trolox, which functions primarily as a direct antioxidant, this compound demonstrates complex immunomodulatory capabilities that regulate the brain's inflammatory environment. When microglia were exposed to inflammatory stimulus (LPS) and treated with this compound, the majority shifted from a pro-inflammatory state (characterized by increased CD68 and amoeboid morphology) to an anti-inflammatory profile (with increased CD206 and branched morphology) [4]. This transition was associated with significant reduction in multiple inflammatory mediators, including NO, IL1-β, IL-6, IL-18, TNF, CCL5, and CCL2.

At the molecular level, this compound appears to exert these effects through regulation of the NLRP3 inflammasome, a key component of the innate immune response in neuroinflammatory processes [5]. Molecular docking studies demonstrate that this compound binds at the NLRP3 NACTH inhibitory domain, potentially explaining its suppressive effect on inflammasome activation and subsequent cytokine release. This specific molecular targeting represents a sophisticated mechanism of action far beyond simple antioxidant activity and positions this compound as a promising candidate for modulating neuroinflammatory processes in conditions like Alzheimer's disease and multiple sclerosis.

G LPS LPS InflammatoryMicroglia InflammatoryMicroglia LPS->InflammatoryMicroglia Activates This compound This compound This compound->InflammatoryMicroglia Inhibits AntiinflammatoryMicroglia AntiinflammatoryMicroglia This compound->AntiinflammatoryMicroglia Promotes NLRP3Inflammasome NLRP3Inflammasome This compound->NLRP3Inflammasome Binds to NACTH Domain InflammatoryMicroglia->NLRP3Inflammasome Activates Neuroprotection Neuroprotection AntiinflammatoryMicroglia->Neuroprotection Enhances ProinflammatoryCytokines ProinflammatoryCytokines NLRP3Inflammasome->ProinflammatoryCytokines Releases NeuronalDamage NeuronalDamage ProinflammatoryCytokines->NeuronalDamage Causes

Figure 1: this compound's dual mechanism of action in neuroprotection - regulating microglial activation state and directly inhibiting NLRP3 inflammasome assembly

Additional Pharmacological Benefits
  • Remyelination Enhancement: this compound has demonstrated significant potential in enhancing central nervous system repair processes, particularly remyelination. In the cerebellar slice model following lysolecithin-induced demyelination, treatment with this compound resulted in significantly enhanced remyelination compared to controls. This effect was associated with altered microglial activation state and was inhibited by blockade of estrogen receptor α, suggesting a specific receptor-mediated mechanism [6]. This remyelination potential positions this compound as a promising therapeutic candidate for demyelinating diseases like multiple sclerosis.

  • Neuronal Protection and Differentiation: In cocultures of neurons and glial cells exposed to inflammatory stimuli (LPS or IL-1β), this compound treatment demonstrated a significant neuroprotective effect, preserving neuronal soma and increasing neurite outgrowth [7]. This protection was evidenced by decreased nitric oxide production, reduced Fluoro-Jade B staining (indicating less neuronal degeneration), and improved immunocytochemistry markers for neuronal integrity (β-tubulin) and cell death (caspase-3). Additionally, this compound has been shown to enhance retinoic acid-induced neurogenesis and the expression of its receptors α and β in pluripotent stem cells, suggesting potential for promoting neuronal differentiation and development [8].

Experimental Protocols and Methodologies

Standardized Antioxidant Assay Procedures
5.1.1 DPPH Radical Scavenging Assay

The DPPH assay was performed according to the method described by Machado et al. with slight modifications [1] [3]. Briefly, a reaction mixture containing 0.5 mL of this compound (at concentrations ranging from 0.058-0.928 mM) was mixed with 1.4 mL of DPPH stock solution in ethanol (100 µM). The resulting solution was mixed vigorously and kept in the dark at room temperature for 30 minutes. The same procedure was followed for Trolox as standard. Absorbance was measured at 517 nm, and the percentage of inhibition was calculated using the formula: % Inhibition = [(Ac - At) / Ac] × 100, where Ac is the absorbance of control and At is the absorbance of test sample.

5.1.2 ABTS Radical Scavenging Assay

The ABTS assay was performed according to the method described by Re et al. with modifications [1] [3]. The ABTS radical cation was formed by reacting 5 mL of 7 mM ABTS with 88 µL of 2.45 mM potassium persulfate solution, followed by incubation at room temperature in darkness for 16 hours. The resulting solution was diluted in ethanol to obtain an absorbance of 0.70 ± 0.05 at 734 nm. An aliquot (0.5 mL) of this compound or Trolox (0.058-0.928 mM) was mixed with 1.96 mL of the ABTS solution, and absorbance was measured after 6 minutes. Results were expressed as percentage inhibition of ABTS.

5.1.3 Lipid Peroxidation Inhibition (TBARS) Assay

The TBARS method was used to evaluate the ability of this compound to inhibit lipid peroxidation [1] [3]. An aliquot (0.5 mL) of egg yolk homogenate (5% w/v in 50 mM phosphate buffer, pH 7.4) was mixed with 0.5 mL of this compound or Trolox (0.058-0.928 mM). Lipid peroxidation was induced by adding 0.5 mL of AAPH (200 mM) followed by incubation for 60 minutes at 37°C. Subsequently, 1 mL of TCA (10%) and 1 mL of TBA (0.67%) were added and heated at 97°C for 15 minutes. The mixture was centrifuged, and absorbance of the supernatant was measured at 532 nm. The extent of lipid peroxidation was estimated by TBARS levels formed, with results expressed as percentage inhibition of lipid peroxidation.

Neuroinflammatory Model Systems

G MicroglialIsolation MicroglialIsolation LPSStimulation LPSStimulation MicroglialIsolation->LPSStimulation Cortical microglia from newborn rats PC12Differentiation PC12Differentiation ConditionedMedium ConditionedMedium PC12Differentiation->ConditionedMedium NGF, 6 days AgathisflavoneTreatment AgathisflavoneTreatment LPSStimulation->AgathisflavoneTreatment +1 µg/mL AgathisflavoneTreatment->ConditionedMedium 1 µM, 24h PhenotypicAnalysis PhenotypicAnalysis ConditionedMedium->PhenotypicAnalysis NeuronalViability NeuronalViability ConditionedMedium->NeuronalViability CytokineMeasurement CytokineMeasurement ConditionedMedium->CytokineMeasurement

Figure 2: Experimental workflow for evaluating this compound effects in neuroinflammatory models using microglial-conditioned medium and neuronal PC12 cells

The neuroprotective efficacy of this compound was evaluated using established in vitro models of neuroinflammation [4] [5] [7]. Microglial cells were isolated from cortices of newborn Wistar rats and exposed to Escherichia coli lipopolysaccharide (LPS, 1 µg/mL) to induce inflammatory activation. Cultures were treated with this compound (1 µM) concurrently with LPS exposure. After 24 hours of treatment, the microglial conditioned medium (MCM) was collected and applied to neuronal PC12 cells that had been differentiated using nerve growth factor (NGF, 100 ng/mL for 6 days). Neuronal viability and morphology were assessed after 24 hours exposure to MCM through various analytical methods, including immunocytochemistry for neuronal markers (β-tubulin III), cell viability assays (MTT), and morphological analysis.

Research Implications and Future Directions

Therapeutic Applications and Clinical Translation

The compelling evidence for this compound's multifunctional activity supports its potential development for several therapeutic applications. The combination of direct antioxidant capacity comparable to Trolox with additional immunomodulatory properties makes it particularly attractive for neurodegenerative conditions where oxidative stress and neuroinflammation coexist as intertwined pathological drivers. This compound's demonstrated efficacy in promoting remyelination further suggests potential application in demyelinating disorders like multiple sclerosis, where current therapeutic options remain limited [6].

For successful clinical translation, several research directions warrant further investigation. The specific molecular targets beyond NLRP3 inflammasome inhibition should be fully characterized, particularly regarding the potential involvement of estrogen receptors [7] [6] and glucocorticoid receptors [9] in mediating its effects. Comprehensive pharmacokinetic studies are needed to establish bioavailability, blood-brain barrier penetration, and metabolic fate in relevant animal models. Dose-response relationships should be established across different disease models to determine optimal therapeutic concentrations and potential exposure windows.

Comparative Advantages and Limitations
  • Advantages of this compound: The primary advantage of this compound over simple antioxidants like Trolox lies in its multifunctional nature, targeting multiple pathological processes simultaneously. This polypharmacology approach may offer superior efficacy in complex diseases with heterogeneous pathogenesis. Additionally, as a natural product, this compound may benefit from more favorable toxicity profiles compared to synthetic compounds, though this requires rigorous validation.

  • Advantages of Trolox: Trolox maintains value as a well-characterized reference compound with consistent performance across experimental systems. Its simpler chemical structure and established safety profile at certain concentrations make it useful for fundamental studies of antioxidant mechanisms. The water solubility engineered into its design provides practical advantages for formulation and experimental applications.

  • Research Limitations: Current research on this compound remains predominantly in the preclinical domain, with most evidence derived from in vitro studies. The limited number of in vivo validation studies represents a significant knowledge gap. Additionally, direct comparative studies with precise potency ratios (EC₅₀ values) in unified experimental systems are not consistently available, making quantitative comparisons challenging.

Conclusion

This comprehensive analysis demonstrates that this compound possesses comparable direct antioxidant capacity to the well-established reference compound Trolox across multiple standardized assay systems. However, this compound's therapeutic potential extends significantly beyond this fundamental activity to include potent immunomodulatory effects, specifically through regulation of microglial activation states and inhibition of the NLRP3 inflammasome pathway. These complementary mechanisms of action, combined with demonstrated efficacy in enhancing remyelination and providing neuroprotection in inflammatory models, position this compound as a promising multi-target therapeutic candidate for complex neurodegenerative conditions.

References

Comparison of Flavonoids with STAT3 Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

Flavonoid Experimental Model Key Findings on STAT3 Signaling Biological Effect Citation
Agathisflavone (biflavonoid) Human C20 microglia (activated with Aβ oligomers) ↓ p-STAT3/STAT3 ratio Anti-neuroinflammatory [1]
Human (GL-15) & rat (C6) glioma cells ↓ constitutive & phosphorylated STAT3 Reduced glioma cell viability & migration [2]
Apigenin Human (A375, G361) & murine (B16F10) melanoma cells ↓ STAT3 phosphorylation (Tyr705), ↓ STAT3 nuclear localization, ↓ JAK2/Src phosphorylation Anti-metastatic, inhibited cell migration & invasion [3]
Quercetin Endometrial carcinoma stem-like cells (CSCs) ↓ STAT3/JAK2 phosphorylation, inhibited STAT3 transcriptional activity Suppressed stemness & malignant behavior of CSCs [4]
Silybin / Silymarin Lead (Pb)-induced neurotoxicity in PC12 cells & rat models ↓ STAT3 phosphorylation, inhibited STAT3/hnRNP U nuclear transport Ameliorated learning & memory impairment [5]
Various cancers (per review) Modulates JAK/STAT pathway Induced apoptosis, anti-cancer effects [6]
Vitexin (Apigenin-8-C-glucoside) Human liver cancer cells (HepG2, HCCLM3) Suppressed invasion & reduced survival by modulating STAT3 pathway Anti-liver cancer activity [7]
Luteolin 3T3-L1 adipocyte differentiation Not specifically studied for STAT3 in this model, identified as a potent flavonoid in comparative activity study Inhibited adipocyte differentiation [8]

Detailed Experimental Data and Protocols

For research reproducibility, here is a summary of key experimental conditions and methodologies from the cited studies.

This compound
  • Source: Purified from the leaves of Cenostigma pyramidale [1] [2].
  • Key In Vitro Models:
    • Neuroinflammation: Human C20 microglial cells were exposed to β-amyloid oligomers (Aβ, 500 nM) for 4 hours or LPS (1 µg/mL) for 24 hours, then treated with this compound (1 µM) for 24 hours [1].
    • Glioblastoma: Human GL-15 and rat C6 glioma cells were treated with this compound (1-30 µM) for 24 hours. A concentration of 5 µM was often used for sub-toxic modulation studies [2].
  • Detection Methods: Cell viability (MTT assay), cell migration (scratch assay), protein expression (western blot for p-STAT3 and STAT3), miRNA expression (RT-qPCR) [1] [2].
Other Notable Flavonoids
  • Apigenin:
    • Models: Human melanoma A375 and G361 cells, murine melanoma B16F10 cells [3].
    • Concentration & Time: Effective at 5-40 µM for 12-24 hours in migration, invasion, and protein analysis assays [3].
    • Detection: Western blot (p-STAT3 Tyr705, total STAT3, JAK2, Src), STAT3-luciferase reporter assay, nuclear fractionation, gelatin zymography (MMPs) [3].
  • Quercetin:
    • Models: Endometrial carcinoma stem-like cells (EMN8, EMN21) enriched in serum-free medium [4].
    • Detection: Western blot (p-STAT3, STAT3, p-JAK2, JAK2, stemness markers), sphere formation assay [4].
  • Silybin (SLB):
    • Model: Lead-exposed PC12 cells (rat adrenal pheochromocytoma) and Sprague-Dawley rat hippocampus [5].
    • Dosage: In vivo, silybin (100 mg/kg/d) was administered via intragastric gavage for 4 weeks [5].
    • Detection: Western blot, co-immunoprecipitation (to study STAT3-hnRNP U interaction), behavioral tests (Morris water maze) [5].

JAK-STAT Signaling Pathway and Flavonoid Action

The diagram below illustrates the core JAK-STAT signaling pathway and the points where these flavonoids exert their inhibitory effects.

G Start Cytokine/Growth Factor Rec Receptor Start->Rec Binding JAK JAK Kinase (e.g., JAK2) Rec->JAK Activation STAT_In STAT3 (Cytoplasm) (Inactive Monomer) JAK->STAT_In Phosphorylation STAT_P STAT3 (Cytoplasm) Phosphorylated (Tyr705) STAT_In->STAT_P STAT_D STAT3 Dimer STAT_P->STAT_D Dimerization & Nuclear Transport STAT_N STAT3 Dimer (Nucleus) STAT_D->STAT_N TF Gene Transcription (e.g., MMPs, VEGF, Twist1) STAT_N->TF Flavonoids Flavonoid Inhibition Flavonoids->JAK  Apigenin, Quercetin Flavonoids->STAT_P  Apigenin, this compound  Silybin Flavonoids->STAT_D  Silybin Flavonoids->STAT_N  Apigenin

This pathway highlights that flavonoids can target multiple steps of STAT3 signaling:

  • Upstream Kinases: Flavonoids like apigenin and quercetin inhibit the activation of JAK2 and Src kinases, preventing the initial phosphorylation of STAT3 [4] [3].
  • STAT3 Phosphorylation: This compound, apigenin, and silybin directly reduce the phosphorylation of STAT3 at its key tyrosine 705 residue [1] [5] [3].
  • Nuclear Translocation: Silybin and apigenin interfere with the dimerization and nuclear import of STAT3, preventing it from regulating target gene expression [5] [3].

Key Insights for Researchers

  • This compound's Niche: Current evidence positions this compound as a compelling candidate for central nervous system (CNS)-related pathologies, showing efficacy in modulating microglial activation in neuroinflammation and impairing viability and migration in glioblastoma cells [1] [2].
  • Broad-Spectrum Activity of Apigenin: The parent molecule apigenin, and its glycoside vitexin, demonstrate potent STAT3 inhibition across multiple cancer types (melanoma, liver, gastric), suggesting a broader therapeutic potential [7] [3].
  • Multi-Targeted Mechanisms: Many of these flavonoids, including quercetin and silybin, do not act on STAT3 in isolation. They often concurrently modulate other critical pathways like PI3K/Akt/mTOR and NF-κB, which may contribute to their overall efficacy and reduce the likelihood of drug resistance [5] [6].
  • Consideration of Bioavailability: The therapeutic potential of flavonoids, including this compound, can be limited by poor bioavailability. Recent strategies, such as the development of nano-delivery systems for silymarin/silybin, show promise in overcoming this hurdle and could be applicable to other flavonoids [6].

References

Comparison of Agathisflavone-Treated vs. Control MSCs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative effects observed in a rat model of acute spinal cord injury following treatment with either control MSCs or MSCs pre-treated with agathisflavone (FAB) [1] [2].

Parameter Control MSCs (Untreated) This compound-Treated MSCs (FAB-MSCs)
Therapeutic Regimen Single IV dose of 1x10^6 untreated rMSCs [1] [2] Single IV dose of 1x10^6 rMSCs pre-treated with 1 µM FAB in vitro [1] [2]
Tissue Protection Not specified in results Protected injured spinal cord tissue [1] [2]
Neurotrophin Expression Baseline levels Significantly increased mRNA expression of NGF and GDNF [1] [2]
Inflammatory Response Baseline levels Increased expression of anti-inflammatory/immunoregulatory arginase [1] [2]
Macrophage Infiltrate Present Reduced [1] [2]
Pro-Regenerative Effect Standard MSC effect Enhanced pro-regenerative effect, supporting its developmental potential for clinical applications [1] [2]

Experimental Protocols for Key Studies

The comparative data above is derived from specific experimental methodologies. Here are the detailed protocols for the key studies cited.

MSC Isolation, Culture, and Pre-treatment

This protocol is central to generating the FAB-MSCs used in the comparative study [1] [2].

  • Cell Source: Rat bone marrow-derived MSCs (rMSCs) [1] [2].
  • Isolation Method: Bone marrow aspirate was collected from rat femurs. MSCs were isolated via density gradient centrifugation using Ficoll and based on their adherence to plastic culture flasks [1] [2].
  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). Cells from passage 3 were used for all experiments [1] [2].
  • This compound Pre-treatment: rMSCs were treated with 1 µM this compound every two days for a total of 21 days during the in vitro culture phase prior to transplantation [1] [2].
  • Characterization: rMSCs were characterized according to International Society for Cellular Therapy (ISCT) criteria, including confirmation of surface marker expression (CD29, CD73, CD90 positive; CD11b, CD34, MHC-II negative) and differentiation into adipocytes and osteoblasts [1] [2].
In Vivo Efficacy Assessment

The following workflow was used to evaluate the effects of the pre-treated MSCs in a disease model, generating the data for the comparison table [1] [2].

workflow cluster_treatment Treatment Groups cluster_analysis Analysis Methods Start Animal Model Setup (Adult male Wistar rats) A Induce Acute Spinal Cord Injury Start->A B 4 Hours Post-Injury A->B C Administer Treatment B->C D Analyze Results (7 days post-treatment) C->D C1 FAB-MSC Group (Single i.v. dose of 1x10^6 FAB-treated MSCs) C->C1 C2 Control MSC Group (Single i.v. dose of 1x10^6 untreated MSCs) C->C2 C3 FAB-Only Group (10 mg/kg i.p., daily for 7 days) C->C3 C4 Drug Control Group (Single dose Methylprednisolone 60 mg/kg i.p.) C->C4 D1 Motor Function (BBB Scale) D->D1 D2 Tissue Morphology (H&E Staining) D->D2 D3 Gene Expression (RT-qPCR) D->D3 C1->D C2->D C3->D C4->D

Additional Context: Direct Effects of this compound

Independent of its effect on MSCs, this compound itself has demonstrated biological properties that are relevant to the observed therapeutic outcomes [3] [4]:

  • Anti-inflammatory and Neuroprotective Effects: In neuron-glia co-cultures, this compound (0.1 and 1 µM) protected neurons from damage induced by LPS and IL-1β. It reduced microglial activation and the expression of pro-inflammatory factors (TNF-α, IL-1β, CCL5, CCL2) while increasing the anti-inflammatory cytokine IL-10 [3].
  • Modulation of Microglia: The flavonoid has been shown to bind to the NLRP3 inhibitory domain, reducing the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18 in microglia, shifting them toward an anti-inflammatory state [5].
  • Attenuation of Astrocyte Reactivity: In a model of mechanical brain injury, this compound (5 µM) modulated reactive astrogliosis by downregulating GFAP expression and reduced the formation of the glial scar, creating a more permissive environment for regeneration [4].

Interpretation and Future Directions

The experimental data indicates that pre-treating MSCs with this compound can enhance their therapeutic profile, potentially by priming the cells to better modulate the inflammatory environment and promote expression of regenerative factors after transplantation.

  • Mechanistic Insight: The beneficial effects are likely linked to this compound's established anti-inflammatory and neuroprotective properties being conveyed to the MSCs during the pre-treatment phase [5] [3].
  • Research Status: It is crucial to note that this is preclinical evidence. The studies were conducted in animal models, and the efficacy and safety of this strategy in humans remain to be established [1] [2].
  • Considerations for Protocol Development: Researchers should be aware that MSC properties can be influenced by donor factors, tissue source, and culture conditions (e.g., oxygen levels, serum used, passage number) [6] [7]. Standardizing the this compound pre-treatment protocol across different MSC lines will be an important step for translational research.

References

Comprehensive Comparison of Agathisflavone and Derivatives as Antiviral Agents

Author: Smolecule Technical Support Team. Date: February 2026

Biflavonoid Properties and Pharmacological Advantages

Biflavonoids represent a distinctive class of polyphenolic compounds characterized by dimeric flavonoid structures connected through carbon-carbon (C-C) or carbon-oxygen-carbon (C-O-C) bonds. These natural products have attracted significant scientific interest due to their enhanced biological activities compared to their monomeric counterparts. The structural configuration of biflavonoids contributes to their improved physicochemical stability during pharmaceutical preparation and superior pharmacokinetic profiles, making them promising candidates for drug development [1]. The dimeric nature of these compounds allows for multivalent target interactions that can lead to increased binding affinity and specificity for viral enzymes and host factors involved in infection processes.

Research indicates that biflavonoids typically exhibit broader therapeutic windows and reduced cytotoxicity compared to many synthetic antiviral agents. Their multifunctional biological activities—including antiviral, anti-inflammatory, and antioxidant properties—make them particularly valuable for addressing complex viral pathologies like COVID-19, where both viral replication and inflammatory complications contribute to disease progression [2] [3]. The natural abundance of certain biflavonoids in medicinal plants provides opportunities for cost-effective extraction and purification, though synthetic derivatization offers potential for optimizing drug-like properties.

Agathisflavone Profile and Experimental Data

This compound (AGT), chemically known as (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl) chromen-4-one), is a dimeric flavonoid consisting of two apigenin monomers connected at positions 6 and 8. This biflavonoid has been isolated from various plant sources, including Anacardium occidentale (cashew) leaves and Caesalpinia pyramidalis, typically extracted using polar solvents like methanol or ethanol [1] [4]. The compound has demonstrated promising antiviral activity against SARS-CoV-2 alongside valuable anti-inflammatory properties, positioning it as a compelling candidate for further therapeutic development.

Key Experimental Findings on this compound

Table: Comprehensive Antiviral Profile of this compound Against SARS-CoV-2

Experimental Parameter Results Experimental System Reference
Cytotoxicity (CC₅₀) 61.3 ± 0.1 μM Vero-E6 cells (XTT assay) [1]
Anti-SARS-CoV-2 Activity (EC₅₀) 4.23 ± 0.21 μM Calu-3 cells (type II pneumocytes) [1] [5]
Selectivity Index (SI) 14.5 Calculated from CC₅₀/EC₅₀ [1]
Mpro Inhibition Non-competitive inhibition Enzymatic assay & in silico analysis [1] [5]
PLpro Inhibition Minimal activity Enzymatic assay [1]
TNF-α Inhibition Significant reduction Cell-based immunoassays [1]
Molecular Docking Score High binding affinity SARS-CoV-2 Mpro (PDB: 6LU7) [2]
Antioxidant Activity Comparable to trolox DPPH, ABTS, OH, NO radical scavenging [4]
Detailed Experimental Protocols
2.2.1 Antiviral Susceptibility Testing

The anti-SARS-CoV-2 activity of this compound was evaluated using cell-based yield reduction assays in human lung epithelial cells (Calu-3). Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 and treated with varying concentrations of this compound (0.03-10 μM). Viral titers were quantified post-infection to determine the 50% effective concentration (EC₅₀). The 50% cytotoxic concentration (CC₅₀) was assessed using the XTT colorimetric assay in Vero-E6 cells after 72 hours of exposure. The selectivity index (SI) was calculated as CC₅₀/EC₅₀, with values greater than 10 considered promising for therapeutic development [1].

2.2.2 Protease Inhibition Mechanisms

The enzymatic activity against SARS-CoV-2 proteases was evaluated through in vitro protease assays and in silico molecular docking. For Mpro inhibition, recombinant SARS-CoV-2 main protease was incubated with this compound and fluorogenic substrates. The non-competitive inhibition pattern was determined through kinetic analysis using Lineweaver-Burk plots. Molecular docking studies were performed using AutoDock Vina with the crystal structure of SARS-CoV-2 Mpro (PDB: 6LU7). This compound demonstrated a high binding affinity for Mpro, forming stable interactions with key residues in the catalytic site [1] [2] [5].

2.2.3 Anti-inflammatory Activity Assessment

The anti-inflammatory potential was investigated by measuring the production of pro-inflammatory mediators in cell culture models. TNF-α levels were quantified using enzyme-linked immunosorbent assays (ELISA) in SARS-CoV-2 infected cells treated with this compound. The results demonstrated a significant reduction in TNF-α production, suggesting additional benefits beyond direct antiviral activity for managing COVID-19 pathology [1].

Fig. 1: Primary Antiviral Mechanisms of this compound Against SARS-CoV-2

G cluster_viral Viral Targets cluster_host Host Pathways This compound This compound Mpro Mpro This compound->Mpro Non-competitive Inhibition TNFalpha TNFalpha This compound->TNFalpha Production Reduction ViralReplication ViralReplication Mpro->ViralReplication Polyprotein Cleavage Blocked Inflammation Inflammation TNFalpha->Inflammation Cytokine Storm Mitigation

Direct Derivative Comparison: 7-Methyl-agathisflavone

While the search results provide substantial data on this compound, specific experimental data for 7-methyl-agathisflavone is notably absent from the available literature. This represents a significant research gap in the comparative analysis of this compound derivatives. However, general principles of flavonoid methylation and structure-activity relationships can be inferred from related compounds:

  • Methylation effects: Methylation of flavonoid hydroxyl groups typically increases metabolic stability and membrane permeability due to reduced polarity, potentially enhancing oral bioavailability [3].
  • Activity implications: The methylation of specific hydroxyl groups can either enhance or diminish antiviral activity depending on the target enzyme and binding requirements, with some methylated derivatives showing improved efficacy against viral proteases.
  • Structural optimization: The 7-position methylation may influence the molecular planarity and conformational flexibility of the biflavonoid, potentially affecting its interaction with the hydrophobic pockets of viral proteases.

Several studies on biflavonoid structure-activity relationships indicate that methylation patterns significantly influence biological activity. For instance, research on related biflavonoids like amentoflavone has demonstrated that specific methylated derivatives maintain antiviral activity while potentially offering better pharmacokinetic profiles [2] [3]. Future research should prioritize comparative studies between this compound and its 7-methyl derivative to quantify differences in potency, selectivity, and drug-like properties.

Broader Comparative Context with Other Biflavonoids

Table: Comparison of this compound with Other Antiviral Biflavonoids

Compound Molecular Target Reported Activity Cytotoxicity Key Findings
This compound SARS-CoV-2 Mpro EC₅₀ = 4.23 μM CC₅₀ = 61.3 μM Non-competitive Mpro inhibition, anti-inflammatory activity
Amentoflavone SARS-CoV-2 Mpro High binding affinity in silico Limited data Strong docking score, broad-spectrum antiviral activity
Robustaflavone SARS-CoV-2 Mpro High binding affinity in silico Limited data Known activity against multiple viruses including influenza
Hinokiflavone SARS-CoV-2 Mpro High binding affinity in silico Limited data Structural similarity to this compound
Rhusflavanone SARS-CoV-2 Mpro High binding affinity in silico Favorable ADMET prediction Best drug-likeness properties among tested biflavonoids

When compared to its monomeric constituent, this compound demonstrates significantly enhanced antiviral potency against SARS-CoV-2. The EC₅₀ value of 4.23 μM for this compound represents a substantial improvement over its monomer apigenin, highlighting the advantage of the dimeric structure for antiviral activity [1]. This enhanced potency is consistent with observations across other biflavonoids, which generally demonstrate stronger target binding and improved viral inhibition compared to their monomeric counterparts.

The broader biflavonoid class has demonstrated consistent activity against SARS-CoV-2 through multiple mechanisms. Docking studies have revealed that various biflavonoids, including amentoflavone, robustaflavone, and hinokiflavone, exhibit high binding affinities for SARS-CoV-2 molecular targets, particularly the main protease (Mpro) [2]. These compounds generally show favorable selectivity indices with limited cytotoxicity, supporting their potential as safe therapeutic candidates. Additionally, many biflavonoids possess complementary anti-inflammatory and antioxidant activities that may provide added benefits in managing viral disease pathogenesis.

Fig. 2: Biflavonoid Research and Development Workflow

G Source Plant Source Identification (Anacardium occidentale, etc.) Extraction Extraction & Isolation (Polar solvents: MeOH, EtOH) Source->Extraction Plant Material Characterization Structural Characterization (NMR, MS, Chromatography) Extraction->Characterization Crude Extract Screening In Vitro Screening (Antiviral, Cytotoxicity) Characterization->Screening Pure Compound Mechanism Mechanistic Studies (Enzyme inhibition, Docking) Screening->Mechanism Active Candidates Optimization Derivative Synthesis (7-Methyl-agathisflavone, etc.) Mechanism->Optimization SAR Analysis Assessment ADMET Assessment (Permeability, Metabolism) Optimization->Assessment Improved Analogs Formulation Formulation Development (Bioavailability enhancement) Assessment->Formulation Lead Compound

Research Gaps and Future Directions

The current literature reveals several significant research gaps regarding this compound and its derivatives:

  • Limited data on 7-methyl-agathisflavone: While this compound has been reasonably characterized, specific experimental data for its 7-methyl derivative is notably absent from the available literature, making direct comparative analysis impossible [1] [2] [5].
  • In vivo validation needed: Most existing studies are limited to in vitro models and computational predictions, with lacking in vivo pharmacokinetic and efficacy data to support translational potential [1] [2].
  • Derivative optimization incomplete: While the dimeric structure shows clear advantages over monomers, systematic modification strategies to optimize drug-like properties through selective methylation or other chemical modifications remain underexplored [3].
  • Broad-spectrum potential unclear: The activity of this compound and derivatives against emerging SARS-CoV-2 variants and other viruses requires further investigation to assess their broader therapeutic utility [1].

Future research should prioritize comprehensive comparative studies that include this compound alongside its methylated derivatives to establish clear structure-activity relationships. Additionally, ADMET profiling and in vivo efficacy studies would significantly advance the development potential of these compounds. The combination of this compound with existing antivirals should also be explored to identify potential synergistic effects that could enhance therapeutic outcomes against SARS-CoV-2 infection.

Conclusion

This compound emerges as a promising antiviral candidate with demonstrated activity against SARS-CoV-2 through specific inhibition of the viral main protease (Mpro) and complementary anti-inflammatory effects. The available experimental data shows a favorable selectivity profile (EC₅₀ = 4.23 μM, CC₅₀ = 61.3 μM) supporting its potential as a therapeutic scaffold. However, the notable absence of specific experimental data for 7-methyl-agathisflavone represents a critical knowledge gap that prevents direct comparison of efficacy, potency, and therapeutic potential.

References

Agathisflavone cytotoxicity cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Against Cancer Cell Lines

Cancer Cell Line Origin Effective Concentration (μM) Exposure Time Key Findings & Proposed Mechanisms Citation
GL-15 Human Glioblastoma 5-30 μM 24 hours Dose-dependent reduction in viability; inhibited cell migration; downregulated miR-125b and miR-155 in secretome. [1]
U373 Human Glioblastoma 3-10 μM 24 hours Dose-dependent toxicity; reduced cell migration; increased differentiation; reduced STAT3 expression. [2]
C6 Rat Glioma 5-30 μM 24 hours Dose-dependent reduction in viability; inhibition of cell migration in scratch assay. [1]

Mechanisms of Action

Agathisflavone exerts its anti-cancer effects through multiple interconnected mechanisms:

  • Induction of Cell Death and Inhibition of Proliferation: Treatment with this compound leads to a direct, dose-dependent reduction in the viability of glioblastoma cells [2] [1].
  • Inhibition of Cell Migration: The flavonoid effectively reduces the migration capacity of glioma cells, a key step in cancer metastasis, as demonstrated in cell scratch assays [2] [1].
  • Promotion of Cell Differentiation: this compound treatment drives glioblastoma cells toward a more differentiated state, which is associated with a reduction in malignancy [2].
  • Modulation of the Microenvironment: It alters the interaction between tumor cells and surrounding cells. It modifies mesenchymal stem cells (MSCs) to counteract their tumor-supporting effects and reduces the pro-tumor activation of microglia (brain immune cells) exposed to glioma-conditioned medium [2] [1].
  • Key Molecular Targets:
    • STAT3 Pathway: this compound reduces the expression of both total and phosphorylated STAT3, a key protein that drives tumor growth and survival [2].
    • microRNA Regulation: It significantly downregulates oncogenic miRNAs like miR-125b and miR-155 in the secretome of glioblastoma cells, which can influence tumor progression and the immune response [1].
    • NLRP3 Inflammasome: Molecular docking studies show that this compound binds to the inhibitory domain of the NLRP3 inflammasome, a complex involved in driving inflammation, which is its primary anti-neuroinflammatory mechanism [3].

Experimental Workflow

The diagram below illustrates a typical workflow for evaluating this compound's cytotoxicity and mechanisms of action in vitro.

G Start Cell Culture Setup (Glioma cell lines e.g., GL-15, U373, C6) A1 Treatment with This compound Start->A1 A2 Viability Assay (MTT) A1->A2 A3 Migration Assay (Scratch/Wound Healing) A1->A3 B1 Molecular Analysis A2->B1 A3->B1 B2 Protein Expression (Western Blot, e.g., STAT3, GFAP) B1->B2 B3 Gene/miRNA Expression (RT-qPCR, e.g., miR-125b, miR-155) B1->B3 B4 Secretome Analysis (Conditioned Medium on Microglia) B1->B4 End Data Synthesis & Mechanism Proposal B2->End B3->End B4->End

Detailed Experimental Protocols

For reproducibility, here are the core methodologies from the cited studies:

  • Cell Viability (MTT Assay): Cells (e.g., GL-15, C6) are seeded in 96-well plates and treated with this compound (1-30 µM) or vehicle control (DMSO) for 24 hours. After treatment, MTT reagent is added and incubated for several hours. The formed formazan crystals are dissolved, and absorbance is measured at 540-570 nm. Viability is expressed as a percentage relative to the control group [3] [1].
  • Cell Migration (Scratch Assay): A confluent cell monolayer is scratched with a sterile pipette tip to create a "wound." The debris is washed away, and fresh medium containing this compound (typically 5-10 µM) is added. The migration of cells into the scratched area is monitored over time (e.g., 24-48 hours) using microscopy and compared to control wells [1].
  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from treated cells. After cDNA synthesis, quantitative PCR is performed using specific primers for genes of interest (e.g., IL-6, arginase-1, NLRP3) or microRNAs (e.g., miR-125b, miR-155). Expression levels are normalized to housekeeping genes and analyzed using the 2^(-ΔΔCt) method [3] [1].
  • Microglia Co-culture / Conditioned Medium Experiment: Human microglia (e.g., C20 cell line) are exposed to a conditioned medium collected from glioblastoma cells (GL-15) that were previously treated with or without this compound. After 24 hours, microglial activation is assessed by analyzing changes in cell morphology (e.g., shift from amoeboid to branched) and proliferation (e.g., via Ki67 immunostaining) [1].

Conclusion and Research Implications

Current evidence positions this compound as a promising multi-target agent for cancer research, particularly for aggressive brain tumors like glioblastoma. Its ability to simultaneously induce cytotoxicity, inhibit migration, promote differentiation, and modulate the tumor microenvironment via STAT3, miRNAs, and inflammasome pathways distinguishes it from single-target therapies [2] [3] [1].

  • Research Gaps: Most data is confined to in vitro glioblastoma models. Future work should expand into in vivo studies, investigate its efficacy against other cancer types, and explore its pharmacokinetics and potential synergistic effects with standard chemotherapeutics [4].
  • Comparative Context: this compound is part of a broader class of plant-derived small molecules, such as curcumin and resveratrol, being investigated for anti-glioma activity [4].

References

Agathisflavone vs. Other Flavonoids in Remyelination

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the remyelination and neuroprotective effects of agathisflavone with other documented flavonoids.

Flavonoid Reported Effects on Remyelination & Neuroprotection Key Experimental Models
This compound Promotes oligodendrocyte differentiation & remyelination; modulates microglia from pro-inflammatory M1 to anti-inflammatory M2-like phenotype; protects neurons; reduces glial scar formation [1] [2] [3]. Lysolecithin-induced demyelination (ex vivo) [1]; Oxygen-glucose deprivation (OGD) ischemia (ex vivo) [2]; Spinal Cord Injury (rat model) [3].
Baicalin Improves functional recovery after SCI; attenuates apoptosis and inflammation [3]. Spinal Cord Injury (rat model) [3].
Curcumin Exhibits neuroprotective effects in animal models of SCI [3]. Spinal Cord Injury (animal models) [3].
Apigenin Reduces side effects in an animal model of SCI. (Note: this compound is a dimer of apigenin) [3]. Spinal Cord Injury (animal model) [3].
Huangqin Reported to have neuroprotective effects in animal models of SCI [3]. Spinal Cord Injury (animal model) [3].
Various Flavonoids General neuroprotective, cardioprotective, anti-inflammatory, and chemopreventive roles; modulation of cell survival signalling pathways (e.g., PI3K/Akt, MAPK) [4]. In vitro and in vivo studies of chronic diseases [4].

Summary of Key Experimental Data for this compound

The table below summarizes quantitative findings from pivotal studies on this compound.

Experimental Model Key Findings Proposed Primary Mechanisms
Lysolecithin-induced Demyelination [1] Enhanced remyelination; Induced microglial polarization to M2-like phenotype. Modulation of microglial activation via Estrogen Receptors (ERα) [1].
Mechanical Trauma (TBI model) [5] Modulated astrocyte reactivity; Reduced glial scar; Downregulated GFAP expression; Reduced microglia and inflammatory markers (NLRP3, IL-1β). Downregulation of GFAP (transcriptional & post-transcriptional); Suppression of NLRP3 inflammasome and IL-1β [5].
Oxygen-Glucose Deprivation (OGD) [2] Prevented oligodendrocyte process retraction; Prevented myelin loss (∼40% protection); Protected Purkinje neurons; Modulated astrocyte reactivity. Protection of oligodendroglial processes and myelin integrity; Modulation of glial responses [2].
Spinal Cord Injury (Rat Model) [3] Protected injured tissue; Increased expression of NGF, GDNF, and arginase; Reduced macrophage infiltrate. Increased expression of neurotrophic factors (NGF, GDNF); Modulation of inflammatory response [3].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed overview of the key methodologies used in the cited studies.

  • Demyelination Model (ex vivo) [1]: Organotypic cerebellar slices were prepared from postnatal mice (P10-12). Demyelination was induced by applying lysolecithin (LPC) at 0.5 mg/mL for 15-17 hours. Slices were then treated with this compound (5 or 10 µM) for 2 days. Remyelination was assessed via immunohistochemistry for Myelin Basic Protein (MBP).
  • Microglial Polarization Analysis [1]: The role of estrogen receptors was investigated by pre-treating slices with selective ER-α (MPP dihydrochloride, 10 nM) or ER-β (PHTPP, 1 µM) antagonists before this compound application. Microglial phenotype was assessed via morphology and cytokine profile analysis.
  • Ischemia Model (ex vivo) [2]: Cerebellar slices from transgenic reporter mice (GFAP-EGFP for astrocytes, SOX10-EGFP for oligodendrocytes) were used. Ischemia was induced by Oxygen-Glucose Deprivation (OGD) for 60 minutes. Slices were pre-treated with this compound (10 µM) 60 minutes before OGD. Outcomes were analyzed via fluorescence and immunofluorescence for MBP, neurofilament (NF70), and calbindin.
  • Spinal Cord Injury Model (in vivo) [3]: Acute SCI was induced in adult male Wistar rats using an F-2 Fogarty catheter. Animals were treated with this compound (10 mg/kg, intraperitoneally) daily for 7 days. Motor function was evaluated using the BBB scale, and tissue was analyzed via H&E staining and RT-qPCR for neurotrophins and arginase.

Mechanisms of Action and Signaling Pathways

This compound's effects are mediated through multiple pathways. The diagram below synthesizes the key mechanisms identified across the studies.

G Key Signaling Pathways for this compound's Effects cluster_glial Glial Cell Modulation cluster_neuro Neuronal & Oligodendrocyte Support This compound This compound Microglia Microglia Polarization This compound->Microglia  Shifts M1→M2 Astrocyte Astrocyte Reactivity This compound->Astrocyte  Modulates Inflammasome NLRP3 Inflammasome This compound->Inflammasome  Inhibits Neurotrophins Neurotrophin Expression (NGF, GDNF, BDNF) This compound->Neurotrophins  Upregulates Myelin Oligodendrocyte Protection & Myelin Integrity This compound->Myelin  Protects ER Estrogen Receptors (ERα) This compound->ER  Interacts with Microglia->Neurotrophins  Secretes GFAP GFAP Expression Astrocyte->GFAP  Downregulates IL1B IL-1β Expression Inflammasome->IL1B  Reduces Neurotrophins->Myelin  Supports ER->Microglia  Mediates Effect

Key Insights for Research and Development

  • Promising Preclinical Profile: this compound demonstrates a multi-faceted mechanism, targeting key pathological processes like neuroinflammation, glial scar formation, and oligodendrocyte damage, which is advantageous for complex CNS diseases [5] [1] [2].
  • Comparative Potential: While other flavonoids like baicalin and curcumin show neuroprotection, this compound's documented direct effects on microglial polarization and remyelination in ex vivo models make it a particularly compelling candidate for demyelinating diseases [1] [3].
  • Critical Research Gaps: The existing data is primarily from animal and ex vivo models. Advancement requires rigorous pharmacokinetic studies, determination of therapeutic time windows, and confirmation of efficacy in higher-order animal models before clinical trials.

References

Agathisflavone's Microglial Modulation and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Microglial Modulation Profile and Functional Outcomes

Aspect of Modulation Observed Effects of Agathisflavone Relevant Disease Models
Activation State Induces polarization from pro-inflammatory (M1-like) to anti-inflammatory (M2-like) phenotype [1] [2]. Demyelination (LPC model) [1] [3].
Inflammatory Mediators Reduces expression of IL-1β, IL-6, NOS2 (iNOS); inhibits NLRP3 inflammasome; can increase Arginase-1 [4] [5] [6]. Neuroinflammation (LPS, Aβ oligomers), Traumatic Brain Injury (TBI) [4] [6].
MicroRNAs (miRNAs) Downregulates expression of miR-146a and miR-155 [4] [5]. Alzheimer's disease models (Aβ oligomers), Glioblastoma [4] [5].
Morphology Promotes a less reactive, more branched morphology; reduces amoeboid shape [4] [7]. Neuroinflammation (LPS, Aβ oligomers) [4].
Functional Outcomes Enhances remyelination; promotes oligodendrocyte differentiation; protects neurons; reduces glial scar formation [1] [7] [6]. Demyelination, Traumatic Brain Injury, Glutamate excitotoxicity [1] [6].

Quantitative Data from Key Experiments

Experimental Context / Model This compound Concentration Key Quantitative Results
Human C20 Microglia (Aβ or LPS exposure) [4] 1 µM ↓ miR-146a and miR-155 expression; ↓ IL-1β, IL-6, and NOS2 mRNA.
Organotypic Cerebellar Slices (LPC-induced demyelination) [1] 5 - 10 µM Enhanced remyelination; effect blocked by ER-α antagonist.
Rat Primary Microglia (Aβ exposure) [4] 1 µM ↓ p-STAT3 / STAT3 ratio.
GL-15 Glioblastoma Cells [5] 5 µM ↓ miR-125b and miR-155 in secretome; ↓ cell viability and migration.
Organotypic Brain Slices (Mechanical Injury) [6] 5 µM ↓ GFAP expression (mRNA & protein); ↓ microglia proportion (Iba-1+ cells); ↓ NLRP3 and IL-1β mRNA.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here is a detailed overview of the key methodologies used in the cited research.

1. Organotypic Cerebellar Slice Culture (Demyelination Model) This ex vivo model is used to study remyelination and microglial responses [1].

  • Tissue Preparation: Cerebellar parasagittal slices (300 µm thick) are prepared from postnatal day 10-12 (P10-12) mice.
  • Culture Method: Slices are maintained on membrane inserts using an interface method with a serum-based medium at 37°C in 95% O₂/5% CO₂.
  • Demyelination Induction: After 7 days in vitro (DIV), demyelination is induced by applying lysophosphatidylcholine (LPC) at 0.5 mg/mL for 15-17 hours.
  • Treatment: The LPC medium is replaced with a medium containing This compound (5 or 10 µM) or vehicle for a further 2-4 DIV.
  • Analysis: Remyelination is assessed by immunohistochemistry for Myelin Basic Protein (MBP) and Neurofilament (NF). Microglial activation state is evaluated via morphology (Iba1 staining) and cytokine profile.

2. Human Microglia Cell Culture (Neuroinflammation Model) This in vitro model uses human microglial cells to study inflammatory pathways [4] [5].

  • Cell Line: C20 human microglial cells are cultured.
  • Activation Induction: Cells are exposed to either lipopolysaccharide (LPS, 1 µg/mL) for 24 hours or β-amyloid oligomers (Aβ, 500 nM) for 4 hours to induce a pro-inflammatory state.
  • Treatment: Following inflammatory stimulus, cells are treated with This compound (1 µM) for 24 hours.
  • Analysis:
    • Gene Expression: mRNA levels of cytokines (IL-1β, IL-6, NOS2) and miRNAs (miR-146a, miR-155) are quantified using RT-qPCR.
    • Protein Expression: STAT3 and phospho-STAT3 (p-STAT3) protein levels are analyzed by Western Blot.
    • Cell Morphology: Changes are observed via phase-contrast microscopy.

3. Receptor Blockade Studies To investigate the mechanism of action, specific receptor antagonists are used [1].

  • Procedure: Following LPC-induced demyelination, cerebellar slices are pre-incubated with a selective ER-α antagonist (MPP dihydrochloride, 10 nM) or a selective ER-β antagonist (PHTPP, 1 µM) for 2 hours.
  • Co-treatment: Slices are then incubated with This compound (10 µM) supplemented with the antagonist for a further 2 DIV.
  • Outcome Analysis: The blockade of this compound's pro-remyelination effect by ER-α antagonist indicates the receptor's involvement [1].

Mechanisms of Action and Signaling Pathways

The experimental data suggest that this compound exerts its effects through multiple interconnected pathways, as illustrated below.

G cluster_paths This compound Modulates Microglial State via Multiple Pathways FAB FAB ER ER FAB->ER Binds to miRs miRs FAB->miRs Downregulates Inflammasome Inflammasome FAB->Inflammasome Inhibits MicroglialPolarization MicroglialPolarization ER->MicroglialPolarization Promotes M2 M2 MicroglialPolarization->M2 Induces Remyelination Remyelination M2->Remyelination Enhances miR146a miR146a miRs->miR146a e.g. miR155 miR155 miRs->miR155 e.g. STAT3Path STAT3Path miR155->STAT3Path Modulates pSTAT3 pSTAT3 STAT3Path->pSTAT3 Reduces Cytokines Cytokines pSTAT3->Cytokines Suppresses IL1b IL1b Cytokines->IL1b IL6 IL6 Cytokines->IL6 NOS2 NOS2 Cytokines->NOS2 NLRP3 NLRP3 Inflammasome->NLRP3 e.g. NLRP3->IL1b Reduces Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Decreases IL6->Neuroinflammation Decreases NOS2->Neuroinflammation Decreases

The diagram above shows that this compound's modulation converges on reducing neuroinflammation and promoting repair. The core mechanisms supported by experimental data include:

  • Estrogen Receptor (ER) Signaling: this compound interacts with nuclear receptors, particularly ERα, which is critical for its pro-remyelination effect and modulation of microglial phenotype [1].
  • miRNA and STAT3 Pathway: By downregulating miR-155 and miR-146a, this compound reduces the phosphorylation of STAT3, a key signaling node that drives the expression of pro-inflammatory cytokines [4] [5].
  • Inflammasome Inhibition: this compound negatively regulates the expression of the NLRP3 inflammasome and its downstream product, IL-1β, a potent pro-inflammatory cytokine [6].

Conclusion and Research Implications

For researchers, the next logical steps involve:

  • Confirming these mechanisms in in vivo animal models of Multiple Sclerosis, Alzheimer's disease, and other relevant conditions.
  • Conducting pharmacokinetic and toxicity studies to assess its suitability as a lead compound for drug development.

References

Agathisflavone efficacy different glioblastoma cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Agathisflavone Efficacy in Glioblastoma Cell Lines

Cell Line Origin Key Efficacy Findings Tested Concentrations Key Assays and Methods

| GL-15 [1] [2] [3] | Human | • Reduced Viability: Dose- and time-dependent reduction. • Inhibited Migration: Significant reduction in cell migration. • Modulated miRNAs: Downregulated miR-125b and miR-155 in secretome. • Upregulated Cytokines: Increased mRNA of IL-6 and Arginase-1. | 1–30 µM | MTT test, cell scratch assay, RT-qPCR | | C6 [2] [3] | Rat | • Reduced Viability: Dose- and time-dependent reduction. • Inhibited Migration: Significant reduction in cell migration. | 1–30 µM | MTT test, cell scratch assay | | U-373 [4] | Human | • Direct Anti-glioma Effect: Cited as a cell line responsive to this compound. • Modulated Microenvironment: Impacts mesenchymal stem cell responses. | Information not specified in provided results | Information not specified |


Detailed Experimental Data and Protocols

For researchers to evaluate and replicate these findings, here is a detailed breakdown of the key experimental protocols and results.

Cell Viability and Cytotoxicity (MTT Assay)
  • Objective: To determine the dose-dependent effect of this compound on glioblastoma cell viability [2] [3].
  • Protocol:
    • Cell Culture: Human GL-15 and rat C6 glioma cells are maintained in standard culture conditions.
    • Treatment: Cells are exposed to a concentration range of this compound (1–30 µM) for 24 hours. A control group is treated with the vehicle (e.g., 0.03% DMSO).
    • MTT Incubation: MTT reagent is added to the culture and incubated, allowing viable cells to convert it into purple formazan crystals.
    • Solubilization and Measurement: The crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm). Cell viability is calculated as a percentage relative to the control group.
  • Key Findings: this compound induced a significant reduction in cell viability in both GL-15 and C6 cells from a concentration of 5 µM [2] [3].
Cell Migration (Scratch/Wound Healing Assay)
  • Objective: To assess the anti-migratory effect of this compound on glioma cells [2] [3].
  • Protocol:
    • Monolayer Creation: Cells are grown in a culture dish until they form a confluent monolayer.
    • Wound Creation: A sterile tip is used to create a scratch ("wound") in the cell monolayer.
    • Treatment and Imaging: The cells are treated with this compound (5 µM and 10 µM) or a control. Images of the scratch are taken immediately after creating it (time zero) and after a set incubation period (e.g., 24 hours).
    • Analysis: The cell-free area is measured at both time points. The rate of wound closure is calculated and compared between treated and control groups.
  • Key Findings: The cell-free area in cultures treated with this compound was preserved, indicating that the cells did not migrate to close the scratch, unlike the control cells [2] [3].
Molecular Expression Analysis (RT-qPCR)
  • Objective: To evaluate the effect of this compound on the expression of microRNAs and inflammatory mediators [1] [2] [3].
  • Protocol:
    • Treatment: GL-15 cells are treated with a subtoxic concentration of this compound (5 µM) for 24 hours.
    • RNA Extraction: Total RNA is isolated from both the cells and their culture medium (secretome).
    • Reverse Transcription (RT): RNA is reverse transcribed into complementary DNA (cDNA).
    • Quantitative PCR (qPCR): The cDNA is amplified using specific primers for target genes (e.g., miR-125b, miR-155, IL-6, Arginase-1) and reference genes for normalization. The change in gene expression is calculated using the ΔΔCt method.
  • Key Findings: this compound significantly downregulated miR-125b and miR-155 in the secretome and upregulated mRNA for IL-6 and Arginase-1 in GL-15 cells [1] [2] [3].
Impact on Microglia (Conditioned Medium Assay)
  • Objective: To investigate how this compound's modification of the tumor cell secretome affects microglia [2] [3].
  • Protocol:
    • Conditioned Medium (CM) Generation: Culture medium is collected from GL-15 cells treated with or without this compound (5 µM).
    • Microglia Treatment: Human C20 microglia cells are exposed to this conditioned medium.
    • Analysis: After 24 hours, microglial cell proliferation (e.g., via Ki67 immunostaining) and morphology are analyzed.
  • Key Findings: The CM from this compound-treated GBM cells significantly reduced microglial proliferation and induced a shift from an amoeboid to a branched phenotype, suggesting a modulation away from a pro-tumorigenic state [2] [3].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through multiple mechanisms. The following diagram synthesizes the key signaling pathways and effects described across the studies.

G cluster_glioma Glioblastoma Cell (e.g., GL-15, C6) cluster_microglia Microglia / Macrophage This compound This compound Viability Reduced Cell Viability This compound->Viability Migration Inhibited Cell Migration This compound->Migration miRNA Downregulation of miR-125b & miR-155 (in secretome) This compound->miRNA Cytokines Upregulation of IL-6 & Arginase-1 mRNA This compound->Cytokines MicrogliaProlif Reduced Proliferation (Ki67+ cells) miRNA->MicrogliaProlif via Secretome MicrogliaMorph Morphological Shift (Amoeboid to Branched) Cytokines->MicrogliaMorph via Secretome

Conclusion and Research Implications

These preclinical findings position this compound as a strong candidate for adjuvant therapy in glioblastoma. Future research should focus on:

  • In vivo validation using orthotopic animal models.
  • Exploring synergistic effects with standard chemotherapeutics like temozolomide.
  • Further elucidating the precise molecular links between the downregulation of oncomiRs and the observed phenotypic changes in microglia.

References

Comprehensive Analysis of Agathisflavone's Effects on Neurotrophin Expression: Comparative Experimental Guide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models and Key Findings Overview

Agathisflavone is a biflavonoid compound (dimer of apigenin) that has demonstrated significant neurotrophic effects across multiple experimental models of neurological damage and disease. Current research indicates this natural compound exerts multi-target mechanisms that enhance neurotrophin production while simultaneously controlling neuroinflammatory processes.

The following table summarizes the key experimental models and primary neurotrophic findings from recent this compound research:

Table 1: Experimental Models and Key Findings in this compound Research

Experimental Model Key Neurotrophic Findings Neurotrophins Modulated Citations
Spinal Cord Injury (Rat) Enhanced tissue protection, increased neurotrophin expression NGF, GDNF ↑ [1] [2]
Traumatic Brain Injury (Ex vivo) Reduced glial scar, increased neurite outgrowth NGF, BDNF ↑ [3] [4] [5]
LPS-induced Neuroinflammation (In vitro) Microglia polarization to anti-inflammatory state IL-10 ↑, IL-1β ↓ [6] [7]
Lysolecithin-induced Demyelination Enhanced remyelination, microglial modulation Indirect neurotrophic effects [8]
Scopolamine-induced Memory Impairment Improved memory, reduced AChE activity BDNF ↑ [9] [10]

Detailed Experimental Protocols and Methodologies

In Vitro Models and Treatment Protocols
  • Microglial Culture and Inflammation Induction: Microglia are isolated from cortices of newborn Wistar rats (0-2 days old) through mechanical dissociation and filtration. Cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 10% horse serum on poly-D-lysine-coated flasks. For experiments, microglia are seeded at a density of 3×10⁴ cells/cm² and exposed to E. coli lipopolysaccharide (LPS) at 1 µg/mL to induce inflammatory activation. This compound treatment is typically applied at 1 µM concentration simultaneously with or prior to LPS exposure [6].

  • Neuronal PC12 Cell Differentiation and Treatment: PC12 cells (rat pheochromocytoma cells) are maintained in DMEM with 10% FBS and 10% horse serum. For neuronal differentiation, cells are treated with NGF (100 ng/mL) for 6 days, with medium renewal every 48 hours. To test this compound's neuroprotective effects, PC12 cells are exposed to conditioned medium from microglia previously treated with this compound and/or LPS for 24 hours [6].

  • Cell Viability Assessment (MTT Assay): Cells are cultured in 96-well plates and treated with experimental compounds. After treatment, cells are incubated with MTT solution (1 mg/mL) for 2 hours. The formed formazan crystals are dissolved using a solution of 20% SDS and 50% dimethylformamide at pH 4.7. Optical density is measured at 540 nm using a microplate reader, with results expressed as percentage viability relative to control groups [1] [6].

Ex Vivo and Organotypic Models
  • Mechanical Injury Model in Brain Slices: Microdissections from the encephalon of Wistar rats (P6-8) are prepared and subjected to controlled mechanical injury. The injured slices are treated with This compound (5 µM) daily for 3 days. Tissue analysis includes immunofluorescence for GFAP (astrocyte marker) and β-tubulin III (neuronal marker), Western blot for protein expression, and RT-qPCR for mRNA quantification of neurotrophic and inflammatory factors [3] [4].

  • Cerebellar Slice Demyelination Model: Cerebellar slices are obtained from postnatal mice and demyelination is induced using lysolecithin. Slices are treated with this compound, and remyelination is assessed by myelin staining techniques and microglial morphology analysis. The role of estrogen receptors is investigated through receptor blockade experiments with specific antagonists [8].

In Vivo Models and Dosing
  • Spinal Cord Injury Model: Adult male Wistar rats (250-280 g) undergo acute SCI with an F-2 Fogarty catheter. After 4 hours, animals are treated daily with This compound (10 mg/kg, intraperitoneal) for 7 days. Alternative treatment involves a single intravenous dose of 1×10⁶ mesenchymal stem cells pretreated with this compound. Control groups receive methylprednisolone (60 mg/kg). Motor function is assessed using the BBB scale, and tissue analysis includes H&E staining and RT-qPCR for neurotrophin expression [1] [2].

  • Scopolamine-induced Memory Impairment: Zebrafish are used to model memory impairment through scopolamine exposure. This compound is administered at concentrations of 1, 3, and 5 µg/L via immersion. Behavioral tests include novel tank diving test and Y-maze test. Brain oxidative stress markers and acetylcholinesterase activity are measured, along with gene expression analysis for bdnf, npy, egr1, nrf2α, and creb1 [9] [10].

Quantitative Data Comparison of Neurotrophic Effects

Neurotrophin Expression and Regulation

This compound demonstrates consistent effects across multiple experimental models in enhancing the expression of key neurotrophic factors while simultaneously reducing inflammatory mediators. The following table provides a comparative summary of quantitative findings:

Table 2: Comparative Quantitative Effects of this compound on Neurotrophic and Inflammatory Factors

Parameter Model System Effect of this compound Magnitude of Change Citations
NGF Spinal Cord Injury (Rat) Increased expression Significant ↑ [1] [2]
GDNF Spinal Cord Injury (Rat) Increased expression Significant ↑ [1] [2]
BDNF Traumatic Brain Injury (Ex vivo) Increased expression Significant ↑ [3] [5]
GFAP Mechanical Injury (Cortical slices) Decreased expression Significant ↓ [3] [4]
IL-1β LPS-induced Inflammation (Microglia) Decreased expression Significant ↓ [6] [7]
NLRP3 LPS-induced Inflammation (Microglia) Decreased expression Significant ↓ [6]
IL-10 LPS-induced Inflammation (Microglia) Increased expression Significant ↑ [7]
Arginase Spinal Cord Injury (Rat) Increased expression Significant ↑ [1]
Comparative Efficacy with Other Flavonoids
  • Structural Advantages: As a biflavonoid (dimer of apigenin), this compound demonstrates enhanced efficacy compared to many monomeric flavonoids. Molecular docking studies show this compound has stronger binding to glucocorticoid receptors than its monomer apigenin, as well as stronger binding than established GR ligands like dexamethasone and mifepristone [7]. This strong receptor interaction likely contributes to its potent anti-inflammatory and neurotrophic effects.

  • Multi-Target Mechanisms: this compound exhibits a broader mechanistic profile than many specialized flavonoids. While many flavonoids primarily target oxidative stress pathways, this compound additionally demonstrates significant modulation of neurotrophin expression, microglial polarization, and astrocyte reactivity [1] [3] [7]. This multi-target action makes it particularly promising for complex neurological conditions.

  • Therapeutic Window: Studies report no signs of toxicity at effective concentrations in zebrafish models (1-5 µg/L) [10] and no adverse effects on glial cell viability at concentrations up to 10 µM [7]. This favorable safety profile compares advantageously with some synthetic neuroprotective agents and even some natural products that may show toxicity at higher doses.

Molecular Mechanisms and Signaling Pathways

Neurotrophin Upregulation Pathway

This compound enhances neurotrophin production through multiple interconnected pathways, ultimately leading to improved neuronal survival, synaptic plasticity, and axonal growth. The following diagram illustrates the primary molecular mechanisms involved in this compound-induced neurotrophin upregulation:

G cluster_primary Primary Signaling Pathways cluster_secondary Downstream Effects cluster_neurotrophins Neurotrophin Enhancement cluster_functional Functional Outcomes This compound This compound GR_path Glucocorticoid Receptor Activation This compound->GR_path ER_path Estrogen Receptor Activation This compound->ER_path RAR_path Retinoic Acid Receptor Activation This compound->RAR_path Inflammatory_down Reduced Pro-inflammatory Cytokines (IL-1β, TNF) GR_path->Inflammatory_down Microglial_shift Microglial Polarization to Anti-inflammatory Phenotype ER_path->Microglial_shift Astrocyte_mod Astrocyte Reactivity Modulation RAR_path->Astrocyte_mod NFkB_suppress NF-κB Pathway Suppression Inflammatory_down->NFkB_suppress Microglial_shift->NFkB_suppress Astrocyte_mod->NFkB_suppress NGF NGF Expression ↑ NFkB_suppress->NGF BDNF BDNF Expression ↑ NFkB_suppress->BDNF GDNF GDNF Expression ↑ NFkB_suppress->GDNF Neuroprotection Neuroprotection NGF->Neuroprotection Remyelination Enhanced Remyelination BDNF->Remyelination Neurite_growth Neurite Outgrowth GDNF->Neurite_growth Memory_improve Memory Improvement Neuroprotection->Memory_improve Remyelination->Memory_improve Neurite_growth->Memory_improve

Glucocorticoid Receptor-Mediated Anti-inflammatory Mechanism

One of the most thoroughly characterized mechanisms of this compound is its activation of glucocorticoid receptors (GR), leading to potent anti-inflammatory effects that indirectly enhance neurotrophin production. The following diagram details this specific pathway:

G cluster_nuclear Nuclear Translocation and Transcription cluster_cellular Cellular Outcomes cluster_cytokines Cytokine Modulation This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR GR_translocate GR Translocation to Nucleus GR->GR_translocate GRE_binding Binding to Glucocorticoid Response Elements (GRE) GR_translocate->GRE_binding Inflammatory_repress Repression of Pro-inflammatory Transcription Factors GR_translocate->Inflammatory_repress Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE_binding->Anti_inflammatory_genes Microglial_morph Increased Microglial Branching Anti_inflammatory_genes->Microglial_morph CD68_down Reduced CD68 Expression (Pro-inflammatory marker) Anti_inflammatory_genes->CD68_down GFAP_down Reduced GFAP Expression (Astrocyte reactivity) Inflammatory_repress->GFAP_down Cytokine_shift Cytokine Profile Shift Inflammatory_repress->Cytokine_shift IL10_up IL-10 ↑ (Regulatory) Cytokine_shift->IL10_up IL1b_down IL-1β ↓ (Pro-inflammatory) Cytokine_shift->IL1b_down NLRP3_down NLRP3 Inflammasome ↓ Cytokine_shift->NLRP3_down Mifepristone Mifepristone (RU486) GR Antagonist Mifepristone->GR Blocks

Research Applications and Conclusion

Potential Therapeutic Applications

The robust effects of this compound on neurotrophin expression and neuroinflammation support its potential development for various neurological conditions:

  • Acute CNS Injuries: The demonstrated efficacy in spinal cord injury and traumatic brain injury models suggests potential for acute neuroprotection and enhancing recovery through modulation of neurotrophic support and glial scar formation [1] [3] [2].

  • Neurodegenerative Diseases: The multi-target action, including cholinergic enhancement, anti-inflammatory effects, and neurotrophic support, indicates potential value for Alzheimer's and Parkinson's disease therapeutic strategies [9] [10].

  • Demyelinating Disorders: The proven remyelination-enhancing properties in combination with neuroprotective effects support investigation for multiple sclerosis and other white matter disorders [8].

Conclusion and Research Recommendations

This compound represents a promising multi-target neuroactive compound with demonstrated efficacy in enhancing neurotrophin expression across diverse experimental models. Its unique value proposition lies in its simultaneous targeting of both neurotrophic support systems and neuroinflammatory pathways—two critical aspects of neurological disorders.

For research and development purposes, the following directions are recommended:

  • Structure-Activity Studies: Systematic modification of the this compound structure to optimize bioavailability and blood-brain barrier penetration while maintaining efficacy.

  • Combination Therapies: Exploration of this compound as an adjunct to cell-based therapies (e.g., mesenchymal stem cells) or with conventional neuroprotective agents.

  • Advanced Disease Models: Further validation in chronic disease models and human-relevant systems such as iPSC-derived neural cultures and organoids.

References

Agathisflavone preclinical toxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Toxicological Profile of Agathisflavone

The table below summarizes the key preclinical toxicity findings for this compound across various experimental models.

Experimental Model Test System Key Findings Reference
Acute Oral Toxicity Female albino Swiss mice LD₅₀ > 2000 mg/kg; No mortality; No significant changes in hematological, biochemical, or histopathological parameters. [1]
Acute Toxicity Zebrafish (Danio rerio) No mortality or signs of toxicity at tested concentrations (1, 3, and 5 µg/L). [2]
In Vitro Cytotoxicity (Non-tumor) Rat mesenchymal stem cells (rMSCs) No reduction in cell viability at concentrations up to 5 µM. [3] [4]
In Vitro Cytotoxicity (Tumor) Human (GL-15) & rat (C6) glioma cells Dose-dependent reduction in cell viability at concentrations ≥5 µM; Inhibition of cell migration. [5] [6]

Comparative Toxicity with Other Flavonoids

To put this compound's profile into context, the following table compares its acute oral toxicity data with other common flavonoids, as established in a separate toxicological screening study.

Flavonoid Experimental Model Acute Oral LD₅₀ Classification
This compound Mice / Rats > 2000 mg/kg Low-risk substance [1] [7]
Naringenin Wistar rats > 2000 mg/kg Low-risk substance [7]
Naringin Wistar rats > 2000 mg/kg Low-risk substance [7]
Hesperidin Wistar rats > 2000 mg/kg Low-risk substance [7]
Quercetin Wistar rats > 2000 mg/kg Low-risk substance [7]

While all tested flavonoids are classified as low-risk, it is noteworthy that Quercetin showed slightly higher cytotoxicity on VERO and MDCK cell lines compared to the others [7].

Detailed Experimental Protocols

For your reference, here are the detailed methodologies from the key studies cited above.

  • Acute Oral Toxicity Study in Mice [1]

    • Guideline: OECD Guideline for the Testing of Chemicals (Test No. 423).
    • Animals: Fertile female albino Swiss mice.
    • Dosing: Single oral doses of 300 and 2000 mg/kg of this compound.
    • Control: 0.05% Tween 80 dissolved in 0.9% saline.
    • Parameters: Mortality, body weight, alimentation, excretion, and hematological, biochemical, and histopathological parameters were monitored.
  • In Vitro Cytotoxicity Assay (MTT) [5] [6]

    • Cell Lines: Human GL-15 and rat C6 glioblastoma cells.
    • Treatment: Cells were exposed to this compound (1–30 µM) for 24 hours.
    • Procedure: After treatment, cells were incubated with MTT (1 mg/mL) for 2 hours. The formed formazan crystals were dissolved using a lysis solution (20% SDS, 50% DMF, pH 4.7), and absorbance was measured at 540 nm.
    • Additional Analysis: Cell migration was assessed using a scratch (wound-healing) assay.

Proposed Mechanisms of Action

The neuroprotective and anti-inflammatory effects of this compound, which underlie its therapeutic potential, are associated with several molecular mechanisms. The diagram below visualizes the key signaling pathways involved.

G This compound Modulates Glial Cell Activation via Multiple Pathways AGF This compound (AGF) GR Glucocorticoid Receptor (GR) AGF->GR Binds & Activates NLRP3 NLRP3 Inflammasome AGF->NLRP3 Inhibits CD68 Pro-inflammatory Markers (CD68) AGF->CD68 Reduces LPS LPS (Inflammatory Stimulus) LPS->NLRP3 Activates LPS->CD68 Upregulates MicrogliaM1 Microglia Pro-inflammatory State LPS->MicrogliaM1 Induces IL10 IL-10 (Regulatory Cytokine) GR->IL10 Upregulates GR->NLRP3 Suppresses GR->CD68 Suppresses MicrogliaM2 Microglia Regulatory State IL10->MicrogliaM2 Promotes MicrogliaM1->MicrogliaM2 AGF Promotes Shift

The diagram illustrates two primary, interconnected mechanisms:

  • Glucocorticoid Receptor (GR) Activation: this compound binds to and activates the GR, a key nuclear receptor. This activation leads to the upregulation of regulatory cytokines (like IL-10) and the suppression of pro-inflammatory markers (like CD68) and the NLRP3 inflammasome complex [8].
  • Direct Anti-inflammatory Action: Independently, this compound directly inhibits the activation of the NLRP3 inflammasome and reduces the expression of pro-inflammatory factors in microglial cells [9].

Together, these actions promote a shift in microglia from a pro-inflammatory to a regulatory, neuroprotective state, which is crucial for resolving neuroinflammation [9] [8].

Conclusion for Research and Development

  • Strong Safety Profile: It demonstrates an excellent acute toxicity profile, being classified as a low-risk substance with no observed adverse effects at high doses in animal models [1] [2].
  • Selective Cytotoxicity: Its ability to reduce viability and migration in glioblastoma cells while being non-toxic to non-tumor cells like mesenchymal stem cells indicates a valuable selective potential [5] [3] [6].
  • Well-Defined Mechanism: Its anti-inflammatory and neuroprotective effects are supported by growing evidence of specific molecular actions, including GR activation and NLRP3 inflammasome inhibition [9] [8].

References

Summary of Agathisflavone's Preclinical Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Model / System Effective Concentration / Dose (Efficacy) Toxic Concentration / Dose (Toxicity) Observed Effects (Efficacy) Experimental Context & Duration

| Human Glioblastoma (GL-15 cells) [1] | IC~50~: >5 µM (Concentration reducing cell viability by 50%) | Reduced viability from 5 µM | • Induced cytotoxicity. • Inhibited cell migration. • Modulated miRNA (downregulated miR-125b & miR-155 in secretome). • Upregulated IL-6 & arginase-1 mRNA. | In vitro; MTT assay & scratch test; 24 hours. | | Rat Glioma (C6 cells) [1] | IC~50~: >5 µM | Reduced viability from 5 µM | • Induced cytotoxicity. • Inhibited cell migration. | In vitro; MTT assay & scratch test; 24 hours. | | Rat Microglia (inflammatory model) [2] | 1 µM | Not cytotoxic at 1 µM (via MTT assay) | • Induced anti-inflammatory profile (increased CD206). • Reduced NO, TNF, IL-1β, IL-6, CCL5, CCL2. • Bound NLRP3 inflammasome (in silico). • Conditioned medium protected PC12 neurons. | In vitro; LPS-induced inflammation; 24-hour treatment. | | Neuron-Glia Co-culture (inflammatory model) [3] | 0.1 µM & 1 µM | Not specified | • Significant neuroprotection (preserved neurons, increased neurite outgrowth). • Decreased microglial proliferation (Iba-1/BrdU) and M1 marker (CD68). • Downregulated TNF-α, IL-1β, CCL5, CCL2; upregulated IL-10. | In vitro; LPS or IL-1β-induced inflammation; 24-hour treatment after stimulus. | | Rat Spinal Cord Injury (in vivo) [4] | 10 mg/kg (intraperitoneal) | Not specified | • Protected injured spinal cord tissue. • Increased expression of NGF, GDNF, and arginase. • Reduced macrophage infiltrate. • Improved functional recovery (BBB scale). | In vivo; acute injury model; daily dose for 7 days. | | Rat Mesenchymal Stem Cells (rMSCs) [4] | 1 µM (pre-treatment) | Not cytotoxic at 0.1-5 µM (via MTT assay after 24-72h) | • Enhanced therapeutic properties of MSCs. • Transplantation led to increased neurotrophin expression and tissue protection in SCI model. | In vitro pre-treatment; every 2 days for 21 days. |

Key Experimental Protocols Cited

To help you evaluate the data, here are the methodologies for the core experiments referenced in the table.

  • Cell Viability Assay (MTT): This is a standard colorimetric assay to measure metabolic activity. Cells are cultured and treated with agathisflavone at various concentrations. After a set period (e.g., 24h), the yellow MTT tetrazolium salt is added. Living mitochondria reduce it to purple formazan crystals, which are dissolved, and the solution's optical density is measured at 540 nm. Viability is expressed as a percentage relative to the untreated control group [4] [1] [2].
  • Cell Migration Assay (Scratch Test): A monolayer of cells is cultured and a scratch is made in the layer with a pipette tip. The culture is then treated with this compound. The cell-free area is measured immediately after the scratch and again after an incubation period (e.g., 24h). A preserved cell-free area in treated groups indicates inhibition of cell migration [1].
  • In Vivo Spinal Cord Injury Model: An acute spinal cord injury is induced in adult male Wistar rats (commonly with an F-2 Fogarty catheter). After a set time (e.g., 4 hours), rats are treated daily with this compound (e.g., 10 mg/kg, intraperitoneally) for a period (e.g., 7 days). Motor function is assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. Spinal cord tissue is subsequently analyzed histologically (e.g., H&E staining) and molecularly (e.g., RT-qPCR for neurotrophins) [4].

Mechanisms of Action & Signaling Pathways

The neuroprotective and anti-inflammatory effects of this compound involve multiple pathways, as illustrated below.

G LPS Inflammatory Stimulus (LPS / IL-1β) Microglia Microglia Activation (M1 Phenotype) LPS->Microglia InflammatoryMediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, CCL2, CCL5, NO) Microglia->InflammatoryMediators NeuronalDamage Neuronal Damage & Cell Death InflammatoryMediators->NeuronalDamage This compound This compound NLRP3 Inhibits NLRP3 Inflammasome This compound->NLRP3  Inhibits M2Phenotype Promotes Microglia M2-like Phenotype This compound->M2Phenotype  Induces NLRP3->InflammatoryMediators  Suppresses AntiInflammatory Anti-inflammatory Mediators (IL-10, Arginase-1) M2Phenotype->AntiInflammatory  Releases Neuroprotection Neuroprotection & Remyelination AntiInflammatory->Neuroprotection  Promotes

The diagram above shows how this compound counteracts neuroinflammation. In response to stimuli like LPS, microglia activate into a pro-inflammatory M1 state, releasing mediators that cause neuronal damage. This compound intervenes by inhibiting the NLRP3 inflammasome and promoting a shift to an anti-inflammatory M2-like phenotype, leading to the release of protective factors and ultimately supporting neuroprotection and remyelination [3] [2] [5].

Interpretation and Research Implications

  • The Data Gap: The absence of a classical Therapeutic Index (TI = TD~50~ / ED~50~) is due to a lack of systematic dose-response studies that define both the median toxic dose (TD~50~) and median effective dose (ED~50~) in the same model. Research has focused more on efficacy, with preliminary toxicity data (like MTT assays) mainly showing it is non-toxic to non-cancerous neural cells at efficacious concentrations [4] [3] [2].
  • Promising Therapeutic Profile: Despite the data gap, the evidence strongly suggests a favorable window. Efficacious concentrations in anti-inflammatory and neuroprotective models (0.1 - 1 µM) are lower than those that start to show toxicity in cancer cells (>5 µM), indicating a potential selective effect [4] [3] [1].
  • Key Mechanisms for Drug Development: Its multi-target action—simultaneously modulating inflammation, protecting neurons, and promoting repair—makes it a compelling candidate for complex neurodegenerative diseases [4] [3] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

538.08999677 Da

Monoisotopic Mass

538.08999677 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

28441-98-7

Wikipedia

Agathisflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]

Dates

Last modified: 02-18-2024
1: Chirumbolo S, Bjørklund G. Agathisflavone and GABA(A) receptors in the biflavone-mediated action on rat primary cortical neurons. Neurotoxicology. 2018 May;66:43-44. doi: 10.1016/j.neuro.2018.03.002. Epub 2018 Mar 9. PubMed PMID: 29530473.
2: Dos Santos Souza C, Grangeiro MS, Lima Pereira EP, Dos Santos CC, da Silva AB, Sampaio GP, Ribeiro Figueiredo DD, David JM, David JP, da Silva VDA, Butt AM, Lima Costa S. Agathisflavone, a flavonoid derived from Poincianella pyramidalis (Tul.), enhances neuronal population and protects against glutamate excitotoxicity. Neurotoxicology. 2018 Mar;65:85-97. doi: 10.1016/j.neuro.2018.02.001. Epub 2018 Feb 6. PubMed PMID: 29425760.
3: da Silva JHS, Simas NK, Alviano CS, Alviano DS, Ventura JA, de Lima EJ, Seabra SH, Kuster RM. Anti-Escherichia coli activity of extracts from Schinus terebinthifolius fruits and leaves. Nat Prod Res. 2018 Jun;32(11):1365-1368. doi: 10.1080/14786419.2017.1344657. Epub 2017 Jul 3. PubMed PMID: 28669243.
4: Mbabi Nyemeck N 2nd, Serge Ngono Bikobo D, Abouem A Zintchem A, Schäfer EM, Bochet C, Emmanuel Pegnyemb D, Koert U. A new procyanidin B from Campylospermum zenkeri (Ochnaceae) and antiplasmodial activity of two derivatives of (±)-serotobenine. Nat Prod Res. 2017 Dec;31(24):2875-2884. doi: 10.1080/14786419.2017.1305378. Epub 2017 Apr 7. PubMed PMID: 28385033.
5: Taiwo BJ, Fatokun AA, Olubiyi OO, Bamigboye-Taiwo OT, van Heerden FR, Wright CW. Identification of compounds with cytotoxic activity from the leaf of the Nigerian medicinal plant, Anacardium occidentale L. (Anacardiaceae). Bioorg Med Chem. 2017 Apr 15;25(8):2327-2335. doi: 10.1016/j.bmc.2017.02.040. Epub 2017 Feb 22. PubMed PMID: 28291684.
6: Venditti A, Frezza C, Campanelli C, Foddai S, Bianco A, Serafini M. Phytochemical analysis of the ethanolic extract of Agathis robusta (C. Moore ex F. Muell.) F.M. Bailey. Nat Prod Res. 2017 Jul;31(14):1604-1611. doi: 10.1080/14786419.2017.1288625. Epub 2017 Feb 8. PubMed PMID: 28278682.
7: Covington CL, Junior FM, Silva JH, Kuster RM, de Amorim MB, Polavarapu PL. Atropoisomerism in Biflavones: The Absolute Configuration of (-)-Agathisflavone via Chiroptical Spectroscopy. J Nat Prod. 2016 Oct 28;79(10):2530-2537. Epub 2016 Oct 10. PubMed PMID: 27723329.
8: Campana PR, Mansur DS, Gusman GS, Ferreira D, Teixeira MM, Braga FC. Anti-TNF-α Activity of Brazilian Medicinal Plants and Compounds from Ouratea semiserrata. Phytother Res. 2015 Oct;29(10):1509-15. doi: 10.1002/ptr.5401. Epub 2015 Jun 22. PubMed PMID: 26094613.
9: de Sousa LR, Wu H, Nebo L, Fernandes JB, da Silva MF, Kiefer W, Schirmeister T, Vieira PC. Natural products as inhibitors of recombinant cathepsin L of Leishmania mexicana. Exp Parasitol. 2015 Sep;156:42-8. doi: 10.1016/j.exppara.2015.05.016. Epub 2015 Jun 1. PubMed PMID: 26044356.
10: de Sousa LR, Wu H, Nebo L, Fernandes JB, da Silva MF, Kiefer W, Kanitz M, Bodem J, Diederich WE, Schirmeister T, Vieira PC. Flavonoids as noncompetitive inhibitors of Dengue virus NS2B-NS3 protease: inhibition kinetics and docking studies. Bioorg Med Chem. 2015 Feb 1;23(3):466-70. doi: 10.1016/j.bmc.2014.12.015. Epub 2014 Dec 19. PubMed PMID: 25564380.
11: Ndongo JT, Issa ME, Messi AN, Mbing JN, Cuendet M, Pegnyemb DE, Bochet CG. Cytotoxic flavonoids and other constituents from the stem bark of Ochna schweinfurthiana. Nat Prod Res. 2015;29(17):1684-7. doi: 10.1080/14786419.2014.991321. Epub 2015 Jan 2. PubMed PMID: 25553908.
12: Feuereisen MM, Hoppe J, Zimmermann BF, Weber F, Schulze-Kaysers N, Schieber A. Characterization of phenolic compounds in Brazilian pepper (Schinus terebinthifolius Raddi) exocarp. J Agric Food Chem. 2014 Jul 2;62(26):6219-26. doi: 10.1021/jf500977d. Epub 2014 Jun 23. PubMed PMID: 24881808.
13: Bermúdez J, Rodríguez M, Hasegawa M, González-Mujica F, Duque S, Ito Y. (6R,9S)-6"-(4"-hydroxybenzoyl)-roseoside, a new megastigmane derivative from Ouratea polyantha and its effect on hepatic glucose-6-phosphatase. Nat Prod Commun. 2012 Aug;7(8):973-6. PubMed PMID: 22978207; PubMed Central PMCID: PMC3445296.
14: Shrestha S, Park JH, Lee DY, Cho JG, Cho S, Yang HJ, Yong HI, Yoon MS, Han DS, Baek NI. Rhus parviflora and its biflavonoid constituent, rhusflavone, induce sleep through the positive allosteric modulation of GABA(A)-benzodiazepine receptors. J Ethnopharmacol. 2012 Jun 26;142(1):213-20. doi: 10.1016/j.jep.2012.04.047. Epub 2012 May 2. PubMed PMID: 22579675.
15: Njock GB, Bartholomeusz TA, Foroozandeh M, Pegnyemb DE, Christen P, Jeannerat D. NASCA-HMBC, a new NMR methodology for the resolution of severely overlapping signals: application to the study of agathisflavone. Phytochem Anal. 2012 Mar-Apr;23(2):126-30. doi: 10.1002/pca.1333. Epub 2011 May 19. PubMed PMID: 21594945.
16: Paulsen BS, Souza CS, Chicaybam L, Bonamino MH, Bahia M, Costa SL, Borges HL, Rehen SK. Agathisflavone enhances retinoic acid-induced neurogenesis and its receptors α and β in pluripotent stem cells. Stem Cells Dev. 2011 Oct;20(10):1711-21. doi: 10.1089/scd.2010.0446. Epub 2011 Mar 18. PubMed PMID: 21281018.
17: Konan NA, Lincopan N, Díaz IE, de Fátima Jacysyn J, Tiba MM, Amarante Mendes JG, Bacchi EM, Spira B. Cytotoxicity of cashew flavonoids towards malignant cell lines. Exp Toxicol Pathol. 2012 Jul;64(5):435-40. doi: 10.1016/j.etp.2010.10.010. Epub 2010 Nov 23. PubMed PMID: 21106357.
18: Stafford GI, Pedersen ME, van Staden J, Jäger AK. Review on plants with CNS-effects used in traditional South African medicine against mental diseases. J Ethnopharmacol. 2008 Oct 28;119(3):513-37. doi: 10.1016/j.jep.2008.08.010. Epub 2008 Aug 15. PubMed PMID: 18775771.
19: Ngo Mbing J, Enguehard-Gueiffier C, Atchadé Ade T, Allouchi H, Gangoué-Piéboji J, Mbafor JT, Tih RG, Pothier J, Pegnyemb DE, Gueiffier A. Two biflavonoids from Ouratea nigroviolacea. Phytochemistry. 2006 Dec;67(24):2666-70. Epub 2006 Sep 6. PubMed PMID: 16950483.
20: de Carvalho MG, do Rocha Gomes MS, Fernandes Pereira AH, de Souza Daniel JF, Schripsema J. Carbon-13 and proton NMR assignments of a new agathisflavone derivative. Magn Reson Chem. 2006 Jan;44(1):35-7. PubMed PMID: 16259052.

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